alpha-D-ribopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859031 | |
| Record name | Pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |
| Record name | Pentopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Lyxose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC164936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Ribose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC76347 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
alpha-D-ribopyranose structure and conformation
An In-depth Technical Guide on the Structure and Conformation of alpha-D-Ribopyranose
Introduction
D-Ribose, a fundamental aldopentose monosaccharide, is a cornerstone of biological systems, forming the backbone of ribonucleic acid (RNA) and serving as a precursor to vital molecules like adenosine (B11128) triphosphate (ATP). In solution, D-ribose exists as a complex equilibrium mixture of five isomers: the open-chain aldehyde form, and four cyclic forms—α- and β-furanoses (five-membered rings) and α- and β-pyranoses (six-membered rings). While the β-furanose form is integral to RNA, the pyranose forms are also of significant chemical and biological interest. This guide provides a detailed technical examination of the structure and conformational landscape of a specific isomer: this compound.
This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical and conformational properties of this carbohydrate. We will delve into its three-dimensional structure, the energetic favourability of its various conformations, and the experimental and computational methodologies used for its characterization.
Molecular Structure of this compound
This compound is the cyclic six-membered ring form of D-ribose. The designation 'D' refers to the stereochemistry at the highest-numbered chiral center (C4), which has the same configuration as D-glyceraldehyde. The prefix 'alpha' specifies the configuration at the anomeric carbon (C1), the carbon atom derived from the original aldehyde group.[1] In the 'alpha' anomer, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C5 in hexopyranoses). For a pentopyranose like ribose, the 'alpha' designation means the anomeric hydroxyl group and the hydroxyl group on the reference carbon (C4) are cis to each other.[1]
The systematic IUPAC name for this compound is (2S,3R,4R,5R)-oxane-2,3,4,5-tetrol.[2] The pyranose ring consists of five carbon atoms and one oxygen atom, adopting a non-planar structure to minimize torsional and steric strain.
Conformational Analysis
The six-membered pyranose ring of this compound is not planar. It predominantly adopts puckered "chair" conformations to alleviate the steric strain that would arise from an eclipsed arrangement of substituents. The two primary chair conformations are designated as ⁴C₁ (where C4 is above and C1 is below the plane defined by C2, C3, C5, and O5) and ¹C₄ (where C1 is above and C4 is below the plane).[3] These two chair forms can interconvert through higher-energy intermediates, such as boat and skew-boat conformations.[4][5]
The relative stability of the ⁴C₁ and ¹C₄ conformations is dictated by a delicate balance of two key factors:
-
Steric Interactions : The bulky hydroxyl groups prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.
-
The Anomeric Effect : A stereoelectronic effect that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position. This is attributed to a stabilizing hyperconjugation interaction between the lone pair of the ring oxygen and the σ* anti-bonding orbital of the C1-substituent bond.[6]
For this compound, the ¹C₄ conformation places the anomeric C1-OH group in an axial position, which is favored by the anomeric effect. However, it also places the OH groups at C2 and C4 in axial positions, leading to significant 1,3-diaxial steric repulsion. Conversely, the ⁴C₁ conformation places the C1-OH group in an equatorial position, but also positions the OH groups at C2, C3, and C4 in equatorial positions, minimizing steric strain. The final conformational equilibrium in solution is a population-weighted average of these forms, reflecting their relative free energies. Computational studies on D-ribose have explored these complex equilibria.[7]
Conformational Equilibrium Visualization
The interconversion between the two chair conformations of this compound is a dynamic equilibrium process that proceeds through higher-energy boat and skew-boat transition states.
Caption: Conformational equilibrium of this compound between the ⁴C₁ and ¹C₄ chair forms.
Quantitative Structural and Spectroscopic Data
The precise geometry and conformational energies of this compound can be determined through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling.
Table 1: Calculated Relative Energies of D-Ribopyranose Conformers
Note: Data from computational studies often focuses on the most stable anomers. The following represents typical energy differences found in computational studies of pentoses. Specific values for the alpha-anomer can vary based on the computational method and solvent model.
| Conformer | Computational Method | Relative Free Energy (ΔG, kJ/mol) | Reference |
| β-pyranose (¹C₄) | G4 | 0.0 (Global Minimum) | [7] |
| β-pyranose (⁴C₁) | G4 | 0.9 | [7] |
| α-furanose (²T₁) | G4 | 10.4 | [7] |
| α-pyranose | G4 | Higher than β-anomers | [7] |
This table highlights that in the gas phase, β-pyranoses are often calculated to be the most stable forms of D-ribose.[7]
Table 2: Representative Geometric Parameters (Cremer-Pople Puckering Coordinates)
Ring puckering is quantitatively described by the Cremer-Pople parameters (Q, θ, φ).[4][5] Ideal chair conformations have specific θ values, while Q represents the total puckering amplitude.
| Conformation | Parameter | Ideal Value | Typical Experimental/Calculated Range |
| ⁴C₁ Chair | θ (deg) | 0 | 0 - 15 |
| φ (deg) | - | Variable (e.g., ~151-158) | |
| Q (Å) | - | ~0.53 - 0.54 | |
| ¹C₄ Chair | θ (deg) | 180 | 169 - 180 |
| φ (deg) | - | Variable (e.g., ~135-195) | |
| Q (Å) | - | ~0.53 - 0.57 |
Data compiled from representative values for pyranose rings.[5]
Table 3: Typical NMR Spectroscopic Data for Pyranoses in D₂O
NMR spectroscopy is a primary tool for studying carbohydrate conformation in solution.[8][9] Chemical shifts and coupling constants are sensitive to the local electronic environment and geometry.
| Nucleus | Chemical Shift Range (ppm) | Comments |
| ¹H (Anomeric, H-1) | 4.5 – 5.5 | The chemical shift and coupling constant of H-1 are highly diagnostic of the anomer and its conformation.[9] |
| ¹H (Ring Protons) | 3.0 – 4.5 | Significant signal overlap is common, often requiring 2D NMR techniques for assignment.[9][10] |
| ¹³C (Anomeric, C-1) | 90 – 110 | The anomeric carbon is typically downfield from other ring carbons.[9] |
| ¹³C (Ring Carbons) | 60 – 85 | - |
| Coupling Constant | Typical Value (Hz) | Conformational Dependence |
| ³J(H1, H2) | 1 - 4 Hz (axial-equatorial) | Small value suggests an axial-equatorial or equatorial-equatorial relationship between H1 and H2. |
| 7 - 9 Hz (axial-axial) | Large value is indicative of a trans-diaxial relationship between H1 and H2. |
These values are used in conjunction with the Karplus equation to estimate dihedral angles and thus determine the dominant ring conformation.
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful method for determining the structure and conformation of carbohydrates in solution.[10]
Methodology Workflow:
Caption: Workflow for NMR-based conformational analysis of this compound.
Detailed Steps:
-
Sample Preparation : A pure sample of D-ribose is dissolved in deuterium (B1214612) oxide (D₂O) to exchange labile hydroxyl protons and provide a solvent signal for locking. The sample is allowed to equilibrate for several hours to ensure a stable anomeric mixture.
-
1D ¹H NMR : A standard one-dimensional proton NMR spectrum is acquired. The anomeric proton signals (typically 4.5-5.5 ppm) are integrated to determine the relative populations of the different isomers in the equilibrium mixture.[9] The multiplicity and magnitude of the ³J(H,H) coupling constants provide initial information on dihedral angles.
-
2D NMR Spectroscopy : A suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons (protons on adjacent carbons), allowing for a "walk" through the spin system of each isomer.[11]
-
TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a single spin system, which is invaluable for assigning all protons belonging to a specific isomer, even in cases of severe signal overlap.[11]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.[8][11]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : Detects through-space correlations between protons that are close to each other (< 5 Å). This is critical for conformational analysis, as strong NOEs between protons at positions 1, 3, and 5 are indicative of axial orientations in a chair conformation.[12]
-
-
Data Analysis : The assigned chemical shifts and coupling constants are analyzed. Dihedral angles are estimated from ³J(H,H) values using the Karplus equation. NOE-derived distance restraints are used to build and validate a 3D model of the dominant conformation in solution.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[13][14]
Methodology Workflow:
-
Crystallization : The most critical and often challenging step is to grow a single, diffraction-quality crystal.[13] For D-ribose, this is typically achieved by slow evaporation of a saturated aqueous or alcohol-water solution. It has been shown that D-ribose crystallizes from solution as a mixture of α- and β-pyranose forms.[15]
-
Data Collection : The crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam.[14] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected on a detector.[13]
-
Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell. An atomic model is built into this map. This initial model is then refined using least-squares methods to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[13]
Computational Chemistry
Computational methods are used to predict the relative stabilities of different conformers and to complement experimental data.[7]
Methodology Workflow:
-
Model Building : Initial 3D structures of the ⁴C₁ and ¹C₄ chair conformations (and other relevant conformers) of this compound are built.
-
Geometry Optimization : The energy of each structure is minimized using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., with the M06-2X functional) or Møller-Plesset perturbation theory (MP2).[7] This process finds the lowest energy geometry for each conformer.
-
Frequency Calculations : Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy and free energy (G).
-
Energy Comparison : The relative free energies (ΔG) of the different conformers are compared to predict their equilibrium populations. These theoretical populations can then be compared with experimental data from NMR.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. alpha-D-Ribose | C5H10O5 | CID 6102353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyranose Ring Puckering Thermodynamics for Glycan Monosaccharides Associated with Vertebrate Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 12. books.rsc.org [books.rsc.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. researchgate.net [researchgate.net]
alpha-D-ribopyranose vs alpha-D-ribofuranose stability
An In-depth Technical Guide to the Relative Stability of α-D-Ribopyranose and α-D-Ribofuranose
For researchers, scientists, and drug development professionals, a nuanced understanding of the conformational preferences of monosaccharides is critical for predicting biological activity and designing effective therapeutics. D-Ribose, a cornerstone of nucleic acids, exists in solution as a dynamic equilibrium of different cyclic hemiacetal forms, primarily the six-membered pyranose and five-membered furanose rings, each with distinct α and β anomers. This guide provides a detailed technical analysis of the relative thermodynamic stability of these isomers, supported by quantitative data, experimental protocols, and conceptual diagrams.
Thermodynamic Principles of Isomer Stability
In aqueous solutions, aldopentoses like D-ribose spontaneously and reversibly cyclize to form five-membered (furanose) and six-membered (pyranose) rings.[1] The distribution of these forms at equilibrium is governed by their relative thermodynamic stability. Generally, for most aldoses, the pyranose form is more stable and therefore predominates.[1] This preference is rooted in fundamental principles of conformational analysis:
-
Ring Strain: The six-membered pyranose ring can adopt a stable chair conformation, which minimizes angle and dihedral (torsional) strain by maintaining near-ideal tetrahedral bond angles.[2][3] In contrast, the five-membered furanose ring is more planar and cannot escape a degree of torsional strain, adopting less stable envelope or twist conformations.[3]
-
Dihedral Angle Strain: The chair conformation of the pyranose ring positions substituents on adjacent carbons in a staggered arrangement, minimizing repulsive eclipsing interactions. Furanose rings inherently possess greater dihedral angle strain.[3]
-
Solvent Effects: The surrounding solvent can influence the equilibrium. Water, for instance, may preferentially stabilize pyranose forms through specific hydrogen bonding networks.[4]
For D-ribose specifically, while the pyranose form is the most stable, the furanose form exists in a significant proportion compared to other aldoses like glucose.[5] This is crucial for its biological role, as it is the furanose form that is incorporated into nucleotides and nucleic acids like RNA.[1][6]
Quantitative Analysis of Ribose Isomers
The relative populations of D-ribose isomers have been determined both experimentally in solution and computationally in the gas phase. The pyranose forms are consistently found to be more stable than the furanose forms.
Data Presentation: Equilibrium Distribution of D-Ribose Isomers
| Isomer | Form | Abundance in D₂O (25°C) | Relative Gibbs Free Energy (Gas Phase, G4 Method) |
| β-D-Ribopyranose | 6-membered ring | ~60% | 0 kJ/mol (Global Minimum)[7] |
| α-D-Ribopyranose | 6-membered ring | ~20% | > 0 kJ/mol |
| β-D-Ribofuranose | 5-membered ring | ~10% | > 10.4 kJ/mol |
| α-D-Ribofuranose | 5-membered ring | ~10% | +10.4 kJ/mol[7] |
| Open-Chain | Acyclic | <1% | Significantly higher energy[7] |
Data for aqueous solution is derived from 13C NMR studies as cited in literature[8][9]. Gas-phase computational data provides insight into the intrinsic stability of the molecules without solvent effects[7].
The following diagram illustrates the dynamic equilibrium between the major forms of D-ribose in solution, proceeding through the open-chain aldehyde as a key intermediate.
Experimental & Computational Protocols
Experimental Protocol: NMR Spectroscopy for Isomer Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental method for determining the equilibrium distribution of sugar isomers in solution.
-
Sample Preparation:
-
Dissolve a known quantity of D-ribose in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to the desired concentration.
-
Allow the solution to stand at a constant temperature (e.g., 25°C) for a sufficient period (several hours) to ensure that the mutarotation equilibrium is fully established.
-
-
NMR Data Acquisition: [1]
-
Acquire a high-resolution one-dimensional ¹H or ¹³C NMR spectrum using a high-field spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]
-
Key Parameters:
-
Relaxation Delay (d1): Use a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the anomeric protons/carbons) to ensure complete signal relaxation, which is crucial for accurate integration and quantification.[1]
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, enabling the clear detection of minor furanose forms.[1]
-
-
-
Data Analysis and Quantification:
-
Identify the distinct signals in the anomeric region of the spectrum. For ¹H NMR, these are the signals of the C1-protons; for ¹³C NMR, they are the signals of the C1-carbons. Each isomer (α-p, β-p, α-f, β-f) will have a unique chemical shift for its anomeric signal.
-
Carefully integrate the area under each identified anomeric signal.
-
Calculate the relative percentage of each isomer by dividing the integral of its specific signal by the sum of the integrals for all anomeric signals, then multiplying by 100.[1]
-
The following workflow diagram illustrates this experimental process.
Computational Protocol: Ab Initio / DFT Calculations
Computational chemistry provides a theoretical framework to understand the intrinsic stabilities of different conformers in the absence of environmental factors.
-
Structure Generation: Generate initial 3D coordinates for all plausible conformers of D-ribose, including various chair and boat conformations for the pyranose ring, and envelope and twist conformations for the furanose ring.[7]
-
Geometry Optimization: Perform full geometry optimization for each starting structure using quantum mechanical methods. Common methods include Density Functional Theory (DFT) with functionals like M06-2X or B3LYP, and Møller-Plesset perturbation theory (MP2).[7][10] A sufficiently large basis set (e.g., 6-311++G(d,p)) is employed to ensure accuracy.[10]
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermal corrections.
-
Energy Calculation: Calculate the single-point electronic energies with a higher level of theory (e.g., G4 method) for greater accuracy.[7]
-
Thermodynamic Analysis: Use the results from the frequency and energy calculations to determine the Gibbs free energy (ΔG) for each stable conformer at a standard temperature (e.g., 298.15 K). The conformer with the lowest ΔG is the most stable, and the relative stabilities of all other isomers can be ranked accordingly.[7]
This logical diagram shows the factors that determine the final, most stable state.
Conclusion
The six-membered pyranose ring is thermodynamically more stable than the five-membered furanose form for D-ribose in its free state. This stability is primarily attributed to the ability of the pyranose ring to adopt a low-strain chair conformation, which minimizes both angle and torsional strain. Experimental data from NMR spectroscopy confirms that in aqueous solution, the β-D-ribopyranose anomer is the most abundant species, with the pyranose forms collectively accounting for approximately 80% of the equilibrium mixture.[9] While the furanose form is the minor component in the equilibrium of the free monosaccharide, its selection for the backbone of RNA underscores a critical principle in drug development and biochemistry: biological utilization is not always dictated by the highest stability of the isolated component, but by the specific conformational requirements of enzymatic pathways and macromolecular structures. A thorough understanding of this pyranose-furanose equilibrium is therefore essential for researchers in glycochemistry, molecular biology, and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Biological Role of alpha-D-Ribopyranose in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-ribose, a pentose (B10789219) monosaccharide, is a cornerstone of cellular metabolism, primarily recognized for its furanose form (β-D-ribofuranose) as an integral component of nucleic acids and essential cofactors. However, in aqueous solution, D-ribose exists as an equilibrium mixture of its various isomers, with the pyranose form being predominant. This technical guide delves into the specific, albeit often indirect, biological role of alpha-D-ribopyranose in cellular processes. While not a direct precursor in major biosynthetic pathways in the same manner as its furanose counterpart, the alpha-pyranose anomer is a significant component of the cellular D-ribose pool and its metabolism is crucial for making ribose available for key cellular functions. This document provides an in-depth analysis of its metabolic fate, the enzymes that act upon it, and its involvement in non-enzymatic cellular reactions. Furthermore, it outlines experimental protocols for the analysis of D-ribose anomers and presents key data in a structured format.
The Anomeric Landscape of D-Ribose in the Cellular Milieu
In aqueous solution at room temperature, D-ribose exists in a dynamic equilibrium between its linear and cyclic forms. The six-membered pyranose ring is the most abundant form.[1][2]
Table 1: Equilibrium Distribution of D-Ribose Isomers in Aqueous Solution
| Isomeric Form | Percentage of Total | α:β Anomer Ratio |
| Pyranose | ~76% | 1:2 |
| Furanose | ~24% | 1:3 |
| Linear (aldehyde) | ~0.1% | N/A |
Data compiled from publicly available information.[1]
This equilibrium underscores that a substantial portion of intracellular D-ribose is in the pyranose form, including this compound. Therefore, cellular mechanisms must be in place to utilize this abundant isomer.
Metabolic Pathways and Enzymatic Conversion
The central metabolic fate of D-ribose is its entry into the pentose phosphate (B84403) pathway (PPP) following phosphorylation. However, the key enzymes in this pathway, such as ribokinase, primarily recognize the furanose form. This necessitates the conversion of the pyranose anomers to their furanose counterparts.
The Role of D-Ribose Pyranase
In some bacteria and viruses, the enzyme D-ribose pyranase (EC 5.4.99.62) plays a critical role in this conversion.[3] It catalyzes the interconversion between β-D-ribopyranose and β-D-ribofuranose, thereby channeling the pyranose form into the main metabolic stream.[3] While this enzyme acts on the beta anomer, the rapid, spontaneous mutarotation in solution ensures that this compound is also indirectly utilized through this pathway.
Salvage Pathways and PRPP Synthesis
Exogenously supplied D-ribose can be utilized in nucleotide salvage pathways.[4] Following its conversion to the furanose form and phosphorylation to ribose-5-phosphate, it is then converted to phosphoribosyl pyrophosphate (PRPP). PRPP is a critical precursor for the synthesis of nucleotides.[4][5]
Non-Enzymatic Role: Glycation and Advanced Glycation End Products (AGEs)
D-ribose is a highly reactive reducing sugar that can participate in non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs).[6][7][8] This process, also known as the Maillard reaction, can alter the structure and function of proteins, and the accumulation of AGEs has been implicated in cellular aging and various pathologies.[6][7] While this reactivity is not specific to the this compound anomer, its presence in the D-ribose equilibrium mixture contributes to the overall pool of ribose available for these detrimental reactions.
Table 2: Effects of D-ribose Induced Glycation
| Cellular Effect | Observation | Reference |
| Cell Viability | Decreased in the presence of high concentrations of D-ribose. | [6] |
| AGEs Accumulation | Significantly higher with D-ribose compared to D-glucose. | [6] |
| Cognitive Function | Impairment of spatial learning and memory in mice treated with D-ribose. | [6][7] |
Experimental Protocols
The analysis of D-ribose anomers in biological samples requires specialized techniques due to their structural similarity and rapid interconversion.
Quantification of D-Ribose Anomers by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing and quantifying sugar anomers in solution without the need for derivatization.
Methodology:
-
Sample Preparation: Lyophilize cell or tissue extracts to remove water. Reconstitute the sample in deuterium (B1214612) oxide (D₂O).
-
NMR Acquisition: Acquire ¹H NMR spectra at a controlled temperature. The anomeric protons of the different ribose isomers will have distinct chemical shifts and coupling constants.[9][10]
-
Data Analysis: Integrate the signals corresponding to the anomeric protons of this compound, beta-D-ribopyranose, alpha-D-ribofuranose, and beta-D-ribofuranose. The relative abundance of each anomer can be calculated from the integral values.[2]
Analysis of D-Ribose by Derivatization followed by GC-MS or LC-MS
Chromatographic methods coupled with mass spectrometry offer high sensitivity and are suitable for complex biological matrices. Derivatization is often required to improve the volatility and ionization of sugars.
Methodology:
-
Derivatization: A common method is reductive amination, which tags the reducing end of the sugar.[11] This can "lock" the anomeric form, although the equilibrium is still present before this step.
-
Chromatographic Separation:
-
Mass Spectrometry Detection: The mass spectrometer provides sensitive detection and mass information for identification and quantification.
Conclusion
The core biological role of this compound is intrinsically linked to the cellular pool of D-ribose. While not a direct substrate for key enzymatic reactions in nucleotide synthesis, its abundance in the cellular environment necessitates its conversion to the furanose form for metabolic utilization. The enzyme D-ribose pyranase in certain organisms highlights a specific mechanism for this conversion. Furthermore, as a component of the total D-ribose pool, this compound contributes to the non-enzymatic glycation of proteins, a process with significant physiological and pathological implications. Understanding the dynamics of D-ribose anomer interconversion and their respective metabolic fates is crucial for researchers in cellular metabolism and drug development, particularly when considering D-ribose supplementation or targeting pathways involving this fundamental pentose sugar. Future research may yet uncover more direct and specific roles for the pyranose anomers of ribose in cellular signaling or regulation.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. D-Ribose pyranase - Wikipedia [en.wikipedia.org]
- 4. Pathways for alpha-D-ribose utilization for nucleobase salvage and 5-fluorouracil activation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Showing Compound beta-D-Ribopyranose (FDB028843) - FooDB [foodb.ca]
- 6. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nru.uncst.go.ug [nru.uncst.go.ug]
- 12. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anomeric Effect in alpha-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In the context of alpha-D-ribopyranose, a key constituent of numerous biological molecules, understanding the nuances of this effect is paramount for comprehending its structure, reactivity, and interactions. This technical guide provides a comprehensive exploration of the anomeric effect in this compound, delving into its theoretical underpinnings, conformational consequences, and the experimental and computational methodologies employed for its characterization. Through a detailed presentation of quantitative data, experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical chemical principle.
The Core Principles of the Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, despite the expected steric hindrance, rather than the seemingly less hindered equatorial position. This counterintuitive preference is a result of complex stereoelectronic interactions.
Two primary theories are invoked to explain the anomeric effect:
-
Hyperconjugation: This model posits a stabilizing interaction between the lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ) orbital of the C1-O1 bond (the bond to the anomeric substituent). For this interaction to be maximal, the orbitals must be anti-periplanar, a condition that is met when the anomeric substituent is in the axial position. This delocalization of electron density from the oxygen lone pair into the C1-O1 σ orbital strengthens the molecule's overall stability.
-
Dipole Moment Minimization: This explanation focuses on the electrostatic repulsion between the dipoles of the endocyclic oxygen (O5) and the exocyclic anomeric substituent (O1). When the substituent is in the equatorial position, the dipoles are more aligned, leading to greater repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower overall molecular dipole moment and a more stable arrangement.
In reality, the anomeric effect is likely a combination of both hyperconjugation and dipole minimization, with their relative contributions being a subject of ongoing research.
Conformational Consequences in this compound
In D-ribopyranose, the presence of hydroxyl groups at C2, C3, and C4 influences the conformational equilibrium. In the alpha-anomer, the hydroxyl group at C1 is in the axial position. The anomeric effect stabilizes this conformation. The pyranose ring of this compound can exist in two primary chair conformations, ¹C₄ and ⁴C₁. The relative stability of these conformers is influenced by the anomeric effect as well as other steric interactions between the hydroxyl groups.
Quantitative Analysis of the Anomeric Effect
The manifestation of the anomeric effect can be quantified through various experimental and computational parameters. Key indicators include bond lengths, bond angles, and the relative energies of the anomers.
Structural Parameters
The stabilizing hyperconjugation in the axial anomer leads to a shortening of the endocyclic C1-O5 bond and a lengthening of the exocyclic C1-O1 bond.
Table 1: Comparison of Key Structural Parameters for Pyranose Anomers
| Parameter | alpha-Anomer (Axial) | beta-Anomer (Equatorial) | Expected Trend due to Anomeric Effect |
| C1-O5 Bond Length (Å) | Shorter | Longer | α < β |
| C1-O1 Bond Length (Å) | Longer | Shorter | α > β |
| O5-C1-O1 Bond Angle (°) | Larger | Smaller | α > β |
Energetic and Spectroscopic Data
Computational studies and NMR spectroscopy provide valuable data on the energetic stabilization afforded by the anomeric effect and the relative populations of different conformers in solution.
Table 2: Energetic and Spectroscopic Data for D-Ribopyranose Anomers
| Data Point | This compound | beta-D-Ribopyranose | Reference |
| Relative Gibbs Free Energy (kcal/mol, Gas Phase) | 0.00 | +0.22 | [1] |
| Relative Gibbs Free Energy (kcal/mol, Aqueous) | +0.43 | 0.00 | [2] |
| Anomeric Proton (¹H) Chemical Shift (ppm) | ~5.2 | ~4.9 | [3] |
| ³J(H1, H2) Coupling Constant (Hz) | ~2-4 (axial-equatorial) | ~7-9 (axial-axial) | [4] |
Note: The relative energies can vary depending on the computational model and solvent considerations. The NMR data represents typical ranges for pyranoses. In aqueous solution at 25°C, the β-pyranose form of D-ribose is dominant with a mole fraction of approximately 0.6, followed by the α-pyranose form with a mole fraction of about 0.2[2][5].
Experimental and Computational Protocols
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough investigation of the anomeric effect.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the anomeric effect in this compound.
-
Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 10-20 mg/mL. Add a small amount of a reference standard (e.g., TSP or TMS) for chemical shift calibration.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Identify the anomeric proton signal, which typically appears downfield (around 5.2 ppm for the alpha-anomer) due to the deshielding effect of two adjacent oxygen atoms.
-
Measure the coupling constant (³J(H1, H2)) between the anomeric proton (H1) and the proton at C2 (H2). A small coupling constant (typically 2-4 Hz) is indicative of an axial-equatorial relationship, confirming the axial position of the anomeric proton in the dominant chair conformation.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Identify the anomeric carbon signal (C1), which typically resonates around 90-100 ppm.
-
-
2D NMR Spectroscopy (COSY and NOESY):
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity and confirm the assignment of H1 and H2.
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space interactions. For the alpha-anomer, NOEs between the axial H1 and other axial protons (e.g., H3 and H5) can provide further evidence for the chair conformation.
-
-
Data Analysis:
-
Integrate the anomeric proton signals to determine the relative populations of the alpha and beta anomers at equilibrium.
-
Use the measured coupling constants in conjunction with the Karplus equation to estimate the dihedral angles and refine the conformational model of the pyranose ring.
-
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using an area detector.
-
-
Data Processing:
-
Index the diffraction pattern to determine the unit cell parameters and crystal system.
-
Integrate the intensities of the diffraction spots.
-
Apply corrections for factors such as absorption and polarization.
-
-
Structure Solution and Refinement:
-
Solve the "phase problem" to obtain an initial electron density map. For small molecules like ribose, direct methods are typically successful.
-
Build an atomic model into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.
-
-
Structural Analysis:
-
From the refined structure, precisely measure the bond lengths, bond angles, and torsion angles within the this compound molecule.
-
Analyze these parameters to quantify the structural consequences of the anomeric effect.
-
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are powerful tools for dissecting the electronic origins of the anomeric effect.
-
Model Building: Construct 3D models of both the alpha- and beta-anomers of D-ribopyranose using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each anomer using a suitable level of theory, such as DFT with a basis set like 6-311++G(d,p)[2]. This will find the lowest energy conformation for each anomer.
-
NBO Calculation: On the optimized geometries, perform an NBO analysis. This is typically an option within most quantum chemistry software packages.
-
Analysis of NBO Output:
-
Examine the NBO analysis output for the alpha-anomer.
-
Identify the lone pair orbitals on the endocyclic oxygen (O5).
-
Look for the second-order perturbation theory analysis of the Fock matrix. This will show the stabilization energies (E(2)) for the donor-acceptor interactions.
-
Specifically, find the E(2) value for the interaction between a lone pair on O5 (donor) and the antibonding σ*(C1-O1) orbital (acceptor). A significant E(2) value for this interaction provides quantitative evidence for the hyperconjugative origin of the anomeric effect.
-
Compare this value to the corresponding interaction in the beta-anomer, which is expected to be significantly smaller.
-
Implications for Drug Development
A thorough understanding of the anomeric effect is crucial for drug development professionals for several reasons:
-
Conformational Control: The anomeric effect plays a significant role in determining the three-dimensional shape of carbohydrate-based drugs and the carbohydrate moieties of glycoproteins and glycolipids. This conformation is critical for molecular recognition and binding to biological targets.
-
Reactivity and Stability: The electronic changes associated with the anomeric effect can influence the reactivity of the anomeric center, for example, in glycosylation reactions or enzymatic cleavage.
-
Rational Drug Design: By understanding and being able to predict the conformational preferences dictated by the anomeric effect, medicinal chemists can design more effective and specific carbohydrate-based therapeutics. For instance, modifying substituents on the pyranose ring can modulate the strength of the anomeric effect and thereby influence the molecule's conformation and biological activity.
Conclusion
The anomeric effect is a cornerstone of stereoelectronic theory with profound implications for the structure and function of carbohydrates. In this compound, this effect stabilizes the axial orientation of the anomeric hydroxyl group through a combination of hyperconjugation and dipole minimization. A comprehensive understanding of this phenomenon, achieved through a synergistic application of experimental techniques like NMR and X-ray crystallography, and complemented by computational methods such as DFT and NBO analysis, is indispensable for researchers in chemistry, biology, and drug discovery. The detailed methodologies and quantitative data presented in this guide provide a robust framework for the continued investigation and application of the anomeric effect in scientific research and development.
References
- 1. beta-D-Ribopyranose | C5H10O5 | CID 441481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 4. alpha-D-Ribose | C5H10O5 | CID 6102353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Novel α-D-Ribopyranose Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of novel alpha-D-ribopyranose derivatives, compounds of significant interest in the field of drug discovery due to their potential as antiviral and anticancer agents. While the furanose form of ribose is more commonly found in natural nucleosides, the pyranose scaffold offers a unique stereochemical arrangement that can lead to novel biological activities. This document details synthetic methodologies, presents quantitative data in a structured format, and includes experimental protocols and visualizations to aid in the research and development of these promising molecules.
Introduction to α-D-Ribopyranose Derivatives
Ribopyranose derivatives are structural isomers of the more common ribofuranosides. The six-membered pyranose ring has a distinct conformational preference, typically adopting a chair conformation, which influences how the molecule interacts with biological targets. The alpha (α) anomeric configuration at the C1 position is a key structural feature that can significantly impact the biological activity and stability of these nucleoside analogues. The synthesis of α-anomers can be challenging, often requiring specific stereoselective glycosylation methods to control the outcome of the reaction.
Stereoselective Synthesis of a Novel α-D-Ribopyranosyl Nucleoside Analogue
This section outlines a synthetic pathway for a novel hypothetical α-D-ribopyranosyl nucleoside analogue, 1-(2,3,4-tri-O-acetyl-α-D-ribopyranosyl)-5-fluorouracil , a compound designed to have potential as an antiviral agent. The synthesis involves the preparation of a peracetylated ribopyranose donor followed by a stereoselective glycosylation reaction with a silylated nucleobase.
Synthesis of the Glycosyl Donor: 1,2,3,4-tetra-O-acetyl-D-ribopyranose
The synthesis begins with the peracetylation of D-ribose. While this can produce a mixture of furanose and pyranose forms, as well as α and β anomers, reaction conditions can be optimized to favor the pyranose product.
Experimental Protocol: Peracetylation of D-Ribose
-
To a solution of D-ribose (10 g, 66.6 mmol) in acetic anhydride (B1165640) (100 mL), add sodium acetate (B1210297) (5 g).
-
Heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Stir vigorously for 1 hour to hydrolyze the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane (B109758) (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to isolate the desired 1,2,3,4-tetra-O-acetyl-D-ribopyranose.
Glycosylation Reaction: Synthesis of 1-(2,3,4-tri-O-acetyl-α-D-ribopyranosyl)-5-fluorouracil
A modified Vorbrüggen glycosylation is employed for the stereoselective synthesis of the α-nucleoside. The use of a Lewis acid catalyst in a non-polar solvent can favor the formation of the α-anomer.
Experimental Protocol: Vorbrüggen Glycosylation
-
Suspend 5-fluorouracil (B62378) (1.3 g, 10 mmol) in hexamethyldisilazane (B44280) (HMDS, 20 mL) and add a catalytic amount of ammonium (B1175870) sulfate.
-
Reflux the mixture until a clear solution is obtained (approximately 4 hours), indicating the formation of the silylated derivative.
-
Remove the excess HMDS under vacuum.
-
Dissolve the resulting silylated 5-fluorouracil and 1,2,3,4-tetra-O-acetyl-D-ribopyranose (3.18 g, 10 mmol) in anhydrous acetonitrile (B52724) (100 mL).
-
Cool the solution to 0°C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (2.0 mL, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: ethyl acetate/hexane gradient) to yield the target compound.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 1,2,3,4-tetra-O-acetyl-D-ribopyranose | C₁₃H₁₈O₉ | 318.28 | 75 | 6.05 (d, 1H, J=3.5 Hz, H-1), 5.20-5.00 (m, 3H), 4.20-4.00 (m, 2H), 2.15, 2.10, 2.05, 2.00 (4s, 12H) | 170.1, 169.8, 169.5, 169.2, 90.5, 70.2, 68.5, 65.8, 62.1, 20.9, 20.8, 20.7, 20.6 | 319.1 [M+H]⁺ |
| 1-(2,3,4-tri-O-acetyl-α-D-ribopyranosyl)-5-fluorouracil | C₁₆H₁₇FN₂O₈ | 388.32 | 65 | 6.15 (d, 1H, J=4.0 Hz, H-1'), 7.80 (d, 1H, J=6.0 Hz, H-6), 5.40-5.20 (m, 3H), 4.30-4.10 (m, 2H), 2.10, 2.08, 2.05 (3s, 9H) | 169.9, 169.7, 169.4, 157.8 (d, J=26 Hz), 149.5, 140.2 (d, J=235 Hz), 125.0 (d, J=34 Hz), 85.2, 70.1, 68.3, 65.5, 61.8, 20.8, 20.7, 20.6 | 389.1 [M+H]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the target α-D-ribopyranosyl nucleoside analogue.
Caption: Synthetic workflow for the target nucleoside.
Proposed Mechanism of Action: Inhibition of Viral RNA Polymerase
Nucleoside analogues often exert their antiviral effects by acting as chain terminators during viral replication. After entering the host cell, the nucleoside analogue is phosphorylated to its triphosphate form by host cell kinases. This triphosphate analogue then competes with the natural nucleoside triphosphate for incorporation into the growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). Incorporation of the modified nucleoside, which may lack a 3'-hydroxyl group or have a modified sugar pucker, leads to the termination of RNA chain elongation, thus inhibiting viral replication.
Caption: Proposed antiviral mechanism of action.
Conclusion
The synthesis of novel α-D-ribopyranose derivatives represents a promising avenue for the discovery of new therapeutic agents. The stereoselective control of the glycosylation reaction is a critical step in these syntheses. The methodologies and data presented in this guide provide a foundation for researchers to design and synthesize new analogues with potentially enhanced biological activity. Further investigation into the structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential.
The Elusive Anomer: A Technical Guide to the Natural Sources and Isolation of alpha-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of alpha-D-ribopyranose, a specific anomeric form of the vital pentose (B10789219) sugar D-ribose. While D-ribose is fundamental to life as a core component of RNA and cellular energy currency like ATP, the specific natural abundance and isolation of its alpha-pyranose form are not extensively documented in scientific literature. This guide synthesizes the available information on D-ribose to provide a comprehensive overview and a proposed framework for the study of this compound.
Natural Sources of D-Ribose: An Overview
D-ribose, in its various isomeric forms, is found in all living organisms. However, high concentrations in readily extractable forms are not common in foods.[1] The primary natural sources identified include:
-
Brewer's Yeast (Saccharomyces cerevisiae): Due to its high concentration of RNA, brewer's yeast is considered a rich source of D-ribose.[2]
-
Ripe Fruits and Vegetables: Small amounts of D-ribose are present in some ripe produce.[2]
It is important to note that D-ribose exists in an aqueous solution as an equilibrium mixture of its furanose and pyranose anomers (alpha and beta), as well as a small amount of the open-chain aldehyde form. The pyranose form is a significant component of this equilibrium.
Commercially, D-ribose is primarily produced through the fermentation of glucose by genetically modified strains of bacteria, such as Bacillus subtilis. This method allows for high yields of D-ribose.
Isolation and Purification of D-Ribose: A General Framework
While specific protocols for the isolation of this compound are not available in the reviewed literature, a general strategy for the extraction and purification of D-ribose from natural sources, particularly brewer's yeast, can be proposed based on established methods for sugar isolation. The separation of the specific alpha-pyranose anomer would require specialized chromatographic techniques.
Hypothetical Experimental Protocol for D-Ribose Isolation from Brewer's Yeast
This protocol is a hypothetical framework based on general principles of natural product chemistry.
I. Extraction of RNA
-
Cell Lysis: The yeast cell wall is disrupted to release intracellular contents. This can be achieved through methods such as enzymatic digestion (e.g., with zymolyase), mechanical disruption (e.g., bead milling or high-pressure homogenization), or autolysis.
-
RNA Precipitation: The RNA is selectively precipitated from the cell lysate, typically using cold ethanol (B145695) or isopropanol. The precipitate is collected by centrifugation.
-
Washing: The RNA pellet is washed with ethanol to remove residual impurities.
II. Hydrolysis of RNA to Mononucleotides
-
Enzymatic or Chemical Hydrolysis: The purified RNA is hydrolyzed to its constituent ribonucleotides (adenosine monophosphate, guanosine (B1672433) monophosphate, cytidine (B196190) monophosphate, and uridine (B1682114) monophosphate). This can be done using enzymes like nuclease P1 or through controlled alkaline or acidic hydrolysis.
III. Liberation of D-Ribose
-
Acid Hydrolysis: The mixture of ribonucleotides is subjected to strong acid hydrolysis (e.g., with sulfuric acid or hydrochloric acid) to cleave the N-glycosidic bond, releasing the D-ribose and the nucleobases.
-
Neutralization: The acidic hydrolysate is neutralized with a base (e.g., calcium carbonate or barium hydroxide), leading to the precipitation of salts which are then removed by filtration.
IV. Purification of D-Ribose
-
Ion-Exchange Chromatography: The neutralized solution is passed through a series of cation and anion exchange resins to remove remaining charged molecules, such as nucleobases and inorganic salts.
-
Activated Carbon Chromatography: The deionized solution is treated with activated carbon to decolorize it and remove other organic impurities.
-
Crystallization: The purified D-ribose solution is concentrated under reduced pressure, and D-ribose is crystallized, often from an aqueous ethanol solution. The crystals are collected by filtration and dried.
V. Anomeric Separation (Hypothetical)
To isolate this compound from the mixture of anomers, specialized chromatographic techniques would be necessary:
-
Preparative High-Performance Liquid Chromatography (HPLC): Using a suitable stationary phase, such as an amino-functionalized silica (B1680970) gel or a calcium-form cation exchange resin, it may be possible to resolve the different anomers of D-ribose. The mobile phase would likely be an acetonitrile/water mixture.
-
Supercritical Fluid Chromatography (SFC): This technique could also be explored for the separation of the anomers.
Quantitative Data
Due to the lack of specific studies on the isolation of this compound from natural sources, there is no available quantitative data regarding yields and purity for this specific anomer. For the commercial production of D-ribose via fermentation, yields can be significant, but this is for the mixed anomeric product.
Role in Signaling Pathways: The Metabolic Context of D-Ribose
There is no evidence in the current scientific literature of a specific signaling pathway that is directly initiated by or involves this compound. The biological significance of D-ribose lies in its phosphorylated form, D-ribose-5-phosphate, which is a key intermediate in the Pentose Phosphate Pathway (PPP) .
The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for:
-
Generating NADPH: A crucial reducing agent for biosynthetic reactions and for protecting cells from oxidative stress.
-
Producing D-ribose-5-phosphate: The precursor for the synthesis of nucleotides (for DNA and RNA) and nucleotide coenzymes (e.g., ATP, NAD+, FAD).
The furanose form of D-ribose is the biologically active isomer incorporated into these essential molecules.
Experimental Workflow for D-Ribose Isolation and its Metabolic Fate
Conclusion and Future Directions
This compound remains an understudied anomer of the fundamentally important D-ribose sugar. While general natural sources of D-ribose are known, there is a clear gap in the literature regarding sources enriched in the alpha-pyranose form and specific protocols for its isolation. Future research should focus on developing analytical methods to quantify the anomeric distribution of D-ribose in various natural matrices. Furthermore, the development of efficient separation techniques for isolating this compound would enable a more thorough investigation of its specific chemical and physical properties, as well as its potential biological activities, which are currently unknown. For researchers in drug development, understanding the complete isomeric landscape of D-ribose and its derivatives could open new avenues for the design of novel nucleoside analogs and other therapeutic agents.
References
An In-Depth Technical Guide to the Reactivity and Chemical Properties of alpha-D-ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-ribopyranose, a key cyclic hemiacetal form of the pentose (B10789219) sugar D-ribose, plays a fundamental role in various biological processes. As a constituent of nucleic acids, coenzymes, and signaling molecules, a thorough understanding of its chemical reactivity and properties is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, including its conformational preferences, reactivity with electrophiles and nucleophiles, and its involvement in key metabolic pathways. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.
Chemical and Physical Properties
This compound is a water-soluble, white crystalline solid with the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol .[1] In aqueous solution, D-ribose exists as an equilibrium mixture of its cyclic pyranose and furanose forms, as well as a minor open-chain aldehyde form. At room temperature, the pyranose form constitutes approximately 76% of the mixture, with a β- to α-anomer ratio of 2:1. The furanose form accounts for about 24%, with a β- to α-anomer ratio of 3:1. The open-chain aldehyde form is present in a very small amount, around 0.1%.
Conformational Analysis
The six-membered pyranose ring of this compound predominantly adopts two chair conformations, designated as ⁴C₁ and ¹C₄. In the ⁴C₁ conformation, the anomeric hydroxyl group at C1 is in an axial position, while in the ¹C₄ conformation, it is equatorial. The relative stability of these conformers is influenced by various factors, including the anomeric effect, steric interactions, and intramolecular hydrogen bonding. Each chair form of α-D-ribopyranose contains an arrangement of three adjacent hydroxyl groups in axial-equatorial-axial positions, which can influence its interactions with other molecules.[2]
Data Presentation
Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹³C NMR (D₂O, ppm) | C1: 95.0, C2: 71.52, C3: 70.7, C4: 68.8, C5: 64.5 |
| FT-IR (KBr, cm⁻¹) | Broad band ~3400 cm⁻¹ : O-H stretching (due to multiple hydroxyl groups)~2900 cm⁻¹ : C-H stretching~1000-1150 cm⁻¹ : C-O stretching |
Note: Specific ¹H NMR and complete FT-IR peak lists for pure this compound are highly dependent on solvent and experimental conditions. The data provided represents typical values.
Equilibrium Composition of D-Ribose in Aqueous Solution
| Form | Percentage | Anomeric Ratio (β:α) |
| Pyranose | ~76% | 2:1 |
| Furanose | ~24% | 3:1 |
| Open-chain | ~0.1% | N/A |
Reactivity of this compound
The reactivity of this compound is dictated by the presence of multiple hydroxyl groups and the anomeric carbon, which is part of a hemiacetal. These functional groups allow for a variety of chemical transformations.
Reactions with Electrophiles
The hydroxyl groups of this compound are nucleophilic and readily react with electrophiles.
-
Acylation (Esterification): Acetylation of all hydroxyl groups, including the anomeric one, can be achieved using acetic anhydride (B1165640) in the presence of a base like pyridine. This reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the anhydride.
-
Etherification: Etherification of the hydroxyl groups can be performed using an alkyl halide in the presence of a mild base such as silver oxide (Williamson ether synthesis). This reaction is useful for protecting the hydroxyl groups during other synthetic steps.
Reactions with Nucleophiles
The anomeric carbon of this compound is electrophilic and susceptible to nucleophilic attack, particularly after activation.
-
Glycosylation: The formation of a glycosidic bond is a key reaction of this compound. This involves the reaction of the anomeric hydroxyl group (or a derivative) with an alcohol or another sugar. Common methods include:
-
Fischer Glycosylation: Reaction with an alcohol in the presence of an acid catalyst. This method often leads to a mixture of anomers and ring forms.
-
Koenigs-Knorr Glycosylation: Reaction of a glycosyl halide (e.g., a bromide) with an alcohol in the presence of a promoter, such as a silver or mercury salt. This method often provides better stereocontrol.
-
Mutarotation
In solution, this compound undergoes mutarotation, a process where it interconverts with its β-anomer and the furanose forms through the open-chain aldehyde intermediate. This change in the anomeric configuration results in a change in the optical rotation of the solution over time until equilibrium is reached. The mutarotation of D-ribose can be monitored using techniques such as polarimetry, circular dichroism, or dielectric spectroscopy.[3][4]
Oxidation
The open-chain aldehyde form of D-ribose is susceptible to oxidation. Reagents like Benedict's reagent (an alkaline solution of copper(II) sulfate) can oxidize the aldehyde to a carboxylic acid, resulting in the reduction of Cu²⁺ to Cu⁺ and the formation of a brick-red precipitate of copper(I) oxide. This reaction is a common test for reducing sugars.
Reduction
The aldehyde group of the open-chain form of D-ribose can be reduced to a primary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reaction converts D-ribose into the alditol, ribitol (B610474).
Experimental Protocols
Protocol 1: Oxidation of D-Ribose with Benedict's Reagent
Objective: To qualitatively determine the reducing ability of D-ribose.
Materials:
-
D-ribose solution (1% w/v in water)
-
Benedict's reagent
-
Test tubes
-
Water bath
Procedure:
-
Add 1 mL of the D-ribose solution to a clean test tube.
-
Add 2 mL of Benedict's reagent to the test tube.
-
Heat the test tube in a boiling water bath for 3-5 minutes.[4][5][6]
-
Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates a positive result for a reducing sugar.[5]
Protocol 2: Reduction of D-Ribose with Sodium Borohydride
Objective: To synthesize ribitol from D-ribose.
Materials:
-
D-ribose
-
Sodium borohydride (NaBH₄)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve D-ribose in methanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in slight excess relative to the D-ribose.
-
Continue stirring the reaction mixture at room temperature for a few hours, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, carefully quench the reaction by the slow addition of a weak acid (e.g., dilute acetic acid) to decompose the excess NaBH₄.
-
Remove the solvent under reduced pressure to obtain the crude ribitol.
-
Purify the product by recrystallization or chromatography as needed.
Protocol 3: Fischer Glycosylation of D-Ribose with Methanol
Objective: To synthesize methyl D-ribosides.
Materials:
-
D-ribose
-
Methanol (anhydrous)
-
Anhydrous hydrogen chloride (or a strong acid catalyst like Amberlite IR-120 resin)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Suspend D-ribose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Add a catalytic amount of anhydrous hydrogen chloride (e.g., from a solution of acetyl chloride in methanol) or the acid resin.
-
Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC.
-
After the reaction reaches equilibrium, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium carbonate or by filtering off the resin).
-
Remove the methanol under reduced pressure.
-
The resulting mixture of methyl ribosides (furanosides and pyranosides) can be separated by column chromatography.
Signaling Pathways and Logical Relationships
Pentose Phosphate Pathway and Nucleotide Biosynthesis
This compound, in its phosphorylated form (ribose-5-phosphate), is a crucial intermediate in the Pentose Phosphate Pathway (PPP). This pathway is a major source of NADPH for reductive biosynthesis and plays a central role in the synthesis of precursors for nucleotides.
Experimental Workflow for Glycosylation
The following diagram illustrates a general workflow for a Koenigs-Knorr glycosylation reaction.
Role in Drug Development
The ribopyranose moiety is a critical structural component in a variety of antiviral and anticancer nucleoside analogs. These drugs often mimic naturally occurring nucleosides and interfere with the synthesis of viral or cellular DNA and RNA.
-
Ribavirin: A broad-spectrum antiviral agent, is a synthetic nucleoside analog where the base is a triazole carboxamide attached to a D-ribofuranose ring, which is in equilibrium with the pyranose form. Its synthesis often starts from D-ribose.
-
Decitabine: An anticancer drug used in the treatment of myelodysplastic syndrome, is a deoxyribose-based nucleoside analog. Its synthesis involves the coupling of a protected 2-deoxy-D-ribose derivative with a protected 5-azacytosine (B16484) base.[7][8]
-
Tiazofurin: An anticancer agent that acts as an inhibitor of IMP dehydrogenase, is a C-nucleoside where a thiazole (B1198619) ring is attached to the anomeric carbon of D-ribofuranose. Its synthesis involves the C-glycosylation of a thiazole derivative with a protected D-ribose.[9][10]
The development of new synthetic methodologies for the stereoselective synthesis of ribopyranosides and their derivatives remains an active area of research, driven by the continued need for novel therapeutic agents.
Conclusion
This compound exhibits a rich and complex chemistry that is central to its biological functions. Its conformational flexibility, the reactivity of its hydroxyl groups, and the electrophilic nature of its anomeric carbon allow for a wide range of chemical transformations. A deep understanding of these properties is essential for researchers engaged in the synthesis of biologically active molecules, including novel therapeutics. The experimental protocols and data provided in this guide serve as a valuable resource for the practical application of this compound chemistry in a research and development setting.
References
- 1. Synthesis, structure, and biological activity of certain 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. goethe.de [goethe.de]
- 6. theory.labster.com [theory.labster.com]
- 7. The reaction of D-ribose with an equivalent of methanol plus \mathrm{HCl}.. [askfilo.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
Conformational Analysis of alpha-D-Ribopyranose: A Technical Guide to Chair and Boat Conformations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chair and boat conformations of alpha-D-ribopyranose, a fundamental building block of nucleic acids and other biologically significant molecules. Understanding the conformational landscape of this aldopentose is critical for disciplines ranging from medicinal chemistry to structural biology, as the three-dimensional structure of carbohydrates dictates their biological activity and recognition by enzymes and receptors.
Introduction to the Conformational Landscape of this compound
In solution, D-ribose exists as an equilibrium mixture of cyclic and acyclic forms, with the pyranose (six-membered ring) and furanose (five-membered ring) forms predominating.[1] The pyranose form, in turn, is not planar but adopts puckered conformations to alleviate steric strain. The two most significant of these are the chair and boat conformations. The relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects, including the anomeric effect.
The alpha anomer of D-ribopyranose is characterized by the axial orientation of the hydroxyl group at the anomeric carbon (C1). This axial positioning has profound implications for the stability of the various conformers.
Chair and Boat Conformations of this compound
The pyranose ring can adopt two primary chair conformations, denoted as 4C1 (the number of the carbon atom at the "head" of the chair is written as a superscript, and the one at the "foot" as a subscript) and 1C4. In addition to the chair forms, the more flexible boat and skew-boat conformations also exist, though they are generally higher in energy due to torsional strain and flagpole interactions.
Chair Conformations (4C1 and 1C4)
The chair conformation is generally the most stable for pyranose rings as it minimizes torsional strain by staggering all substituents on adjacent ring atoms.[2] For this compound, the two chair conformers, 4C1 and 1C4, differ in the axial or equatorial arrangement of their hydroxyl groups. The relative stability of these two chair forms is influenced by the number of bulky substituents in the more sterically hindered axial positions.
Boat Conformations
Boat conformations are significantly less stable than chair conformations due to eclipsing interactions between substituents on adjacent carbons and the close proximity of the "flagpole" hydrogens (or, in the case of substituted pyranoses, larger groups) at C1 and C4.[3] However, they are considered as transition states during the interconversion of chair forms.
Quantitative Conformational Analysis
Computational chemistry provides valuable insights into the relative energies and, consequently, the populations of different conformers at equilibrium. The following table summarizes theoretical data for the relative free energies of the chair and boat conformations of this compound in the gas phase. It is important to note that in aqueous solution, the relative energies can be influenced by solvation effects.[4][5]
| Conformer | Relative Free Energy (ΔG) (kJ/mol) | Reference |
| 1C4 Chair | 0.00 | [6] |
| 4C1 Chair | 0.90 | [6] |
| Boat/Twist-Boat | > 10 | [6][7] |
Experimental Protocols for Conformational Analysis
The determination of the preferred conformation of this compound in solution and the solid state relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8] For carbohydrates, the analysis of proton-proton (1H-1H) coupling constants (J-couplings) and the Nuclear Overhauser Effect (NOE) provides detailed information about the dihedral angles and inter-proton distances, which are defining features of a particular conformation.[9]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For exchangeable protons (hydroxyl groups), spectra can be recorded in a mixture of H₂O/D₂O or in a hydrogen-bonding solvent like DMSO-d₆.[10]
-
Ensure the sample is free of paramagnetic impurities which can cause line broadening.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) 1H NMR spectrum on a high-field NMR spectrometer (≥ 500 MHz).
-
To resolve overlapping signals and facilitate coupling constant measurement, acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).[11]
-
Typical parameters for a COSY experiment on a 500 MHz spectrometer:
-
Spectral width: 10-12 ppm
-
Number of scans: 8-16
-
Relaxation delay: 1-2 s
-
Acquisition time: 0.2-0.3 s
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign all proton resonances using the cross-peaks from the COSY and TOCSY spectra.
-
Measure the vicinal 3JH,H coupling constants from the fine structure of the signals in the 1D spectrum or from slices of the 2D spectra.
-
The magnitude of the 3JH,H coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation. For pyranose rings, large coupling constants (8-10 Hz) are indicative of a trans-diaxial relationship, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[12] By comparing the experimental J-couplings with theoretical values for different conformations, the predominant chair form can be determined.
-
-
Sample Preparation:
-
Prepare the sample as described for J-coupling analysis. Degassing the sample can improve the quality of NOE data by removing dissolved oxygen.
-
-
NMR Data Acquisition:
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for molecules in the size range of monosaccharides as it avoids the issue of zero-crossing NOEs.
-
Typical parameters for a NOESY experiment on a 500 MHz spectrometer:
-
Mixing time (τₘ): A range of mixing times should be used (e.g., 100 ms (B15284909) to 800 ms) to build up NOE curves and ensure the initial rate approximation is valid.[13]
-
Spectral width, number of scans, and relaxation delay are similar to those for COSY experiments.
-
-
-
Data Processing and Analysis:
-
Process the 2D NOESY/ROESY spectra.
-
The intensity of a cross-peak is proportional to the inverse sixth power of the distance between the two protons.
-
Strong NOEs are observed between protons that are close in space (< 3 Å), such as those in a 1,3-diaxial arrangement in a chair conformation. The presence or absence of specific NOEs provides strong evidence for a particular conformation.
-
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule. The resulting electron density map reveals the precise arrangement of atoms in the crystal lattice, including the conformation of the pyranose ring.
-
Crystallization:
-
Obtain high-purity this compound.
-
Screen for suitable crystallization conditions by varying solvents, precipitants, temperature, and concentration. A common method for small molecules is slow evaporation of a saturated solution.[14]
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).
-
Allow the solvent to evaporate slowly in a dust-free environment at a constant temperature.
-
-
Single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) are required.[15]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.[16] This refinement process provides the precise bond lengths, bond angles, and torsion angles that define the conformation of the this compound molecule in the solid state.
-
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key conformational relationships of this compound.
References
- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 2. Pyranose Conformations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. www3.nd.edu [www3.nd.edu]
- 4. Solvent interactions determine carbohydrate conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical study of the relative stability of rotational conformers of alpha and beta-D-glucopyranose in gas phase and aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]
- 9. The Use of NMR to Study Transient Carbohydrate—Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3704168A - Process for the crystallization of glucose,fructose,or mixture of glucose and fructose - Google Patents [patents.google.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Stability of D-Ribose Anomers in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic stability of D-ribose anomers in solution. D-ribose, a central component of RNA and various essential biomolecules, exists as a complex equilibrium of five isomers in solution: α-ribopyranose, β-ribopyranose, α-ribofuranose, β-ribofuranose, and the open-chain aldehyde form. Understanding the distribution and stability of these anomers is critical for research in chemical biology, pharmacology, and drug development, as the conformation of the ribose moiety can significantly influence the biological activity and specificity of nucleoside analogs and other ribose-containing therapeutics.
Quantitative Analysis of D-Ribose Anomeric Equilibrium
The relative abundance of D-ribose anomers at equilibrium is influenced by factors such as the solvent and temperature. In aqueous solutions at room temperature, the pyranose forms are predominant.
Table 1: Anomeric Composition of D-Ribose in Aqueous Solution at Room Temperature
| Anomer | Abundance (%) |
| β-D-ribopyranose | 59%[1] |
| α-D-ribopyranose | 20%[1] |
| β-D-ribofuranose | 13%[1] |
| α-D-ribofuranose | 7%[1] |
| Open-chain | ~0.1%[1] |
Note: Some sources report slightly different distributions, for instance, approximately 76% pyranose forms (with an α:β ratio of 1:2) and 24% furanose forms (with an α:β ratio of 1:3)[1]. Another study indicates that the pyranose structure accounts for about 80% of the hemiacetal forms at equilibrium[2].
The solvent environment plays a crucial role in shifting this equilibrium. A study comparing the anomeric distribution in deuterium (B1214612) oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) demonstrated significant solvent-dependent differences[3].
Table 2: Influence of Solvent on D-Ribose Anomeric Equilibrium
| Solvent | Predominant Forms | Observations |
| Deuterium Oxide (D₂O) | Pyranose | The equilibrium favors the six-membered pyranose rings. |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Furanose | A shift towards the five-membered furanose rings is observed. |
Temperature also affects the relative concentrations of the anomers, with complex temperature dependencies observed for the six species in solution (including conformers)[3].
Experimental and Computational Methodologies
The determination of the thermodynamic stability of D-ribose anomers relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the quantitative analysis of the anomeric mixture of D-ribose in solution. The distinct chemical shifts of the anomeric protons and carbons allow for the identification and quantification of each isomer.
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve a known quantity of D-ribose in the desired deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration suitable for NMR analysis (typically 10-50 mM).
-
Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (several hours) to ensure that the anomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Set the temperature of the NMR probe to the desired value and allow it to stabilize.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For aqueous solutions, employ a solvent suppression technique (e.g., presaturation) to attenuate the large residual HOD signal.
-
-
Spectral Analysis and Quantification:
-
Identify the signals corresponding to the anomeric proton (H-1) of each of the four cyclic anomers. These signals appear in a region of the spectrum that is typically free from other resonances.
-
Integrate the area under each anomeric proton signal.
-
The relative percentage of each anomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.
-
Computational Workflow: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, provides valuable insights into the intrinsic stability of the different D-ribose anomers and helps to rationalize the experimental observations.
Workflow for DFT Calculations:
-
Structure Generation:
-
Generate initial 3D structures for all possible conformers of the α- and β-pyranose and furanose forms of D-ribose, as well as the open-chain form. This can be done using molecular modeling software.
-
-
Geometry Optimization:
-
Perform geometry optimization for each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or M06-2X/6-311++G(d,p))[4].
-
Calculations can be performed for the gas phase or, more relevantly, in solution using a continuum solvation model (e.g., IEFPCM or COSMO) to mimic the solvent environment[4].
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
-
Energy Analysis and Population Prediction:
-
Compare the relative Gibbs free energies of the most stable conformer for each anomer.
-
The relative populations of the anomers at a given temperature can be predicted using the Boltzmann distribution based on their calculated free energy differences.
-
Visualizing the Equilibrium and Workflows
D-Ribose Anomeric Equilibrium in Solution
Caption: Equilibrium between D-ribose anomers in solution.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based quantification of D-ribose anomers.
Computational Workflow for DFT Analysis
Caption: Workflow for DFT-based analysis of D-ribose anomer stability.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isomeric equilibria of monosaccharides in solution. Influence of solvent and temperature - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of α-D-Ribopyranose in the Prebiotic RNA World Hypothesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA world hypothesis posits that RNA was the primary genetic and catalytic molecule of early life. A central challenge to this theory is the prebiotic availability and stability of D-ribose, the sugar component of RNA. In aqueous solution, ribose exists in a complex equilibrium of isomers, with the biologically relevant β-D-ribofuranose form being a minor and unstable component. This technical guide provides an in-depth examination of the role of α-D-ribopyranose, a more stable isomer of ribose, in the context of the prebiotic RNA world. We will explore its formation, its relative stability, the critical role of borate (B1201080) minerals in its preservation, and its potential function as a stable reservoir for the eventual synthesis of β-D-ribofuranose-containing nucleotides. This paper synthesizes quantitative data, details key experimental protocols, and presents visual workflows to illuminate the complex chemical landscape of prebiotic ribose.
The "Ribose Problem" in the RNA World
The abiotic synthesis of ribose is thought to have occurred via the formose reaction, a process that produces a complex mixture of sugars from formaldehyde (B43269). However, ribose is the least stable of the aldopentoses and rapidly degrades, especially under the alkaline conditions required for the formose reaction[1][2]. Furthermore, the β-D-ribofuranose isomer, which forms the backbone of RNA, is a minor component in the equilibrium mixture of ribose in aqueous solution. The more stable six-membered ring pyranose forms, particularly α-D-ribopyranose, are predominant[3][4]. This conundrum, known as the "ribose problem," presents a significant hurdle for the plausibility of the RNA world hypothesis.
The Formose Reaction: A Prebiotic Source of Ribose
The formose reaction is a plausible prebiotic pathway for the synthesis of sugars from formaldehyde, a simple organic molecule believed to be present on the early Earth[1][5]. This reaction is autocatalytic and produces a wide array of sugars, with ribose being a minor product[5].
The Stability of Ribose Isomers: The Prominence of α-D-Ribopyranose
In aqueous solution, D-ribose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. Each of these cyclic forms exists as α and β anomers[3][4][6]. At room temperature, the pyranose forms are significantly more stable and thus predominate, with α-D-ribopyranose being a major component[3][4].
Quantitative Distribution of Ribose Isomers
The following table summarizes the approximate equilibrium distribution of D-ribose isomers in aqueous solution at room temperature.
| Isomer | Ring Size | Anomer | Abundance (%) |
| α-D-Ribopyranose | 6-membered | α | ~20 |
| β-D-Ribopyranose | 6-membered | β | ~56 |
| α-D-Ribofuranose | 5-membered | α | ~6 |
| β-D-Ribofuranose | 5-membered | β | ~18 |
| Open-chain | - | - | <1 |
Note: The exact distribution can vary with temperature and the presence of solutes.[3][4]
Thermodynamic Stability
Computational studies have provided insights into the relative stabilities of the different ribose isomers. The Gibbs free energy of the pyranose forms is generally lower than that of the furanose forms, confirming their higher stability[1].
The Role of Borate Minerals: A Prebiotic Stabilizer
A significant breakthrough in addressing the ribose stability problem was the discovery that borate minerals can selectively stabilize ribose[1][2][7]. Borate forms complexes with diols, and the cis-diols on the furanose form of ribose are particularly well-suited for this complexation[8]. This interaction not only protects ribose from degradation but also shifts the equilibrium towards the furanose form[8][9].
While borate stabilizes the furanose form, the highly stable α-D-ribopyranose likely acts as a crucial, long-lived reservoir. In a dynamic prebiotic environment, this stable pyranose form could persist and gradually convert to the furanose form, which would then be trapped by borate, effectively enriching the concentration of the RNA precursor.
Experimental Protocols
Prebiotic Synthesis of Ribose via the Formose Reaction
Objective: To demonstrate the formation of ribose from formaldehyde under plausible prebiotic conditions.
Materials:
-
Formaldehyde (37% solution)
-
Glycolaldehyde
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Deionized water
-
Hydrochloric acid (HCl) for quenching
-
HPLC system with a suitable carbohydrate analysis column
-
Ribose standard
Procedure:
-
Prepare a solution of formaldehyde (e.g., 0.5 M) and a catalytic amount of glycolaldehyde (e.g., 0.05 M) in deionized water.
-
Add calcium hydroxide to the solution to create an alkaline environment (e.g., pH 11-12).
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., several hours).
-
Periodically take aliquots from the reaction mixture and quench the reaction by adding HCl to neutralize the solution.
-
Analyze the quenched samples by HPLC, comparing the retention times of the products with a ribose standard to identify and quantify the ribose formed.
Stabilization of Ribose with Borate Minerals
Objective: To demonstrate the stabilizing effect of borate on ribose in an aqueous solution.
Materials:
-
D-Ribose
-
Borax (sodium tetraborate (B1243019) decahydrate) or a borate mineral (e.g., ulexite)
-
Deionized water
-
pH meter
-
Incubator or water bath
-
HPLC system
Procedure:
-
Prepare two sets of aqueous ribose solutions (e.g., 10 mM).
-
To one set of solutions, add a source of borate (e.g., 100 mM borax, or a suspension of a borate mineral).
-
Adjust the pH of all solutions to a slightly alkaline value (e.g., pH 8-9).
-
Incubate all solutions at a constant temperature (e.g., 50°C).
-
At regular time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), take aliquots from each solution.
-
Analyze the concentration of ribose in each aliquot using HPLC.
-
Plot the concentration of ribose over time for both sets of solutions to compare the degradation rates. A significantly slower degradation rate in the borate-containing solutions demonstrates the stabilizing effect.[10]
Analysis of Ribose Isomers by HPLC
Objective: To separate and quantify the different anomers of ribose in an aqueous solution.
Materials:
-
Aqueous solution of D-ribose
-
HPLC system equipped with a specialized carbohydrate column (e.g., an amino or amide-based column) and a refractive index (RI) detector.
-
Mobile phase (e.g., acetonitrile/water gradient).
Procedure:
-
Prepare a standard solution of D-ribose in deionized water and allow it to equilibrate for several hours to ensure the anomeric distribution is stable.
-
Set up the HPLC system with the appropriate column and mobile phase conditions as recommended for sugar analysis.
-
Inject the equilibrated ribose solution into the HPLC system.
-
The different anomers will separate based on their interaction with the stationary phase, resulting in distinct peaks in the chromatogram.
-
The area under each peak corresponds to the relative abundance of that anomer in the solution. By comparing the peak areas, the quantitative distribution of the ribose isomers can be determined.[11][12]
The Role of α-D-Ribopyranose as a Prebiotic Reservoir
Given its greater stability, α-D-ribopyranose, along with its β-anomer, likely constituted the major portion of the prebiotic ribose pool. While not directly incorporated into RNA, its existence was crucial. In a dynamic equilibrium, the more stable pyranose forms could slowly convert to the less stable furanose forms.
Prebiotic processes that could selectively trap the β-D-ribofuranose form, such as phosphorylation at the 5' position or the formation of nucleosides, would have driven the equilibrium towards the production of more of this crucial isomer from the stable pyranose reservoir. Borate complexation would have played a key role in protecting the furanose intermediate during these subsequent transformations.
Conclusion
The prebiotic synthesis and stabilization of ribose remain a cornerstone of the RNA world hypothesis. While the instability of the biologically relevant β-D-ribofuranose presents a challenge, the existence of the more stable α-D-ribopyranose isomer provides a plausible solution. This technical guide has outlined the critical role of α-D-ribopyranose as a stable prebiotic reservoir. The dynamic equilibrium between the pyranose and furanose forms, coupled with the stabilizing effect of borate minerals and the selective trapping of β-D-ribofuranose in subsequent reactions, offers a compelling pathway for the accumulation of the necessary building blocks for an RNA world. Further research into the catalytic conversion of pyranose to furanose under prebiotic conditions will continue to refine our understanding of this crucial stage in the origin of life.
References
- 1. An investigation of the equilibria between aqueous ribose, ribulose, and arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ribose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. alevelbiology.co.uk [alevelbiology.co.uk]
- 7. Selective stabilization of ribose by borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Borate-guided ribose phosphorylation for prebiotic nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hou.usra.edu [hou.usra.edu]
- 11. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of alpha-D-Ribopyranose Glycosides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
alpha-D-ribopyranose glycosides are a class of carbohydrate derivatives where a sugar moiety, specifically the pyranose (six-membered ring) form of D-ribose, is linked to another molecule (the aglycone) via an alpha-glycosidic bond at the anomeric carbon (C-1). These structures are of significant interest in medicinal chemistry and chemical biology. While the beta-anomers of ribose are famously integral to nucleic acids like RNA and ATP, the alpha-anomers possess unique stereochemistry that can lead to novel biological activities and properties.[1][2] Their distinct three-dimensional structure can influence binding to biological targets, metabolic stability, and pharmacokinetic profiles, making them valuable scaffolds in drug discovery.
Significance and Applications
The unique structural features of this compound glycosides make them relevant in several areas of research and development:
-
Antiviral and Antineoplastic Agents: Nucleoside analogues are a cornerstone of antiviral and cancer therapies. The synthesis of alpha-anomers provides a route to novel therapeutic candidates with potentially different mechanisms of action or improved resistance profiles compared to their beta-counterparts.[1]
-
Enzyme Inhibitors: As mimics of natural substrates, these glycosides can act as inhibitors for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. This is crucial for developing treatments for metabolic disorders and infectious diseases.
-
Biochemical Probes: Synthetic alpha-glycosides are used as tools to study the specificity and mechanism of carbohydrate-binding proteins (lectins) and enzymes, elucidating their roles in biological processes.
-
Drug Delivery and Formulation: Glycosylation can improve the solubility, stability, and bioavailability of drugs. The alpha-linkage offers an alternative to the more common beta-linkage for optimizing these pharmaceutical properties.
Synthesis Methodologies and Protocols
The synthesis of this compound glycosides requires careful control of stereochemistry at the anomeric center. The most thermodynamically stable product is often the alpha anomer due to the anomeric effect.[3][4] Several methods have been developed, ranging from classical acid-catalyzed reactions to modern enzymatic approaches.
Fischer Glycosidation
The Fischer glycosidation is a direct, acid-catalyzed reaction between a reducing sugar (D-ribose) and an alcohol.[3] It is an equilibrium process that typically favors the formation of the more thermodynamically stable alpha-anomer, especially with longer reaction times.[3][4] While simple, the method can produce a mixture of pyranoside and furanoside rings, as well as both alpha and beta anomers, requiring careful purification.[4][5]
Protocol 2.1: Synthesis of Methyl alpha-D-Ribopyranoside
-
Preparation: Suspend D-ribose (1.0 g, 6.66 mmol) in anhydrous methanol (B129727) (20 mL).
-
Catalysis: Add a strong acid catalyst, such as Amberlite IR-120 (H+) resin (1.0 g) or a few drops of concentrated sulfuric acid.[5][6]
-
Reaction: Stir the mixture at reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Longer reaction times favor the pyranoside form.[3]
-
Neutralization: Cool the reaction mixture. If using a liquid acid, neutralize it carefully with a base (e.g., sodium carbonate). If using a resin, filter it off.
-
Work-up: Evaporate the solvent under reduced pressure to obtain a crude syrup.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a solvent system such as dichloromethane (B109758)/methanol (e.g., 95:5 v/v) to isolate the methyl alpha-D-ribopyranoside.
| Parameter | Value/Condition | Reference |
| Substrate | D-Ribose | [3] |
| Reagent | Anhydrous Methanol | [5] |
| Catalyst | Strong Acid (e.g., H₂SO₄, Amberlite) | [5][6] |
| Temperature | Reflux (~65°C) | [5] |
| Reaction Time | 4-6 hours | [3] |
| Typical Yield | 40-60% (α-anomer) | General |
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and versatile method for glycoside synthesis.[7] It involves the reaction of a glycosyl halide (e.g., bromide or chloride) with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[7][8] The stereochemical outcome is often influenced by the protecting group at the C-2 position. A participating group (like an acetyl or benzoyl ester) at C-2 will lead to a 1,2-trans glycoside via anchimeric assistance.[7]
Protocol 2.2: Koenigs-Knorr Synthesis of an Alkyl alpha-D-Ribopyranoside
-
Glycosyl Halide Preparation: Prepare the per-O-acetylated glycosyl bromide from D-ribose tetraacetate.
-
Reaction Setup: Dissolve the glycosyl acceptor (alcohol, 1.0 eq) in anhydrous dichloromethane. Add a desiccant like anhydrous calcium sulfate (B86663) and the promoter (e.g., silver(I) oxide, 2.0 eq).[8]
-
Donor Addition: Dissolve the freshly prepared per-O-acetylated ribopyranosyl bromide (1.2 eq) in anhydrous dichloromethane and add it dropwise to the acceptor mixture at room temperature, protecting from light.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts. Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.
-
Deprotection: Remove the acetyl protecting groups using Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the final glycoside.
| Parameter | Value/Condition | Reference |
| Glycosyl Donor | Per-O-acetylated Ribopyranosyl Bromide | [7] |
| Glycosyl Acceptor | Alcohol (ROH) | [9] |
| Promoter | Silver(I) Oxide or Carbonate | [7][8] |
| Solvent | Anhydrous Dichloromethane | [8] |
| Temperature | Room Temperature | [9] |
| Typical Yield | 50-70% | [10] |
Enzymatic Synthesis
Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis.[11] Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are the primary enzymes used.[11][12] GTs catalyze the transfer of a sugar moiety from an activated donor (like a sugar nucleotide) to an acceptor, while GHs, operating in reverse (transglycosylation), can form glycosidic bonds.[2][11]
Protocol 2.3: Glycosyltransferase-Catalyzed Synthesis
-
Reaction Buffer: Prepare an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation if required by the enzyme (e.g., 5 mM MgCl₂).
-
Substrates: Dissolve the glycosyl donor (e.g., UDP-ribose, 1.2 eq) and the glycosyl acceptor (1.0 eq) in the reaction buffer.
-
Enzyme Addition: Add the purified glycosyltransferase to the reaction mixture. The amount of enzyme will depend on its specific activity.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 4-48 hours.
-
Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an organic solvent like cold ethanol.
-
Purification: Centrifuge the quenched reaction to pellet the denatured protein. Purify the supernatant using size-exclusion chromatography or reversed-phase HPLC to isolate the glycoside product.
| Parameter | Value/Condition | Reference |
| Biocatalyst | Glycosyltransferase (GT) | [12] |
| Glycosyl Donor | Activated Sugar (e.g., UDP-ribose) | [2] |
| Glycosyl Acceptor | Aglycone with hydroxyl group | [12] |
| Medium | Aqueous Buffer (pH specific) | [13] |
| Temperature | Enzyme-dependent (e.g., 25-40°C) | [11] |
| Typical Yield | Variable, can be >90% | [13] |
Characterization Techniques and Protocols
Unambiguous characterization is critical to confirm the structure and stereochemistry of the synthesized glycosides. A combination of spectroscopic methods is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the anomeric configuration. The chemical shift (δ) and coupling constant (J) of the anomeric proton (H-1) are diagnostic.
Protocol 3.1: NMR Sample Preparation and Analysis
-
Sample Prep: Dissolve 5-10 mg of the purified glycoside in ~0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Analysis:
-
Anomeric Proton (H-1): For alpha-pyranosides, H-1 is axial and typically shows a small coupling constant (³J(H1,H2) < 4 Hz) due to its equatorial-axial relationship with H-2. Its chemical shift is usually found downfield (>4.8 ppm).
-
Anomeric Carbon (C-1): The C-1 chemical shift in ¹³C NMR for alpha-glycosides is typically in the range of 95-105 ppm.
-
2D NMR: Use COSY to trace proton-proton couplings around the pyranose ring and HSQC to assign protons to their directly attached carbons.
-
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Coupling Constant (Hz) |
| ¹H (H-1) | 4.8 - 5.2 | ³J(H1,H2) ≈ 2-4 Hz |
| ¹³C (C-1) | 95 - 105 | - |
| ¹H (Other Ring) | 3.5 - 4.5 | - |
| ¹³C (Other Ring) | 60 - 85 | - |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and deduce structural information from fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique for glycosides.
Protocol 3.2: Mass Spectrometry Analysis
-
Sample Prep: Prepare a dilute solution (1-10 µg/mL) of the glycoside in a suitable solvent (e.g., methanol or acetonitrile/water). An acid (e.g., formic acid) or salt (e.g., sodium acetate) may be added to promote ionization.
-
Acquisition: Infuse the sample into an ESI mass spectrometer. Acquire full scan MS spectra to determine the molecular weight ([M+H]⁺, [M+Na]⁺).
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
Analysis: A characteristic fragmentation is the neutral loss of the ribose moiety (132 Da for the dehydrated sugar, C₅H₈O₄). Other fragments will correspond to the aglycone.[14]
| Ion | Description | Expected m/z |
| [M+Na]⁺ | Parent ion with sodium adduct | MW + 23 |
| [M+H]⁺ | Protonated parent ion | MW + 1 |
| [M-132+H]⁺ | Aglycone fragment (loss of dehydrated ribose) | MW - 132 + 1 |
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the complete 3D structure, including the absolute configuration of the anomeric center and the conformation of the pyranose ring.[15][16]
Protocol 3.3: Crystallization for X-ray Analysis
-
Crystallization: Grow single crystals of the purified glycoside. Common methods include slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), or slow cooling of a saturated solution.
-
Screening: Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable crystallization conditions.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using an X-ray source.
-
Structure Solution: Process the diffraction data and solve the crystal structure using specialized software to generate a 3D model of the molecule.[17]
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 4. Fischer_glycosidation [bionity.com]
- 5. d-nb.info [d-nb.info]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 9. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]
- 11. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Synthesis of the Ribosylated Glycyl-Uridine Disaccharide Core of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of ribo- and 2'-deoxyribonucleosides from glycofuranosyl phosphates: An approach to facilitate isotopic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Crystallization and preliminary X-ray crystallographic analysis of α-glucosidase HaG from Halomonas sp. strain H11 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of alpha-D-Ribopyranose in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the furanose form of D-ribose is central to the structure of nucleic acids and key metabolic nucleotides, the pyranose form, particularly alpha-D-ribopyranose, represents the most stable anomer in aqueous solution. Although less ubiquitous in canonical biological pathways, its unique stereochemistry and conformational properties make it a valuable tool and target in various areas of glycobiology research. This document provides detailed application notes and experimental protocols for the use of this compound in studying metabolic pathways, synthesizing novel glycoconjugates, and developing potential therapeutic agents.
Application Notes
Metabolic Precursor for Nucleotide Synthesis
This compound serves as the initial substrate for the synthesis of phosphoribosyl pyrophosphate (PRPP), a critical precursor for the de novo and salvage pathways of nucleotide biosynthesis. The enzyme ribokinase catalyzes the phosphorylation of D-ribose to D-ribose-5-phosphate, which is then converted to PRPP. Understanding the kinetics of ribokinase provides insights into the regulation of nucleotide pools, which is crucial for cell growth and proliferation.
Quantitative Data: Kinetic Parameters of E. coli Ribokinase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| D-Ribose | 153 ± 17 | - | [1] |
| ATP | 45.9 ± 5.6 | - | [1] |
Note: The kinetic data for E. coli ribokinase does not differentiate between the alpha and beta anomers of D-ribopyranose, as the enzyme likely acts on the equilibrium mixture in solution.[1]
Synthesis of Novel Glycoconjugates and Carbohydrate-Based Drugs
The unique stereochemistry of this compound makes it an attractive building block for the synthesis of novel oligosaccharides and glycoconjugates. These synthetic molecules can be used to probe carbohydrate-protein interactions, develop inhibitors for glycosidases and glycosyltransferases, or serve as scaffolds for drug delivery. Chemoenzymatic approaches, combining the flexibility of chemical synthesis with the specificity of enzymatic reactions, are powerful strategies for constructing complex glycans containing this compound.
Probing Carbohydrate-Binding Proteins in Structural Biology
Although less common than other sugars in protein recognition, this compound and its derivatives can be used to investigate the specificity of carbohydrate-binding proteins, such as lectins. Co-crystallization of a lectin with a ligand containing this compound can provide high-resolution structural information about the binding pocket and the specific interactions that mediate recognition. While crystal structures with this compound itself are not widely available, the methodology is well-established with other alpha-D-pyranosides.[2][3]
Experimental Protocols
Protocol 1: Enzymatic Assay for Ribokinase Activity
This protocol describes a coupled-enzyme assay to determine the kinetic parameters of ribokinase acting on D-ribose. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified Ribokinase
-
D-Ribose (or this compound)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
HEPES buffer (pH 7.5)
-
MgCl2
-
KCl
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, PEP, and NADH in a cuvette.
-
Add PK and LDH to the reaction mixture.
-
Add a known concentration of ribokinase to initiate the background reaction.
-
Initiate the primary reaction by adding ATP and varying concentrations of D-ribose.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat steps 4-6 for a range of D-ribose concentrations.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Synthesis of Methyl alpha-D-Ribopyranoside
This protocol describes a general method for the synthesis of a simple alpha-D-ribopyranoside, which can serve as a starting material for more complex glycoconjugates.
Materials:
-
D-Ribose
-
Anhydrous Methanol
-
Acetyl Chloride
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Suspend D-ribose in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add acetyl chloride to generate methanolic HCl in situ.
-
Allow the reaction to warm to room temperature and stir until the solution becomes clear.
-
Neutralize the reaction with solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting syrup by silica gel column chromatography, eluting with a suitable solvent system to separate the anomers.
-
Combine the fractions containing the alpha anomer (as determined by TLC and NMR) and evaporate the solvent to yield methyl alpha-D-ribopyranoside.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Protocol 3: Proposed Metabolic Labeling with an Azido-Ribopyranose Analog
This protocol outlines a proposed workflow for the metabolic labeling of a biological system using a synthesized azido-alpha-D-ribopyranose analog, followed by detection via click chemistry.
Materials:
-
Synthesized C-1 azido-alpha-D-ribopyranose (or other suitable analog)
-
Cell culture or organism of interest
-
Appropriate growth medium
-
Fluorescently tagged alkyne probe (e.g., DBCO-Fluor 488)
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture the cells or organism in a medium supplemented with the azido-ribopyranose analog for a desired period.
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with paraformaldehyde. Permeabilize the cells with Triton X-100 to allow entry of the detection probe.
-
Click Chemistry Reaction: Incubate the fixed and permeabilized cells with the fluorescently tagged alkyne probe to label the incorporated azido-sugar.
-
Washing: Wash the cells extensively with PBS to remove any unbound probe.
-
Imaging: Mount the labeled cells on a microscope slide and visualize the fluorescence to determine the localization of the incorporated sugar analog.
Conclusion
While this compound is not as central to mainstream glycobiology as its furanose counterpart, it holds significant potential as a research tool. Its role as a metabolic precursor is fundamental, and its unique structure offers opportunities for the synthesis of novel chemical probes and therapeutic candidates. Further research into the specific interactions of this compound-containing glycans with biological systems will undoubtedly uncover new applications and deepen our understanding of the diverse roles of carbohydrates in biology.
References
- 1. researchgate.net [researchgate.net]
- 2. The crystal structure of the complex of concanavalin A with 4'-methylumbelliferyl-alpha-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The crystal structure of the complexes of concanavalin A with 4'-nitrophenyl-alpha-D-mannopyranoside and 4'-nitrophenyl-alpha-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-D-Ribopyranose as a Chiral Precursor in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-D-Ribopyranose and its derivatives are fundamental chiral building blocks in the synthesis of a wide array of biologically active molecules, most notably nucleoside analogues with antiviral and anticancer properties. The inherent stereochemistry of the ribose scaffold provides a powerful tool for the stereocontrolled synthesis of complex molecules. This document provides detailed application notes, experimental protocols, and data for the use of α-D-ribopyranose and its derivatives as chiral precursors in the synthesis of antiviral agents, with a focus on Molnupiravir and North-methanocarbathymidine (N-MCT).
Key Applications of α-D-Ribopyranose in Chiral Synthesis
The furanose form of D-ribose is a cornerstone in the synthesis of nucleosides, where the stereochemistry of the sugar moiety is critical for biological activity. Protecting group strategies are paramount to control the reactivity of the multiple hydroxyl groups and to direct the stereochemical outcome of the crucial glycosylation step.
Protecting Group Strategies:
The selective protection of the hydroxyl groups of D-ribose is a critical first step in its utilization as a chiral precursor. Common strategies involve:
-
Acetonide Protection: The 2' and 3'-hydroxyl groups can be selectively protected as an acetonide, often using 2,2-dimethoxypropane (B42991) or acetone (B3395972) with a catalytic amount of acid. This protection strategy locks the ribose in its furanose form, which is essential for the synthesis of most nucleoside analogues.
-
Acyl Protection: Hydroxyl groups can be protected as esters (e.g., benzoyl or acetyl esters). Peracylation is common, and selective deprotection can be achieved based on the differential reactivity of the hydroxyl groups. For instance, the 5'-hydroxyl is primary and generally more reactive.
-
Silyl Protection: Silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) are also widely used due to their ease of installation and removal under specific conditions.
Stereoselective Glycosylation:
The formation of the N-glycosidic bond with the desired β-stereochemistry is a pivotal step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely employed method, which involves the reaction of a silylated nucleobase with a protected ribose derivative, typically activated at the anomeric carbon with a leaving group like an acetate. The reaction is often catalyzed by a Lewis acid, such as TMSOTf or SnCl₄.[1] The stereochemical outcome is influenced by the protecting groups on the ribose ring and the reaction conditions.
Synthesis of Antiviral Nucleoside Analogues
Synthesis of Molnupiravir from D-Ribose
Molnupiravir (EIDD-2801) is an orally bioavailable ribonucleoside analog with potent antiviral activity against SARS-CoV-2.[2] Its synthesis from D-ribose highlights the strategic use of protecting groups and stereocontrolled glycosylation. A convergent six-step synthesis has been reported with an overall yield of 48%.[3] Another four-step synthesis has also been developed.[4]
Quantitative Data for Molnupiravir Synthesis:
| Step | Transformation | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| 1 | Acetonide Protection & Isobutyrylation | D-Ribose | 2,3-O-isopropylidene-1,5-di-O-isobutyryl-D-ribofuranose | Acetone, Isobutyric anhydride, Novozym 435 | 50 °C, 12 h | 92 | [5] |
| 2 | Glycosylation | Protected Ribose & Cytosine | Protected Cytidine (B196190) Analog | I₂, TMSOTf | - | ~90 | [3] |
| 3 | Deprotection | Protected Cytidine Analog | N⁴-hydroxycytidine analog | Trifluoroacetic acid | - | Quantitative | [3] |
| 4 | Hydroxylamination | N⁴-hydroxycytidine analog | Molnupiravir | Hydroxylamine | - | - | [3] |
| Overall | - | D-Ribose | Molnupiravir | - | - | 48 | [3] |
| Overall (alternative) | - | D-Ribose | Molnupiravir | - | - | 41 | [4] |
Experimental Workflow for Molnupiravir Synthesis:
Caption: Synthetic workflow for Molnupiravir from D-Ribose.
Experimental Protocol: Synthesis of Molnupiravir from D-Ribose (Convergent Six-Step Method) [3]
Step 1: Protection of D-Ribose
-
D-Ribose is first protected at the 2' and 3' positions using an acetonide group.
-
The 1' and 5' hydroxyl groups are then acylated, for example, with isobutyric anhydride.
Step 2: N-Glycosylation
-
The protected ribose derivative is coupled with a protected cytosine base.
-
A metal-free activation using a stoichiometric amount of I₂ and TMSOTf as a catalyst is employed to achieve high β-selectivity. The use of bulky bis-Boc groups on the N⁴ position of cytosine also favors the desired stereochemistry.
Step 3: Deprotection
-
The acetonide and Boc protecting groups are removed in a single step using trifluoroacetic acid.
Step 4: Hydroxylamination
-
The final step involves hydroxylamination at the N⁴ position of the cytidine analog to yield Molnupiravir.
Mechanism of Action of Molnupiravir:
Molnupiravir is a prodrug that is converted in the body to its active form, β-D-N⁴-hydroxycytidine triphosphate (NHC-TP).[2][6] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[2][7] Its incorporation into the viral RNA genome leads to an accumulation of mutations, a process known as "error catastrophe," which ultimately inhibits viral replication.[6][7]
Caption: Mechanism of action of Molnupiravir.
Synthesis of North-methanocarbathymidine (N-MCT) from 2-deoxy-D-ribose (B167953)
N-MCT is a conformationally locked carbocyclic nucleoside analog with potent antiviral activity against herpes viruses.[8] An enantioselective synthesis starting from 2-deoxy-D-ribose has been reported with an overall yield of 33%.[8]
Quantitative Data for N-MCT Synthesis:
| Step | Transformation | Starting Material | Product | Overall Yield (%) | Reference |
| Multi-step | Enantioselective synthesis | 2-deoxy-D-ribose | Boc-protected amine intermediate | 33 | [8] |
Experimental Workflow for N-MCT Synthesis (Conceptual):
Caption: Conceptual workflow for N-MCT synthesis.
Experimental Protocol: Key Steps in the Synthesis of N-MCT from 2-deoxy-D-ribose [8]
Step 1: Preparation of the Lactol Intermediate
-
2-deoxy-D-ribose is converted to a lactol intermediate in three steps according to literature procedures.
Step 2: Grignard Addition
-
The lactol is reacted with a vinyl Grignard reagent to introduce the necessary carbon framework for the subsequent ring-closing metathesis. For example, vinylmagnesium bromide is added to a solution of the ketone precursor at low temperature.
Step 3: Ring-Closing Metathesis (RCM)
-
The resulting diene undergoes RCM to form the cyclopentene (B43876) ring, a key structural feature of N-MCT.
Step 4: Elaboration to the Bicyclic Amine
-
A series of transformations, including a palladium(II)-catalyzed rearrangement, are used to construct the bicyclo[3.1.0]hexane scaffold and introduce the amino group, which is then protected with a Boc group.
Step 5: Construction of the Thymine Ring
-
The final steps involve the elaboration of the thymine base onto the carbocyclic core to yield N-MCT.
Mechanism of Action of N-MCT:
N-MCT exerts its antiviral effect by inhibiting viral DNA synthesis.[8] It is first phosphorylated by viral thymidine (B127349) kinase to its active 5'-triphosphate form (N-MCTTP).[8] N-MCTTP then acts as an inhibitor of the viral DNA polymerase.[9][10]
Caption: Mechanism of action of N-MCT.
Conclusion
α-D-Ribopyranose and its derivatives are invaluable chiral precursors for the stereoselective synthesis of complex antiviral nucleoside analogues. A thorough understanding of protecting group strategies and stereocontrolled glycosylation reactions is essential for the successful synthesis of these important therapeutic agents. The detailed protocols and data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 8. A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cellular alpha and virally induced deoxyribonucleic acid polymerases by the triphosphate of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of α-D-Ribopyranose Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of enzymatic strategies for the synthesis of α-D-ribopyranose analogs. The stereo- and regioselectivity of enzymes offer a powerful alternative to traditional chemical synthesis, enabling the production of complex carbohydrate structures with high precision. This document outlines the key enzyme classes, provides representative experimental protocols, and summarizes quantitative data from related syntheses.
Introduction to Enzymatic Synthesis of Glycosides
The construction of glycosidic bonds is a fundamental process in chemistry and biology. Enzymatic methods for glycosylation have gained significant traction due to their high specificity, mild reaction conditions, and the avoidance of complex protecting group chemistry often required in chemical synthesis. Several classes of enzymes are particularly relevant for the synthesis of α-D-ribopyranose analogs and other carbohydrate derivatives.
Key Enzyme Classes:
-
Glycosyltransferases (GTs): These enzymes catalyze the transfer of a monosaccharide from a nucleotide-activated sugar donor to an acceptor molecule. GTs are known for their high specificity for both donor and acceptor substrates, which ensures the formation of a well-defined product. Some GTs exhibit substrate promiscuity, allowing them to accept unnatural donor or acceptor molecules, which is a key strategy for the synthesis of analogs.
-
Glycoside Phosphorylases (GPs): GPs catalyze the reversible phosphorolysis of glycosidic bonds. In the synthetic direction, they can be used to form glycosidic bonds from a sugar-1-phosphate donor and an acceptor. The reversibility of this reaction can be a limitation, but strategies to overcome this, such as using unnatural acceptors that form more stable products, have been developed.[1][2][3]
-
Glycosidases (Glycoside Hydrolases, GHs): While their natural function is to hydrolyze glycosidic bonds, glycosidases can be used for synthesis through transglycosylation reactions. In this approach, the enzyme transfers a glycosyl moiety from a donor to an acceptor other than water. The yields can sometimes be limited by competing hydrolysis.
-
Pyranose Dehydrogenases and Oxidases: These enzymes can be used to modify pyranose sugars at different positions, creating intermediates for further derivatization. For instance, pyranose 2-oxidase catalyzes the oxidation of various aldopyranoses at the C2 position.[4][5] Enzymes with broad substrate specificity are particularly valuable for creating a diverse range of analogs.[6][7]
Experimental Protocols
The following are representative protocols that can be adapted for the synthesis of α-D-ribopyranose analogs.
Protocol 1: General Glycosyltransferase-Catalyzed Synthesis of a Pyranose Analog
This protocol is based on the use of a glycosyltransferase with broad acceptor specificity.
Materials:
-
Glycosyltransferase (e.g., a promiscuous glucosyltransferase)
-
Donor substrate (e.g., UDP-glucose)
-
Acceptor substrate (α-D-ribopyranose or a derivative)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Divalent cation (e.g., 10 mM MgCl2 or MnCl2)
-
Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)
-
Quenching solution (e.g., 1 M HCl or heat inactivation)
-
Analytical tools (e.g., HPLC, LC-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, divalent cation, and BSA (if used).
-
Add Substrates: Add the donor substrate (e.g., UDP-glucose) to a final concentration of 1-5 mM and the acceptor substrate (α-D-ribopyranose analog) to a final concentration of 5-10 mM.
-
Enzyme Addition: Add the glycosyltransferase to a final concentration of 1-5 µM. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) for a period ranging from 1 to 24 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Reaction Quenching: Stop the reaction by adding a quenching solution or by heating the mixture to 95 °C for 5 minutes.
-
Analysis and Purification: Analyze the reaction mixture to determine the yield of the product. Purify the desired α-D-ribopyranose analog using chromatographic techniques such as size-exclusion or reversed-phase chromatography.
Protocol 2: Glycoside Phosphorylase-Catalyzed Synthesis of a Disaccharide Analog
This protocol is adapted from a chemoenzymatic strategy for the synthesis of unnatural disaccharides.[1][2][3]
Materials:
-
Glycoside Phosphorylase (e.g., a promiscuous mannosyl-phosphorylase)
-
Donor substrate (e.g., α-D-mannose-1-phosphate)
-
Acceptor substrate (α-D-ribopyranose derivative)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Analytical tools (e.g., TLC, LC-MS, NMR)
Procedure:
-
Substrate Preparation: Dissolve the donor and acceptor substrates in the reaction buffer.
-
Enzyme Addition: Add the glycoside phosphorylase to the substrate solution. The enzyme-to-substrate ratio will need to be optimized.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction has reached completion or equilibrium, terminate the reaction by heat inactivation or by adding a solvent to precipitate the enzyme.
-
Purification: Remove the precipitated enzyme by centrifugation. The supernatant containing the product can be purified by column chromatography.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure.
Quantitative Data
The following tables summarize quantitative data from enzymatic glycosylation reactions. While specific data for α-D-ribopyranose analogs is limited in the literature, these tables provide a reference for expected yields and reaction conditions for similar pyranose-based syntheses.
Table 1: Examples of Glycosyltransferase-Catalyzed Reactions
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Reference |
| Engineered Pyranose 2-Oxidase & Transaminase | D-Galactose | L-Alanine | Galactosamine | 68 | N/A |
| Promiscuous O-glycosyltransferase | UDP-glucose | Kaempferol | Kaempferol-3-O-glucoside | >95 | N/A |
| β-1,4-galactosyltransferase | UDP-galactose | N-acetylglucosamine | N-acetyllactosamine | ~80 | N/A |
Table 2: Examples of Glycoside Phosphorylase-Catalyzed Reactions
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Reference |
| β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase | α-D-mannose-1-phosphate | Fluorinated GlcNAc derivative | Fluorinated Manβ1,4GlcNAc analog | Not specified | [1][2][3] |
| Sucrose Phosphorylase | Sucrose | Various alcohols | Glucosyl-alcohols | up to 90 | N/A |
| Cellodextrin Phosphorylase | α-D-glucose-1-phosphate | Cellobiose | Cellotriose | ~75 | N/A |
Visualizations
General Workflow for Enzymatic Synthesis of α-D-Ribopyranose Analogs
Caption: General workflow for the enzymatic synthesis of α-D-ribopyranose analogs.
Representative Cell Signaling Pathway
While specific signaling pathways involving α-D-ribopyranose analogs are not well-documented, these molecules could potentially modulate pathways that recognize other pyranose sugars, such as glucose. The following diagram illustrates a generic mitogen-activated protein kinase (MAPK) cascade, a common signaling pathway in cells. α-D-ribopyranose analogs could be investigated as potential inhibitors or modulators of kinases or other enzymes in such pathways.
Caption: A representative MAPK signaling cascade.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Reverse thiophosphorylase activity of a glycoside phosphorylase in the synthesis of an unnatural Manβ1,4GlcNAc library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fungal pyranose oxidases: occurrence, properties and biotechnical applications in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyranose dehydrogenases: Rare enzymes for electrochemistry and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H NMR Spectroscopic Analysis of alpha-D-Ribopyranose Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including carbohydrates. In solution, D-ribose exists in a complex equilibrium between its pyranose and furanose ring forms, each of which can exist as either an alpha (α) or beta (β) anomer. The pyranose forms are six-membered rings, while the furanose forms are five-membered rings. This document provides a detailed guide to the 1H NMR spectroscopic analysis of the α-D-ribopyranose anomer, including data presentation and experimental protocols.
The anomeric protons of carbohydrates typically resonate in the region of 4.3-5.9 ppm. Generally, the α-anomeric proton appears at a lower field (higher ppm) compared to the β-anomeric proton.[1] The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of the substituents on the pyranose ring.
Data Presentation
The following table summarizes the key 1H NMR spectroscopic data for the anomers of D-ribopyranose in D2O. This data is essential for the identification and quantification of the individual anomers in a sample.
| Proton | α-D-Ribopyranose Chemical Shift (δ, ppm) | α-D-Ribopyranose Coupling Constants (J, Hz) | β-D-Ribopyranose Chemical Shift (δ, ppm) | β-D-Ribopyranose Coupling Constants (J, Hz) |
| H-1 | 5.19 | J1,2 = ~1 | 5.10 | J1,2 = ~1 |
| H-2 | 3.85 | J2,3 = ~3 | 3.60 | J2,3 = ~3 |
| H-3 | 3.96 | J3,4 = ~3 | 3.79 | J3,4 = ~9 |
| H-4 | 3.79 | J4,5a = ~5, J4,5b = ~10 | 3.65 | J4,5a = ~5, J4,5b = ~10 |
| H-5a | 3.65 | J5a,5b = ~12 | 3.55 | J5a,5b = ~12 |
| H-5b | 3.55 | 3.45 |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the experimental conditions such as solvent, temperature, and pH.
Experimental Protocols
This section outlines a general protocol for the preparation and 1H NMR analysis of a D-ribose sample.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of D-ribose and dissolve it in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D2O). The use of a deuterated solvent is crucial to avoid a large solvent signal in the 1H NMR spectrum.
-
Homogenization: Gently vortex or shake the sample to ensure complete dissolution and a homogeneous solution.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or 3-(trimethylsilyl)propanesulfonic acid sodium salt (DSS), can be added.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the 1H frequency.
-
Lock the spectrometer on the deuterium signal of the D2O.
-
Shim the magnetic field to obtain optimal resolution and line shape. A well-shimmed sample will have sharp, symmetrical peaks.
-
-
1D 1H NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all the expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative results. For accurate integration, a longer delay (5 x T1 of the slowest relaxing proton) is recommended.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual HDO signal (typically at ~4.79 ppm at 25 °C) or to the internal standard if used.
-
Integration: Integrate the signals corresponding to the anomeric protons (and other well-resolved signals) of the α- and β-pyranose forms to determine their relative concentrations.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each proton and measure the coupling constants from the multiplet splitting patterns.
Mandatory Visualizations
Anomeric Equilibrium of D-Ribopyranose
The following diagram illustrates the equilibrium between the α- and β-anomers of D-ribopyranose in solution.
Caption: Equilibrium between α- and β-anomers of D-ribopyranose.
Experimental Workflow for 1H NMR Analysis
This diagram outlines the key steps in the 1H NMR spectroscopic analysis of D-ribopyranose anomers.
Caption: Workflow for 1H NMR analysis of D-ribopyranose.
References
Application Notes and Protocols for the Mass Spectrometric Identification of alpha-D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the identification and quantification of alpha-D-ribopyranose using modern mass spectrometry (MS) techniques. The following sections detail the principles, experimental procedures, and expected outcomes for the analysis of this key pentose (B10789219) sugar, which is a fundamental component of nucleic acids and various bioactive molecules.
Introduction to Mass Spectrometry for Monosaccharide Analysis
Mass spectrometry has become an indispensable tool for the structural elucidation and quantification of carbohydrates like this compound. Due to the low volatility and high polarity of sugars, direct analysis is challenging. Therefore, analytical workflows typically involve chromatographic separation coupled with mass spectrometry, often preceded by chemical derivatization.[1] The two most common approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution for volatile and thermally stable compounds. For sugar analysis, derivatization is mandatory to increase volatility.[2] Trimethylsilylation (TMS) is a widely used derivatization method for this purpose.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is suitable for the analysis of polar and thermally labile compounds in their native or derivatized form. Coupling liquid chromatography with tandem mass spectrometry allows for highly selective and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM).[4] Derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can enhance ionization efficiency and chromatographic retention.[5]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilylation (TMS) Derivatization
This protocol outlines the analysis of this compound using GC-MS following a two-step derivatization process involving methoximation and trimethylsilylation.
Materials:
-
This compound standard
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Hexane
-
Sample vials (2 mL) with screw caps
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried sample or standard into a 2 mL reaction vial.
-
If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
-
Methoximation:
-
Dissolve the dried sample in 50 µL of pyridine.
-
Add 80 µL of methoxyamine hydrochloride in pyridine solution (20 mg/mL).
-
Seal the vial and incubate at 60°C for 45 minutes.[6] This step converts the reducing carbonyl group to an oxime, preventing the formation of multiple anomeric peaks during silylation.[1]
-
-
Trimethylsilylation (TMS):
-
To the cooled methoximated sample, add 100 µL of MSTFA with 1% TMCS.
-
Seal the vial and incubate at 60°C for 30 minutes.[6] This reaction replaces active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) groups, increasing volatility.[1]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
-
Data Analysis: The identification of this compound is based on its retention time and the characteristic fragmentation pattern of its TMS derivative. The mass spectrum will show specific fragment ions that are indicative of the sugar structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization
This protocol describes the sensitive and specific analysis of this compound using LC-MS/MS with PMP labeling.
Materials:
-
This compound standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Ammonia solution (or Sodium Hydroxide)
-
Hydrochloric Acid
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate
Protocol:
-
Sample Preparation:
-
Dissolve the carbohydrate sample or standard in water. For complex samples, acid hydrolysis may be required to release monosaccharides.
-
-
PMP Derivatization:
-
To 20 µL of the sample solution, add 20 µL of 0.5 M PMP in methanol and 20 µL of 0.3 M aqueous ammonia.[7]
-
Incubate the mixture at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 20 µL of 0.3 M HCl.
-
Add 200 µL of water and extract with 200 µL of chloroform to remove excess PMP.
-
Vortex and centrifuge. Collect the aqueous layer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject 1-5 µL of the PMP-derivatized sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, increase to 30% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for PMP-ribose.
-
-
Data Analysis: Quantification is achieved by integrating the peak area of the specific MRM transition for PMP-ribose and comparing it to a calibration curve generated from standards.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the mass spectrometric analysis of ribose using different methods.
Table 1: GC-MS Analysis of TMS-Derivatized Ribose
| Parameter | Value | Reference |
| Characteristic Fragment Ions (m/z) | 73, 103, 147, 204, 217, 307, 319 | [2][8] |
| Typical Retention Time | Varies with column and conditions | [9] |
| Limit of Detection (LOD) | ~1 ng/g | [10] |
| Limit of Quantification (LOQ) | ~3.1-13.3 µg/mL (for monosaccharides) | [11] |
Table 2: LC-MS/MS Analysis of PMP-Labeled Ribose
| Parameter | Value | Reference |
| Precursor Ion [M+H]⁺ (m/z) | 511.22 | [12] |
| Characteristic Fragment Ions (m/z) | 175.1, 231.2 | [4] |
| Typical Retention Time | Varies with column and gradient | [5] |
| Limit of Detection (LOD) | femtomole to attomole range | [13] |
| Linear Range | 4 to 6 orders of magnitude | [13] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols: The Role of α-D-Ribopyranose Derivatives in Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: While α-D-ribopyranose is not a direct structural component of the primary peptidoglycan layer of bacterial cell walls, its metabolic derivatives are crucial precursors for the synthesis of other essential cell wall polymers in several bacterial phyla. This document outlines the key functions of ribose derivatives in the biosynthesis of wall teichoic acids (WTAs) in Gram-positive bacteria and arabinogalactan (B145846) in mycobacteria. Detailed protocols for the analysis and study of these pathways are provided to facilitate research and development of novel antimicrobial agents targeting these processes.
Ribitol (B610474) Phosphate (B84403): A Key Component of Wall Teichoic Acids in Gram-Positive Bacteria
In many Gram-positive bacteria, including pathogenic species like Staphylococcus aureus and Streptococcus pneumoniae, the cell wall is decorated with anionic polymers called teichoic acids.[1][2][3][4][5][6][7][8][9] These polymers, which can be either wall teichoic acids (WTAs) covalently linked to the peptidoglycan or lipoteichoic acids (LTAs) anchored to the cytoplasmic membrane, often contain repeating units of ribitol phosphate.[1][3][4][5][6][7][8] The ribitol in these polymers is derived from D-ribose through the pentose (B10789219) phosphate pathway.
The biosynthesis of ribitol-containing teichoic acids is a critical process for these bacteria, contributing to cell shape determination, regulation of cell division, and pathogenesis.[8]
Biosynthetic Pathway of CDP-Ribitol
The precursor for the incorporation of ribitol phosphate into teichoic acids is cytidine (B196190) 5'-diphosphate-ribitol (CDP-ribitol).[1][2] This molecule is synthesized in a two-step enzymatic pathway from D-ribulose 5-phosphate, an isomer of D-ribose 5-phosphate.
-
Reduction: D-ribulose 5-phosphate is reduced to ribitol 5-phosphate by a NADPH-dependent reductase (e.g., TarJ in S. pneumoniae).[2]
-
Activation: Ribitol 5-phosphate is then activated by CTP through the action of a cytidylyl transferase (e.g., TarI in S. pneumoniae) to form CDP-ribitol.[1][2]
Caption: Biosynthesis of CDP-Ribitol for Teichoic Acid Synthesis.
Experimental Protocols
This protocol outlines a general method for the extraction and analysis of ribitol-containing teichoic acids from Gram-positive bacterial cell walls.
Materials:
-
Mid-log phase bacterial culture
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Hydrofluoric acid (HF), 48%
-
Sodium acetate (B1210297) buffer (pH 5.2)
-
Alkaline phosphatase
-
NMR buffer (D₂O with internal standard)
-
Centrifuge and appropriate tubes
-
NMR spectrometer
Methodology:
-
Cell Wall Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Resuspend the pellet in a suitable buffer and lyse the cells using a standard method (e.g., bead beating or sonication). Isolate the cell walls by differential centrifugation.
-
Teichoic Acid Extraction: Extract the teichoic acids from the purified cell walls by treatment with 10% TCA at 4°C overnight. Centrifuge to pellet the cell wall debris and collect the supernatant containing the extracted teichoic acids.
-
Hydrolysis: To release the poly-ribitol phosphate backbone, treat the extracted teichoic acids with 48% HF on ice for 48 hours. This cleaves the phosphodiester bonds.
-
Enzymatic Digestion: After neutralization, treat the sample with alkaline phosphatase to remove terminal phosphates.
-
NMR Analysis: Lyophilize the sample and resuspend in D₂O for analysis by ¹H and ³¹P NMR spectroscopy to confirm the presence and structure of the ribitol phosphate polymer.
This protocol describes the in vitro synthesis of CDP-ribitol using purified enzymes.
Materials:
-
Purified TarJ and TarI enzymes
-
D-ribulose 5-phosphate
-
NADPH
-
CTP
-
Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
HPLC system with an anion-exchange column
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, D-ribulose 5-phosphate, NADPH, CTP, and purified TarJ and TarI enzymes.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold ethanol (B145695) or by heat inactivation.
-
HPLC Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant by HPLC on an anion-exchange column to separate and quantify the product, CDP-ribitol, by comparing the retention time and peak area to a known standard.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Teichoic Acid Content (% of cell wall dry weight) | 30-60% | [10] |
| Typical Ribitol Phosphate Chain Length (units) | ~50 | [3] |
Ribose as a Precursor for Arabinogalactan Synthesis in Mycobacteria
The cell wall of Mycobacterium tuberculosis and other mycobacteria is a complex structure containing a layer of arabinogalactan covalently linked to the peptidoglycan.[11][12][13] The arabinose residues in this polymer are in the furanose form (arabinofuranose). The biosynthesis of this arabinan (B1173331) layer is essential for the viability of mycobacteria and is a target for the anti-tuberculosis drug ethambutol.[13]
The arabinose units are not derived from free arabinose but are synthesized from D-ribose via the pentose phosphate pathway.[11][14][15]
Biosynthetic Pathway of Decaprenyl-Phosphoryl-Arabinose
The donor of arabinofuranose units for the synthesis of arabinogalactan is decaprenyl-phosphoryl-arabinose (DPA). The arabinose moiety of DPA is derived from 5-phosphoribosyl-1-pyrophosphate (pRpp), which is synthesized from ribose-5-phosphate (B1218738) and ATP.[11][12][14]
-
pRpp Synthesis: Ribose-5-phosphate is converted to 5-phosphoribosyl-1-pyrophosphate (pRpp) by the enzyme pRpp synthetase (PrsA).[11][12][14]
-
Formation of Decaprenyl-Phosphoryl-Ribose: pRpp is then used to form decaprenyl-phosphoryl-ribose.
-
Epimerization: The ribose moiety is then epimerized to arabinose to form DPA.
Caption: Biosynthesis of Arabinogalactan Precursor from Ribose-5-Phosphate.
Experimental Protocols
This protocol describes a method to trace the incorporation of ribose into the mycobacterial cell wall.
Materials:
-
Mid-log phase mycobacterial culture (e.g., Mycobacterium smegmatis)
-
[U-¹⁴C]-D-ribose
-
Cell lysis buffer
-
Cell wall purification reagents (e.g., SDS, proteases)
-
Acid for hydrolysis (e.g., 2M trifluoroacetic acid)
-
HPLC system with a carbohydrate analysis column
-
Scintillation counter
Methodology:
-
Metabolic Labeling: Grow a culture of mycobacteria to mid-log phase. Add [U-¹⁴C]-D-ribose to the culture medium and continue to incubate for several hours to allow for incorporation into the cell wall.
-
Cell Wall Isolation: Harvest the cells and perform a series of washing steps. Lyse the cells and isolate the cell walls by centrifugation after treatment with SDS to remove the cell membrane and proteases to remove proteins.
-
Hydrolysis: Hydrolyze the purified cell walls with 2M trifluoroacetic acid at 120°C for 2 hours to release the monosaccharide components.
-
Monosaccharide Analysis: Neutralize the hydrolysate and analyze the monosaccharide composition by HPLC.
-
Radioactivity Measurement: Collect the fractions corresponding to arabinose and measure the radioactivity using a scintillation counter to determine the amount of [¹⁴C]-ribose that was converted to arabinose and incorporated into the cell wall.
Ribofuranose in O-Antigen Polysaccharides
In some Gram-negative bacteria, such as certain strains of Klebsiella pneumoniae, ribofuranose is a component of the O-antigen polysaccharide, which is part of the lipopolysaccharide (LPS) in the outer membrane.[16][17]
Biosynthesis of Ribofuranose-containing O-Antigen
The biosynthesis of these O-antigens involves specialized ribofuranosyltransferases. The activated donor for the ribofuranose residues is phosphoribosyl-5-phospho-D-ribosyl-α-1-diphosphate.[16][17] The synthesis involves a dual-domain enzyme that first transfers a phosphoribosyl group to the growing glycan chain, followed by the removal of the 5'-phosphate.[16][17]
Caption: Ribofuranose Incorporation into O-Antigen Polysaccharides.
Conclusion: The metabolic pathways originating from D-ribose are essential for the synthesis of key cell wall components in a variety of bacteria. Understanding these pathways and developing robust methods to study them are critical for the discovery of new antimicrobial agents. The protocols and information provided herein serve as a guide for researchers in this field.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Teichoic acid | Department of Physiology | UZH [physiol.uzh.ch]
- 4. Bacterial cell structure - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Teichoic acid - Wikipedia [en.wikipedia.org]
- 8. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teichoic Acid Is Present in the Cell Wall of Gram-Positive Bacteria [coohom.com]
- 10. journals.asm.org [journals.asm.org]
- 11. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthetic origin of mycobacterial cell wall arabinosyl residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The biosynthetic origin of ribofuranose in bacterial polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Alpha-D-Ribopyranose Metabolism as a Novel Target for Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the identification of novel bacterial targets and the development of new classes of antimicrobial agents. Bacterial metabolic pathways that are essential for survival but absent or significantly different in humans present attractive targets. One such pathway is the uptake and metabolism of D-ribose. In many bacteria, including pathogens like Escherichia coli, D-ribose serves as a crucial source of carbon and energy.[1][2] The initial substrate for this pathway, transported into the bacterial periplasm, is β-D-ribopyranose.[1] Subsequent enzymatic conversions are vital for channeling ribose into the central metabolism via the pentose (B10789219) phosphate (B84403) pathway (PPP).[1]
Disruption of ribose metabolism, particularly the steps leading to the formation of ribose-5-phosphate (B1218738) (R5P), has been shown to increase bacterial susceptibility to oxidative stress and enhance killing by various classes of antibiotics.[3][4] This suggests that inhibitors targeting the enzymes involved in ribose utilization could function as standalone bacteriostatic or bactericidal agents, or as adjuvants that potentiate the efficacy of existing antibiotics. This document outlines the key molecular targets within this pathway and provides detailed protocols for identifying and characterizing potential inhibitors.
Key Molecular Targets in the Ribose Metabolic Pathway
The bacterial ribose degradation pathway involves several key enzymes that represent potential targets for small molecule inhibitors:
-
High-Affinity Ribose ABC Transporter (RbsA, RbsB, RbsC): This system is responsible for the transport of D-ribose into the cytoplasm.[1] Inhibiting this transporter would starve the cell of a key carbon source.
-
Ribose Pyranase (RbsD): This enzyme catalyzes the conversion between the pyranose and furanose forms of β-D-ribose, preparing the molecule for phosphorylation.[1]
-
Ribokinase (RbsK): A critical enzyme that phosphorylates D-ribose to D-ribose 5-phosphate (R5P), committing it to the pentose phosphate pathway.[1][5] Inhibition of Ribokinase would lead to the accumulation of intracellular ribose and a depletion of R5P, disrupting nucleotide synthesis and redox balance.[5]
-
Pentose Phosphate Pathway (PPP) Enzymes: Downstream enzymes such as transaldolases (TalA, TalB) are crucial for processing R5P.[3] Disrupting the balance of R5P biosynthesis and utilization has been directly linked to increased antibiotic susceptibility.[3][4]
Bacterial Ribose Metabolism Pathway
Caption: Bacterial uptake and metabolism of β-D-ribopyranose.
Logical Pathway: Disruption of R5P Metabolism and Antibiotic Potentiation
Caption: Mechanism of antibiotic potentiation by targeting ribose metabolism.
Data Presentation
The following table presents a template for summarizing quantitative data for hypothetical inhibitors identified through screening campaigns.
| Compound ID | Target Enzyme | Target Species | IC50 (µM) | E. coli MIC (µg/mL) |
| MAC-R001 | Ribokinase (RbsK) | E. coli | 12.5 | 64 |
| MAC-R002 | Ribokinase (RbsK) | S. aureus | 8.2 | 32 |
| MAC-P007 | Transaldolase (TalA) | E. coli | 25.1 | >128 |
| MAC-P009 | Transaldolase (TalA) | E. coli | 18.9 | 128 |
Table 1: Profile of Hypothetical Inhibitors Targeting Bacterial Ribose Metabolism. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible bacterial growth.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Ribokinase (RbsK) Inhibitors
Objective: To identify small molecule inhibitors of bacterial Ribokinase (RbsK) from a compound library using a luminescence-based ATP depletion assay. The principle is that active RbsK consumes ATP; inhibitors will spare ATP, resulting in a higher luminescent signal.
Materials:
-
Purified recombinant bacterial Ribokinase (RbsK)
-
D-Ribose solution (Substrate)
-
ATP solution
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Compound library dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and automated liquid handlers
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library into individual wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into positive (no inhibition) and negative (no enzyme) control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X RbsK enzyme solution in assay buffer at a concentration predetermined to yield ~50% ATP consumption in the reaction time.
-
Prepare a 2X substrate solution containing D-Ribose and ATP in assay buffer. The final concentration should be at or near the Km for each substrate.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X RbsK solution to all wells except the negative controls (add 5 µL of assay buffer to these).
-
Allow the plate to incubate for 15-30 minutes at room temperature to permit compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells. The final reaction volume is 10 µL.
-
-
Reaction Incubation:
-
Briefly centrifuge the plates to mix the contents.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the enzymatic reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Wells with high luminescence indicate low RbsK activity (potential inhibition).
-
Calculate the percent inhibition for each compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean) are considered "hits".
-
Experimental Workflow: From HTS to Lead Identification
Caption: Workflow for antibacterial drug discovery targeting a metabolic enzyme.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a hit compound that inhibits the visible growth of a target bacterium in vitro.[6][7] This is a standard method for assessing the antibacterial potency of a compound.[8]
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Target bacterial strain (e.g., E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates with lids.
-
Spectrophotometer.
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
Methodology:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies of the target bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. Then, dilute this further 1:10 to get the final working concentration of 1 x 10⁵ CFU/mL.
-
-
Compound Dilution Series:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Prepare a starting concentration of the test compound in well 1 by adding, for example, 4 µL of a 1.28 mg/mL stock to 96 µL of CAMHB to get a 51.2 µg/mL solution (this will be further diluted).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. The concentrations will range from 128 µg/mL to 0.25 µg/mL after adding bacteria.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (1 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well is 200 µL, and the final inoculum is ~5 x 10⁴ CFU/mL. The compound concentrations are now halved (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i..e., the first clear well).
-
Growth is indicated by turbidity or a pellet of cells at the bottom of the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Conclusion and Future Directions
Targeting the alpha-D-ribopyranose metabolic pathway presents a promising strategy for the development of novel antibacterial agents. The essentiality of this pathway for carbon metabolism and its demonstrated link to antibiotic susceptibility make its constituent enzymes, particularly Ribokinase, attractive targets. The protocols outlined here provide a robust framework for the high-throughput screening, identification, and characterization of inhibitors. Future work should focus on validating these targets across a broader range of pathogenic bacteria, including clinically relevant drug-resistant strains, and optimizing hit compounds to improve their potency, selectivity, and pharmacological properties.
References
- 1. PathWhiz [smpdb.ca]
- 2. PathWhiz [pathbank.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Experimental Crystallization of alpha-D-ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose is a crucial monosaccharide, forming the backbone of RNA and playing a vital role in various metabolic pathways. In solution, D-ribose exists in a dynamic equilibrium between its furanose and pyranose ring structures, with each having distinct alpha (α) and beta (β) anomers.[1] The alpha-D-ribopyranose anomer is of significant interest in various fields, including the synthesis of antiviral nucleoside analogues and other pharmaceutical applications. However, the selective crystallization of this specific anomer presents a considerable challenge, as D-ribose typically crystallizes as a mixture of α- and β-pyranose anomers.[2]
These application notes provide a detailed experimental protocol for the attempted selective crystallization of this compound. The proposed methodology is based on the principles of kinetic and thermodynamic control of crystallization, leveraging solvent effects and seeding techniques to favor the formation of the desired α-anomer. This protocol is intended as a robust starting point for researchers and may require optimization based on experimental observations.
Data Presentation: Anomeric Distribution of D-Ribose in Solution
The equilibrium distribution of D-ribose anomers in an aqueous solution is temperature-dependent. Understanding this equilibrium is fundamental to developing a crystallization strategy.
| Anomer | Mole Fraction at 25°C in D₂O[3] |
| β-D-pyranose | ~0.60 |
| α-D-pyranose | ~0.20 |
| β-D-furanose | ~0.10 |
| α-D-furanose | ~0.10 |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from an Ethanol-Water Mixture
This protocol aims to achieve selective crystallization of the α-anomer by controlling the rate of cooling and utilizing a mixed solvent system to influence the anomeric equilibrium and solubility.
Materials:
-
High-purity D-ribose
-
Absolute Ethanol (B145695) (ACS grade)
-
Deionized water
-
This compound seed crystals (if available)
-
Crystallization vessel with a magnetic stirrer and temperature control
-
Filtration apparatus (Buchner funnel, filter paper)
-
Vacuum oven
Methodology:
-
Solvent Preparation: Prepare an 80% (v/v) ethanol-water solution. For example, to prepare 100 mL of the solvent, mix 80 mL of absolute ethanol with 20 mL of deionized water.
-
Dissolution and Saturation:
-
In the crystallization vessel, heat the 80% ethanol-water solvent to 60°C with gentle stirring.
-
Gradually add high-purity D-ribose to the heated solvent until a saturated solution is obtained. Ensure all the solute is dissolved. To create a supersaturated solution, a small amount of additional D-ribose can be added until it no longer dissolves.
-
-
Controlled Cooling and Seeding:
-
Slowly cool the saturated solution at a controlled rate of approximately 5°C per hour.
-
Seeding (Optional but Recommended): When the solution reaches 50°C, introduce a small quantity of this compound seed crystals. Seeding provides a template for the desired crystal form to grow, which can favor the kinetic product.[4]
-
-
Crystallization: Continue the controlled cooling to 4°C and maintain this temperature for 24-48 hours to allow for maximum crystal growth.
-
Crystal Harvesting and Washing:
-
Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 95% (v/v) ethanol to remove any residual mother liquor.
-
-
Drying: Dry the crystals under vacuum at a low temperature (e.g., 30-40°C) for 12-24 hours or until a constant weight is achieved.
Protocol 2: Characterization of Crystalline Anomeric Purity
It is crucial to characterize the crystalline product to determine the ratio of α- to β-anomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To identify and quantify the anomeric forms present in the crystalline sample.
-
Method:
-
Dissolve a small amount of the dried crystals in deuterium (B1214612) oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra immediately after dissolution to observe the initial anomeric composition before significant mutarotation occurs.
-
The anomeric protons (H-1) and carbons (C-1) of the α- and β-pyranose forms have distinct chemical shifts, allowing for their identification and integration to determine the relative amounts of each anomer.[5]
-
2. Single-Crystal X-ray Diffraction (SC-XRD):
-
Objective: To definitively determine the three-dimensional structure of a single crystal, confirming it as the this compound anomer.
-
Method:
-
Carefully select a well-formed single crystal from the crystallized batch.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to determine the atomic coordinates and confirm the stereochemistry at the anomeric center (C-1).[6]
-
Mandatory Visualization
Caption: Experimental workflow for the crystallization of this compound.
Caption: Mutarotation of D-ribose in solution.
References
- 1. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skywork.ai [skywork.ai]
- 3. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for Computational Modeling of α-D-Ribopyranose Molecular Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction to Computational Modeling of α-D-Ribopyranose
α-D-ribopyranose, a key component of nucleic acids and various metabolites, exhibits complex conformational behavior and participates in a wide array of molecular interactions. Computational modeling provides a powerful lens to investigate these characteristics at an atomic level, offering insights that are often inaccessible through experimental methods alone. These application notes provide an overview and detailed protocols for three key computational techniques used to study α-D-ribopyranose: Quantum Mechanics (QM) for conformational analysis, Molecular Dynamics (MD) for simulating its behavior in solution, and Molecular Docking to predict its interactions with protein binding sites.
Quantum Mechanical Conformational Analysis
Quantum mechanics calculations are instrumental in determining the intrinsic conformational preferences of α-D-ribopyranose by providing accurate energies of its various stereoisomers. These calculations are performed in the gas phase to eliminate solvent effects and reveal the fundamental energetic landscape of the molecule.
Key Concepts
-
Conformational Isomers: α-D-ribopyranose can exist in several chair and boat conformations, each with a distinct energy.
-
Computational Levels of Theory: Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the electronic structure and energy of molecules.[1]
-
Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets generally provide more accurate results at a higher computational cost.
-
Relative Energies: By comparing the energies of different conformers, their relative populations can be predicted using the Boltzmann distribution.
Quantitative Data: Relative Energies of α-D-Ribopyranose Conformers
The following table summarizes the relative free energies (ΔG) of various α-D-ribopyranose conformers calculated at the M06-2X/6-311++G(d,p) level of theory in the gas phase. The lowest energy conformer is used as the reference (0.00 kcal/mol).
| Conformer | Ring Conformation | Relative Free Energy (ΔG in kcal/mol) |
| α-D-Ribopyranose | 4C1 (Chair) | 0.00 |
| 1C4 (Chair) | 1.25 | |
| 2,5B (Boat) | 2.89 | |
| B3,O (Boat) | 3.15 | |
| OS5 (Skew-Boat) | 3.50 |
Data adapted from computational studies on pentose (B10789219) sugars.[1]
Experimental Protocol: QM Conformational Analysis
This protocol outlines the steps for performing a conformational analysis of α-D-ribopyranose using the Gaussian software package.
-
Structure Preparation:
-
Build the 3D structure of the desired α-D-ribopyranose conformer (e.g., 4C1 chair) using a molecular builder like Avogadro or GaussView.
-
Perform an initial geometry optimization using a computationally inexpensive method like PM7 to obtain a reasonable starting structure.
-
-
Input File Generation:
-
Create a Gaussian input file (.gjf or .com) with the following sections:
-
Link 0 Commands: Define memory and number of processors (e.g., %mem=4GB, %nprocshared=2).
-
Route Section: Specify the level of theory, basis set, and type of calculation. For geometry optimization and frequency calculation, use: #p opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=water). The scrf keyword can be used to include solvent effects implicitly.
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge (0) and multiplicity (1) of the molecule, followed by the Cartesian coordinates of each atom.
-
-
-
Job Submission and Analysis:
-
Submit the input file to a high-performance computing cluster.
-
Upon completion, verify that the optimization converged and that there are no imaginary frequencies, which would indicate a transition state rather than a minimum energy structure.
-
Extract the final electronic energy and Gibbs free energy from the output file.
-
Repeat steps 1-3 for all conformers of interest.
-
Calculate the relative energies of the conformers.
-
Logical Workflow for QM Analysis
Molecular Dynamics Simulations
MD simulations provide insights into the dynamic behavior of α-D-ribopyranose in a condensed phase, typically in aqueous solution. These simulations can reveal information about solvation, conformational flexibility, and interactions with other molecules over time.
Key Concepts
-
Force Fields: A set of empirical energy functions and parameters that describe the potential energy of a system of atoms. Common force fields for carbohydrates include CHARMM, AMBER, and GROMOS.
-
Solvation: Explicitly modeling the solvent (e.g., water) around the solute is crucial for accurately capturing its behavior in solution.
-
Periodic Boundary Conditions (PBC): To simulate a bulk system, the simulation box is replicated in all directions, so a particle exiting one side of the box re-enters from the opposite side.
-
Simulation Steps: MD simulations typically involve energy minimization, equilibration (NVT and NPT ensembles), and a production run.
Experimental Protocol: MD Simulation of α-D-Ribopyranose in Water
This protocol describes the setup and execution of an MD simulation of a single α-D-ribopyranose molecule in a water box using the GROMACS software package and the CHARMM36 force field.
-
System Preparation:
-
Obtain the coordinates of the desired α-D-ribopyranose conformer in PDB format.
-
Use the GROMACS tool pdb2gmx to generate the topology file. You may need to provide the appropriate CHARMM force field files.
-
Create a simulation box using editconf: gmx editconf -f ribose.gro -o ribose_box.gro -c -d 1.0 -bt cubic
-
Solvate the box with water using solvate: gmx solvate -cp ribose_box.gro -cs spc216.gro -o ribose_solv.gro -p topol.top
-
-
Energy Minimization:
-
Add ions to neutralize the system if necessary using genion.
-
Assemble the binary input file (.tpr) for energy minimization using grompp: gmx grompp -f minim.mdp -c ribose_solv.gro -p topol.top -o em.tpr
-
Run the energy minimization using mdrun: gmx mdrun -v -deffnm em
-
-
Equilibration:
-
NVT Equilibration (Constant Volume and Temperature):
-
Create an .mdp file for NVT equilibration with parameters for temperature coupling.
-
Run grompp and mdrun as in the minimization step.
-
-
NPT Equilibration (Constant Pressure and Temperature):
-
Create an .mdp file for NPT equilibration with parameters for pressure and temperature coupling.
-
Run grompp and mdrun.
-
-
-
Production MD:
-
Create an .mdp file for the production run, specifying the desired simulation time and data output frequency.
-
Run grompp and mdrun.
-
-
Analysis:
-
Analyze the trajectory to study properties like Root Mean Square Deviation (RMSD), hydrogen bonds, and conformational changes.
-
MD Simulation Workflow Diagram
References
Application of alpha-D-Ribopyranose in Carbohydrate Microarray Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of carbohydrate-protein interactions is fundamental to understanding a myriad of biological processes, including cell-cell recognition, pathogen binding, and immune responses. Carbohydrate microarrays have emerged as a powerful high-throughput platform for profiling these interactions. While complex glycans are frequently studied, the role of simpler monosaccharides, such as alpha-D-ribopyranose, is of growing interest, particularly in the context of nucleotide and nucleic acid binding proteins, as ribose is a fundamental component of RNA.
This document provides a detailed guide to the application of this compound in the development of carbohydrate microarrays. Due to a lack of extensive specific literature on this compound microarrays, the following protocols are adapted from established methodologies for other monosaccharides and glycans. These protocols outline the necessary steps for the synthesis of a functionalized this compound derivative, its immobilization on a microarray surface, and its use in protein binding assays.
The primary application of an this compound microarray is to identify and characterize proteins that bind to this specific monosaccharide. This can include:
-
Screening of protein libraries: Identifying novel ribose-binding proteins from complex biological samples.
-
Characterization of known proteins: Determining the binding specificity and affinity of enzymes, lectins, and antibodies for the ribose moiety.
-
Drug discovery: Screening for small molecules that inhibit or modulate the interaction between a protein and this compound.
The successful fabrication and application of an this compound microarray can provide valuable insights into the biological roles of this sugar and offer new avenues for therapeutic intervention.
Data Presentation
The following table represents a hypothetical dataset from a protein binding experiment on an this compound microarray. The data is presented to illustrate how quantitative results from such an experiment would be structured for easy comparison.
| Analyte | Protein Concentration (µg/mL) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Signal-to-Noise Ratio (SNR) | Relative Binding (%) |
| Ribose-Binding Protein A | 100 | 45,876 | 2,134 | 85.3 | 100.0 |
| 50 | 28,945 | 1,567 | 53.8 | 63.1 | |
| 25 | 15,321 | 987 | 28.5 | 33.4 | |
| 10 | 6,789 | 543 | 12.6 | 14.8 | |
| Control Protein (BSA) | 100 | 538 | 45 | 1.0 | 1.2 |
| Negative Control (No Protein) | 0 | 535 | 38 | 1.0 | 1.2 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Aminoethyl)-alpha-D-ribopyranosylamine
This protocol describes the synthesis of an amine-functionalized this compound, a necessary step for covalent immobilization on N-hydroxysuccinimide (NHS)-activated surfaces.
Materials:
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve this compound (1 mmol) in 10 mL of methanol.
-
Add a 10-fold molar excess of ethylenediamine (10 mmol).
-
Stir the mixture at room temperature for 2 hours to facilitate the formation of the Schiff base.
-
Slowly add sodium cyanoborohydride (2 mmol) to the solution while stirring.
-
Add a few drops of acetic acid to maintain a slightly acidic pH (around 6.0).
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting N-(2-Aminoethyl)-alpha-D-ribopyranosylamine by silica gel column chromatography using a dichloromethane/methanol gradient.
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Confirm the identity and purity of the product using NMR and mass spectrometry.
Protocol 2: Fabrication of this compound Microarray
This protocol details the immobilization of the amine-functionalized this compound onto NHS-activated glass slides.
Materials:
-
N-(2-Aminoethyl)-alpha-D-ribopyranosylamine
-
NHS-activated glass slides
-
Printing buffer (e.g., 300 mM sodium phosphate (B84403) buffer, pH 8.5)
-
Microarray spotter
-
Blocking solution (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Deionized water
Procedure:
-
Dissolve the N-(2-Aminoethyl)-alpha-D-ribopyranosylamine in the printing buffer to a final concentration of 100 µM.
-
Transfer the solution to a 384-well plate.
-
Use a robotic microarray spotter to print the solution onto the NHS-activated glass slides in a humidity-controlled environment (e.g., 50-60% humidity).
-
Include negative control spots (printing buffer only) on the array.
-
After printing, incubate the slides in a humid chamber at room temperature for 12-18 hours to allow for efficient covalent bond formation.
-
Quench the unreacted NHS groups by immersing the slides in the blocking solution for 1 hour at room temperature.
-
Wash the slides by sequential immersion in PBST and deionized water (3 times each for 5 minutes).
-
Dry the slides by centrifugation or under a stream of nitrogen gas.
-
Store the fabricated microarrays in a desiccator at 4°C until use.
Protocol 3: Protein Binding Assay on this compound Microarray
This protocol describes a typical protein binding assay using a fluorescently labeled protein.
Materials:
-
Fabricated this compound microarray slides
-
Fluorescently labeled protein of interest (e.g., with Cy3 or Alexa Fluor dyes)
-
Binding buffer (e.g., PBST with 1% Bovine Serum Albumin, BSA)
-
Wash buffer (PBST)
-
Deionized water
-
Microarray scanner
Procedure:
-
Prepare a dilution series of the fluorescently labeled protein in the binding buffer.
-
Rehydrate the microarray slide by incubating with binding buffer for 30 minutes at room temperature.
-
Remove the rehydration buffer and apply the protein solutions to the microarray surface. If using a multi-well format, add different concentrations to different wells.
-
Incubate the slide in a humid chamber at room temperature for 1 hour with gentle agitation.
-
Wash the slide by sequential immersion in PBST (3 times for 5 minutes) and deionized water (2 times for 2 minutes) to remove unbound protein.
-
Dry the slide by centrifugation or under a stream of nitrogen.
-
Scan the microarray slide using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Analyze the scanned image to quantify the fluorescence intensity of each spot.
-
Calculate the mean fluorescence intensity, standard deviation, and signal-to-noise ratio for each set of replicate spots.
Visualizations
Caption: Experimental workflow for carbohydrate microarray development.
Caption: Covalent immobilization of amine-functionalized ribose.
Caption: Hypothetical signaling pathway initiated by ribose binding.
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of α-D-Ribopyranose
Welcome to the technical support center for the stereoselective synthesis of α-D-ribopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this important carbohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of α-D-ribopyranosides?
A1: The main challenges in the stereoselective synthesis of α-D-ribopyranosides include:
-
Controlling Anomeric Selectivity: D-Ribose can form both α and β anomers, and achieving high selectivity for the α-anomer can be difficult. The β-anomer is often the thermodynamically more stable product.
-
Protecting Group Strategy: The choice of protecting groups for the hydroxyl groups of D-ribose is critical. The protecting group at the C-2 position can influence the stereochemical outcome of the glycosylation reaction.[1]
-
Purification: The separation of the desired α-anomer from the β-anomer and other reaction byproducts can be challenging due to their similar physical properties.
Q2: How does the choice of protecting groups influence the α-selectivity in D-ribopyranose synthesis?
A2: The protecting group at the C-2 position of the ribose donor plays a crucial role in directing the stereochemical outcome of the glycosylation.
-
Non-Participating Groups: To favor the formation of the α-anomer, non-participating protecting groups, such as benzyl (B1604629) ethers, are typically used at the C-2 position. These groups do not assist in the departure of the anomeric leaving group and thus do not promote the formation of an oxonium ion intermediate that would lead to the β-anomer.[1]
-
Participating Groups: Conversely, participating groups like acyl groups (e.g., acetyl, benzoyl) at the C-2 position tend to favor the formation of the β-anomer through the formation of a more stable 1,2-trans-dioxolenium ion intermediate.
Q3: What reaction conditions are crucial for achieving high α-selectivity?
A3: Several reaction parameters must be carefully controlled:
-
Solvent: Non-polar solvents tend to favor the formation of the α-anomer.
-
Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst are critical. Common catalysts include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The concentration of the Lewis acid can influence the α:β ratio.[1]
-
Temperature: Glycosylation reactions are often carried out at low temperatures to enhance selectivity.
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. All glassware should be thoroughly dried, and reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Q4: How can I purify the α-D-ribopyranoside from the β-anomer?
A4: The separation of α and β anomers can be challenging. Common purification techniques include:
-
Silica (B1680970) Gel Chromatography: This is the most common method for separating anomers, though it can be difficult due to the small differences in polarity between the α and β forms. Careful selection of the eluent system is crucial.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide better separation of anomers compared to standard column chromatography.
-
Recrystallization: In some cases, it may be possible to selectively crystallize one of the anomers from the reaction mixture.
Troubleshooting Guides
Problem 1: Low Yield of the Glycosylation Reaction
| Potential Cause | Suggested Solution |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. |
| Inactive Lewis Acid Catalyst | Use a fresh bottle of the Lewis acid catalyst. Ensure it is stored under anhydrous conditions. |
| Poorly Activated Glycosyl Donor | Confirm the formation of the glycosyl donor (e.g., via TLC or NMR) before adding the acceptor. |
| Low Reactivity of the Glycosyl Acceptor | Increase the concentration of the acceptor or use a more reactive acceptor if possible. |
| Decomposition of Reactants or Products | Run the reaction at a lower temperature and monitor the progress closely by TLC. |
Problem 2: Poor α:β Anomeric Selectivity (High proportion of β-anomer)
| Potential Cause | Suggested Solution |
| Participating C-2 Protecting Group | Replace the C-2 protecting group with a non-participating group, such as a benzyl ether. |
| Polar Reaction Solvent | Switch to a less polar solvent (e.g., dichloromethane, toluene). |
| Suboptimal Lewis Acid Concentration | Titrate the amount of Lewis acid used. Both too little and too much can negatively affect selectivity. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). |
| Anomerization of the Product | Quench the reaction promptly once the starting material is consumed to prevent equilibration to the more stable β-anomer. |
Experimental Protocols
Key Experiment: General Protocol for α-Selective Glycosylation of D-Ribose
This protocol describes a general method for the synthesis of an α-D-ribopyranoside using a protected ribose donor and a generic alcohol acceptor.
1. Preparation of the Protected Ribose Donor (e.g., 1-O-Acetyl-2,3,4-tri-O-benzyl-D-ribopyranose):
-
Benzylation of D-Ribose: Suspend D-ribose in a suitable solvent like dimethylformamide (DMF). Under an inert atmosphere, add sodium hydride (NaH) portion-wise at 0 °C. Then, add benzyl bromide and allow the reaction to proceed to completion. Purify the fully benzylated ribose.
-
Acetylation of the Anomeric Position: Treat the benzylated ribose with acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or a Lewis acid) to introduce the acetyl group at the anomeric position. Purify the resulting 1-O-acetyl-2,3,4-tri-O-benzyl-D-ribopyranose by silica gel chromatography.
2. Glycosylation Reaction:
-
Under an inert atmosphere, dissolve the protected ribose donor and the alcohol acceptor in an anhydrous non-polar solvent (e.g., dichloromethane).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, and dry it over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography to separate the α- and β-anomers.
3. Deprotection:
-
Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).
-
The final deprotected α-D-ribopyranoside can be purified by appropriate methods, such as recrystallization or chromatography.
Visualizing Troubleshooting and Workflows
Below are diagrams to assist in visualizing the troubleshooting process and experimental workflows.
References
Navigating the Complexities of Carbohydrate NMR: A Guide to Optimizing Parameters for α-D-Ribopyranose
Technical Support Center
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for α-D-ribopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-quality NMR data. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR spectra of α-D-ribopyranose often complex and difficult to interpret?
A1: The complexity primarily arises from two factors:
-
Anomeric Equilibrium: In solution, α-D-ribopyranose exists in equilibrium with its β-anomer, and potentially with its furanose forms. Since the rate of interconversion is slow on the NMR timescale, separate signals will be observed for each of these forms, leading to a crowded spectrum.[1]
-
Spectral Overlap: The proton signals of carbohydrates, with the exception of the anomeric proton, tend to resonate in a narrow chemical shift range (typically 3.4-4.0 ppm), causing significant overlap.[1] This makes the assignment of individual proton resonances challenging.
Q2: What is a good starting point for the concentration of my α-D-ribopyranose sample?
A2: For a standard 5mm NMR tube, a concentration of 5-25 mg of α-D-ribopyranose dissolved in approximately 0.6 mL of a suitable deuterated solvent is a good starting point for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2] Highly concentrated samples may lead to broadened lineshapes and difficulty in shimming.[2]
Q3: Which deuterated solvent should I use for my α-D-ribopyranose sample?
A3: Deuterium oxide (D₂O) is the most common solvent for carbohydrate NMR as it is a good solvent for polar molecules like sugars and it exchanges with the hydroxyl protons, simplifying the spectrum by removing their signals. Other common deuterated solvents that can be used include methanol-d₄, and DMSO-d₆. The choice of solvent can influence the chemical shifts of the sugar protons, so consistency is key when comparing spectra.[3]
Q4: How can I confirm the presence of hydroxyl (OH) or amine (NH) protons in my spectrum?
A4: To confirm the assignment of exchangeable protons like those in hydroxyl groups, you can add a drop of D₂O to your sample and re-acquire the spectrum. The OH or NH peaks should disappear or significantly decrease in intensity due to chemical exchange with deuterium.
Troubleshooting Guide
Issue 1: Poor Signal-to-Noise (S/N) Ratio
-
Possible Cause: Insufficient sample concentration.
-
Solution: Increase the concentration of α-D-ribopyranose in your sample. Doubling the concentration can double the signal strength.
-
-
Possible Cause: Incorrect number of scans (NS).
-
Solution: Increase the number of scans. The S/N ratio increases with the square root of the number of scans. For example, quadrupling the number of scans will double the S/N ratio.[4]
-
-
Possible Cause: Sub-optimal pulse width (flip angle) and relaxation delay (d1).
-
Solution: For routine ¹H spectra, a 90° pulse (p1) with a relaxation delay (d1) of at least 1-2 seconds is a good starting point. For quantitative ¹H NMR, a longer relaxation delay of 5 times the longest T₁ is necessary to ensure full relaxation. For ¹³C spectra, a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay can often provide better S/N in a given amount of time, especially for quaternary carbons with long T₁ values.
-
Issue 2: Broad or Distorted Peaks
-
Possible Cause: Poor shimming.
-
Solution: Re-shim the spectrometer. Ensure your sample is filled to the correct height in the NMR tube (typically around 4-5 cm) for optimal shimming.[5]
-
-
Possible Cause: Sample inhomogeneity.
-
Possible Cause: Paramagnetic impurities.
-
Solution: The presence of even trace amounts of paramagnetic ions can lead to significant line broadening. Ensure high purity of your sample and solvents.
-
Issue 3: Difficulty in Assigning Overlapping Resonances
-
Possible Cause: Inherent spectral overlap in carbohydrate spectra.
-
Solution: Utilize two-dimensional (2D) NMR experiments such as COSY, TOCSY, HSQC, and HMBC. These experiments provide correlation data that helps in resolving and assigning overlapping signals.[7] For instance, a COSY spectrum will show correlations between protons that are coupled to each other, helping to trace out the spin systems within the ribopyranose ring.[8] An HSQC spectrum correlates each proton to its directly attached carbon, taking advantage of the larger chemical shift dispersion of ¹³C to resolve ambiguities in the ¹H spectrum.[7]
-
Experimental Protocols & Data
Sample Preparation
-
Weigh 10-20 mg of high-purity α-D-ribopyranose into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O (or another suitable deuterated solvent).
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Recommended Starting Acquisition Parameters
The following tables summarize recommended starting parameters for common NMR experiments for α-D-ribopyranose on a 400 MHz spectrometer. These should be optimized for your specific instrument and sample.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 | Standard 1D proton experiment with a 30° pulse angle |
| Number of Scans (NS) | 8 to 16 | Increase for better S/N |
| Relaxation Delay (d1) | 1.5 s | Time for magnetization to return towards equilibrium |
| Acquisition Time (aq) | 3.0 s | Duration of FID detection |
| Spectral Width (sw) | 16 ppm | Range of frequencies to be observed |
| Pulse Width (p1) | Calibrated 90° pulse | Excitation pulse duration |
Table 2: ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 | Standard 1D carbon with proton decoupling and a 30° pulse |
| Number of Scans (NS) | 1024 or higher | Required due to low sensitivity of ¹³C |
| Relaxation Delay (d1) | 2.0 s | Shorter delay with smaller flip angle is efficient |
| Acquisition Time (aq) | 1.0 - 2.0 s | Duration of FID detection |
| Spectral Width (sw) | 220 ppm | Typical range for organic molecules |
| Pulse Width (p1) | Calibrated 90° pulse | Excitation pulse duration |
Table 3: 2D NMR (COSY, HSQC, HMBC) General Parameters
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 2 to 4 | 2 to 8 | 8 to 16 |
| Relaxation Delay (d1) | 1.5 - 2.0 s | 1.5 - 2.0 s | 1.5 - 2.0 s |
| F2 (¹H) Spectral Width | 10 - 12 ppm | 10 - 12 ppm | 10 - 12 ppm |
| F1 (¹H/¹³C) Spectral Width | 10 - 12 ppm | 120 - 160 ppm | 200 - 220 ppm |
| TD (F2 x F1) | 2048 x 256 | 2048 x 256 | 2048 x 256 |
Visualizing Experimental Workflows
References
- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. unn.edu.ng [unn.edu.ng]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. organomation.com [organomation.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: α-D-Ribopyranose Glycosylation Reactions
Welcome to the Technical Support Center for α-D-ribopyranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yields and stereoselectivity of your glycosylation experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during α-D-ribopyranose glycosylation reactions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired α-Glycoside
Question: My α-D-ribopyranose glycosylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in glycosylation reactions can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting:
| Potential Cause | Recommended Solution |
| Poor Quality of Glycosyl Donor or Acceptor | Ensure the purity of your glycosyl donor (e.g., ribopyranosyl bromide or trichloroacetimidate) and acceptor. Impurities can interfere with the reaction. Use freshly prepared or purified reagents. |
| Inactive Catalyst or Promoter | Verify the activity of your Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂) or promoter. Some catalysts are sensitive to moisture and air. Use freshly opened or properly stored catalysts. |
| Inappropriate Solvent | The choice of solvent is critical for stereoselectivity and yield. For α-selectivity, non-polar, non-participating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred. Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the glycosyl donor. |
| Suboptimal Reaction Temperature | Glycosylation reactions are often temperature-sensitive. A common strategy is to start the reaction at a low temperature (e.g., -78°C) and then gradually warm it to room temperature. This can help control the reaction kinetics and improve selectivity. |
| Incorrect Stoichiometry | The ratio of glycosyl donor to acceptor can influence the yield. Typically, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used. |
| Presence of Molecular Sieves | Activated molecular sieves (e.g., 4Å) are crucial for scavenging any moisture in the reaction. Ensure they are properly activated by heating under vacuum before use. |
Issue 2: Poor α-Stereoselectivity (Formation of β-Glycoside)
Question: My reaction is producing a significant amount of the undesired β-anomer. How can I improve the α-selectivity?
Answer: Achieving high α-stereoselectivity in D-ribopyranose glycosylation can be challenging. The anomeric outcome is influenced by a delicate interplay of various factors.
| Potential Cause | Recommended Solution |
| Participating Solvent | Solvents like acetonitrile (B52724) can participate in the reaction, leading to the formation of a β-nitrilium ion intermediate, which then directs the formation of the β-glycoside. Avoid using participating solvents when α-selectivity is desired.[1] |
| Participating Protecting Groups | Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C2 position of the glycosyl donor can participate in the reaction through anchimeric assistance, leading to the formation of a 1,2-trans-dioxolenium ion intermediate, which favors the formation of the β-glycoside.[2] Use non-participating protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers at the C2 position to favor the formation of the α-glycoside. |
| Anomeric Effect | The anomeric effect thermodynamically favors the α-anomer. Reaction conditions that allow for thermodynamic equilibration (e.g., longer reaction times, higher temperatures) may favor the α-product, provided other factors are not overriding. |
| Catalyst/Promoter Choice | The nature of the Lewis acid or promoter can influence the stereochemical outcome. Some catalytic systems are known to favor the formation of α-glycosides. For instance, certain phosphine-acid complexes have been shown to promote α-selective glycosylations. |
| Leaving Group | The leaving group on the anomeric carbon of the glycosyl donor can impact the stereoselectivity. More reactive leaving groups may favor an SN1-type mechanism, which can lead to a mixture of anomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in α-D-ribopyranose glycosylation and how can I minimize them?
A1: Common side reactions include:
-
Hydrolysis of the glycosyl donor: This occurs in the presence of trace amounts of water and can be minimized by using anhydrous solvents and reagents, and by adding activated molecular sieves.
-
Orthoester formation: This can occur when using participating protecting groups at C2 and an alcohol acceptor. Using non-participating protecting groups can prevent this.
-
Elimination: Formation of a glycal (an unsaturated sugar) can occur under certain conditions. Careful control of the reaction temperature and choice of promoter can minimize this side reaction.
-
Rearrangement of the pyranose ring: While less common for ribopyranose compared to other sugars, ring contraction to the furanose form can occur under strongly acidic conditions.
Q2: How do I choose the right protecting groups for my α-D-ribopyranose glycosylation?
A2: The choice of protecting groups is crucial for achieving high α-selectivity.[2]
-
For the Glycosyl Donor:
-
C2-Hydroxyl: Use a non-participating group such as a benzyl (Bn) ether or a silyl ether (e.g., TBDMS, TIPS) to prevent the formation of the β-glycoside through neighboring group participation.[2]
-
Other Hydroxyls (C3, C4): Benzyl ethers are commonly used as they are stable under a wide range of glycosylation conditions and can be removed by hydrogenolysis.
-
-
For the Glycosyl Acceptor: The protecting groups on the acceptor should be stable to the glycosylation conditions and allow for selective deprotection if further modifications are needed.
Q3: What is the role of temperature in controlling the stereoselectivity of the reaction?
A3: Temperature plays a significant role in reaction kinetics and selectivity.
-
Low Temperatures (-78°C to -40°C): Starting the reaction at low temperatures can favor kinetic control and can sometimes enhance the formation of a specific anomer. It also helps to minimize side reactions.
-
Warming to Room Temperature: Gradual warming allows the reaction to proceed to completion. The rate of warming can also influence the final α/β ratio.
Q4: Can I perform a one-pot glycosylation reaction with α-D-ribopyranose?
A4: Yes, one-pot procedures for glycosylation are available and can be more efficient by reducing the number of purification steps. These often involve the in-situ generation of the glycosyl donor followed by the addition of the glycosyl acceptor and promoter. Careful selection of reagents and reaction conditions is essential for the success of a one-pot reaction.
Data Presentation
The following table summarizes the effect of different promoters on the yield and α/β selectivity of a glycosylation reaction between a protected D-ribopyranosyl donor and an alcohol acceptor.
| Promoter | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| TMSOTf | DCM | -78 to rt | 85 | 5:1 |
| BF₃·OEt₂ | DCM | -40 to rt | 78 | 3:1 |
| AgOTf | Toluene | 0 to rt | 72 | 4:1 |
| NIS/TfOH | DCM | -60 to 0 | 88 | 7:1 |
Note: These are representative data and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
High-Yield α-Selective Glycosylation of an Acetylated D-Ribopyranose Donor
This protocol describes a general procedure for the α-glycosylation of a per-O-acetylated D-ribopyranose donor with a primary alcohol acceptor using N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) as the promoter system.
Materials:
-
Per-O-acetyl-D-ribopyranose (Glycosyl Donor)
-
Primary Alcohol (Glycosyl Acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate (B1220275) Solution
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the per-O-acetyl-D-ribopyranose donor (1.2 equiv.), the primary alcohol acceptor (1.0 equiv.), and activated 4Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -60°C.
-
Add NIS (1.3 equiv.) to the mixture and stir for 15 minutes.
-
Add a catalytic amount of TfOH (0.1 equiv.) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite and wash with DCM.
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-D-ribopyranoside.
-
Characterize the product by NMR spectroscopy to confirm the α-anomeric configuration (typically a ¹J(C1, H1) coupling constant of >170 Hz and a small J(H1, H2) coupling constant are indicative of an α-anomer).
Visualizations
Caption: Experimental workflow for α-D-ribopyranose glycosylation.
Caption: Troubleshooting logic for glycosylation reactions.
References
Technical Support Center: Ribose Anomer Analysis by ¹H NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of D-ribose anomers. The equilibrium between α and β anomers in solution, combined with the similar chemical environments of the ring protons, often leads to significant signal overlap in ¹H NMR spectra, complicating structural elucidation and quantification.[1][2] This guide offers strategies and experimental protocols to overcome these challenges.
Troubleshooting Guide
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: My ¹H NMR spectrum shows severe overlap in the anomeric proton region (~4.5-5.5 ppm), making it impossible to distinguish the α and β anomers. What should I do?
Answer: Overlap of the anomeric proton signals is a frequent challenge. Several strategies can be employed to improve their resolution.
-
Solution A: Modify Experimental Conditions
-
Change the Solvent: The chemical shifts of carbohydrate protons, particularly hydroxyl protons, can be sensitive to the solvent environment.[3][4] Switching from the common D₂O to a different deuterated solvent like DMSO-d₆ or CD₃OD can alter the hydrogen bonding network, inducing differential shifts in the anomeric signals and potentially resolving the overlap.
-
Vary the Temperature: Acquiring spectra at different temperatures (e.g., from 25°C up to 60°C) can sometimes improve resolution.[5][6] Changes in temperature can affect conformational equilibria, hydrogen bonding, and decrease viscosity, leading to sharper lines and altered chemical shifts that may resolve overlapping peaks. Low-temperature NMR can also be used to study reactive intermediates in related glycosylation reactions.[7]
-
-
Solution B: Employ 2D Homonuclear Correlation Spectroscopy If changing conditions is insufficient, 2D NMR is the next logical step. These experiments resolve signals into a second dimension, greatly reducing overlap.[8][9]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds).[10] A cross-peak between two signals indicates they are adjacent. This can help trace the connectivity from the anomeric proton (H-1) to H-2 of each anomer, even if the H-1 signals are partially overlapped.
-
TOCSY (Total Correlation Spectroscopy): This is a more powerful experiment for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., all protons on the same ribose ring).[5][10][11] By selecting a well-resolved signal from one anomer, you can often identify all other signals belonging to that same anomer, effectively separating the spectra of the two forms.
-
Question 2: The non-anomeric ring protons (H-2 to H-5, ~3-4.5 ppm) are a crowded, unresolved multiplet. How can I assign these signals?
Answer: This is the most common issue in carbohydrate NMR due to the high density of similar proton environments.[12][13] Heteronuclear 2D NMR, which correlates protons to the carbons they are attached to, is the most effective solution.
-
Solution A: 2D Heteronuclear Correlation Spectroscopy The key advantage here is leveraging the much larger chemical shift dispersion of ¹³C NMR.[12][14]
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment for resolving severe proton overlap.[5][15] It correlates each proton directly to the carbon it is attached to. Since ¹³C signals are typically well-resolved (anomeric carbons ~90-110 ppm, other ring carbons ~60-80 ppm), the overlapping proton signals are separated based on the ¹³C chemical shift, making assignment possible.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for confirming assignments made from HSQC and for establishing connectivity across glycosidic linkages in more complex oligosaccharides.
-
-
Solution B: Chemical Derivatization If spectroscopic methods alone are insufficient, chemical modification can be a powerful tool.
-
Acetylation/Benzoylation: Converting the hydroxyl groups to esters (e.g., acetates) removes the complication of H/D exchange and dramatically shifts the attached proton signals downfield, often resolving overlap.
-
Formation of Cyclic Acetals (e.g., Isopropylidene): Protecting specific hydroxyl groups (e.g., 2,3-O-isopropylidene) locks the ring in a specific conformation.[16] This simplifies the spectrum and can make assignments more straightforward by reducing conformational averaging.[17]
-
Experimental Protocols & Data
Workflow for Resolving Peak Overlap
The following diagram illustrates a systematic approach to troubleshooting and resolving peak overlap in the ¹H NMR spectrum of ribose anomers.
Caption: A troubleshooting workflow for resolving NMR peak overlap.
Quantitative Data Summary
The following tables provide typical chemical shift and coupling constant ranges for D-ribose anomers. Note that these values can vary depending on solvent, temperature, and pH.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges (ppm) for D-Ribose in D₂O
| Nucleus | Atom | α-anomer (pyranose) | β-anomer (pyranose) |
| ¹H | H-1 | ~5.1-5.2 | ~4.6-4.7 |
| H-2 | ~3.5-3.8 | ~3.5-3.8 | |
| H-3 | ~3.5-3.8 | ~3.5-3.8 | |
| H-4 | ~3.5-3.8 | ~3.5-3.8 | |
| H-5 | ~3.6-3.9 | ~3.6-3.9 | |
| ¹³C | C-1 | ~95-100 | ~95-100 |
| C-2 | ~70-75 | ~70-75 | |
| C-3 | ~70-75 | ~70-75 | |
| C-4 | ~70-75 | ~70-75 | |
| C-5 | ~60-65 | ~60-65 |
Note: Furanose forms exist as minor components and their signals may also be present.[2]
Table 2: Typical ³J(H,H) Coupling Constants (Hz) for Anomeric Protons
| Coupling | Typical Value | Anomeric Configuration |
| ³J(H1,H2) | 1-4 Hz | α (axial-equatorial) |
| ³J(H1,H2) | 7-9 Hz | β (axial-axial) |
Protocol: Acquiring a Standard ¹H-¹³C HSQC Spectrum
This protocol provides example parameters for a gradient-edited, sensitivity-enhanced HSQC experiment, which is highly effective for resolving proton signal overlap.[5]
-
Sample Preparation:
-
Dissolve 5-10 mg of the ribose sample in ~0.6 mL of a deuterated solvent (e.g., D₂O) in a clean NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: Use a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker systems).
-
Spectral Width (SW):
-
F2 (¹H dimension): ~10-12 ppm, centered around 4.5 ppm.
-
F1 (¹³C dimension): ~100 ppm, centered around 75 ppm to cover the expected carbon chemical shift range.[12]
-
-
Acquired Data Points:
-
F2 (TD2): 2048
-
F1 (TD1): 256 to 512 (more points give better resolution in the indirect dimension but increase experiment time).
-
-
Number of Scans (NS): 4 to 16 per increment, depending on sample concentration.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
¹J(CH) Coupling Constant: Set to an average value for carbohydrates, typically 145 Hz.[5]
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Frequently Asked Questions (FAQs)
Q1: Why is peak overlap such a common problem in the ¹H NMR of ribose and other carbohydrates? A: The problem arises from low chemical shift dispersion.[18] Most of the non-anomeric ring protons (H-2, H-3, H-4, H-5) exist in very similar chemical environments, causing their signals to resonate in a narrow region of the spectrum (typically 3-4.5 ppm).[12][13] Furthermore, the presence of multiple anomers and conformers in solution creates additional signals, compounding the overlap.[1]
Q2: What is the first and most powerful step I should take when facing severe spectral overlap? A: The single most effective technique is to acquire a 2D ¹H-¹³C HSQC spectrum.[5] This experiment disperses the crowded proton signals based on the chemical shifts of the carbons they are attached to.[11] Since the ¹³C chemical shift range is about 20 times wider than the proton range for carbohydrates, this method provides excellent resolution and is the standard starting point for assigning complex carbohydrate spectra.[14]
Caption: How a 2D HSQC experiment resolves overlapping ¹H NMR signals.
Q3: How can I definitively assign the anomeric configuration (α vs. β)? A: The most reliable method is to measure the three-bond coupling constant between H-1 and H-2, denoted as ³J(H1,H2). For pyranose rings in a standard chair conformation, a small coupling constant (typically 1-4 Hz) indicates a cis (axial-equatorial) relationship, corresponding to the α-anomer. A large coupling constant (typically 7-9 Hz) indicates a trans (diaxial) relationship, corresponding to the β-anomer. This measurement can often be made from a high-resolution 1D spectrum or from a 2D COSY spectrum.
Q4: Can I observe the hydroxyl (-OH) protons? A: In typical experiments using D₂O, the hydroxyl protons rapidly exchange with deuterium and become invisible. However, by running the experiment in a non-exchanging solvent like DMSO-d₆, the -OH signals can be observed. They often appear as distinct, coupled multiplets. Specialized 2D experiments like HSQC-TOCSY can then be used to correlate these hydroxyl proton signals to the carbon they are attached to, providing an alternative starting point for structural assignment.[14][15]
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 2D NMR [nmr.chem.ucsb.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 12. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 13. Exploring multivalent carbohydrate–protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 17. iq.ufrgs.br [iq.ufrgs.br]
- 18. researchgate.net [researchgate.net]
Technical Support Center: α-D-Ribopyranose Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of alpha-D-ribopyranose. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue when working with this compound in solution?
A1: The main stability concern for this compound in solution is its propensity to undergo mutarotation. This is a process where the pyranose ring opens to form the linear aldehyde, which can then re-close to form either the original alpha-anomer or the beta-anomer. This dynamic equilibrium can also lead to the formation of the less stable furanose forms (alpha and beta). This anomerization can be problematic for experiments that require a specific anomeric form for activity or characterization.
Q2: What are the major factors that influence the stability of this compound in solution?
A2: The stability of this compound is primarily affected by the following factors:
-
pH: Both acidic and alkaline conditions can catalyze the ring-opening and closing process, thereby accelerating mutarotation. Extreme pH values can lead to more extensive degradation.
-
Temperature: Higher temperatures increase the rate of mutarotation and other degradation reactions.[1] For long-term storage of solutions, lower temperatures are recommended.
-
Solvent: The type of solvent used can influence the equilibrium of anomers. Polar protic solvents like water facilitate mutarotation.
Q3: What are the common degradation products of this compound?
A3: Under neutral and alkaline conditions, D-ribose (B76849) can decompose to produce formaldehyde (B43269) through a retro-aldol reaction.[2][3] At elevated temperatures, ribose can undergo caramelization, forming a complex mixture of colored compounds.[4] In the presence of amines, ribose can participate in the Maillard reaction, leading to the formation of N-glycosides and a cascade of subsequent products.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
Control pH: Maintain a neutral pH unless the experimental conditions require otherwise. Buffer your solutions to prevent pH shifts.
-
Control Temperature: Perform experiments at the lowest feasible temperature and store stock solutions at low temperatures (e.g., 2-8 °C or frozen).
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the extent of mutarotation and degradation.
-
Consider Anomeric Stabilization: In certain applications, using a chemically modified ribose derivative where the anomeric center is "locked" (e.g., a methyl glycoside) can prevent mutarotation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results or loss of biological activity over time. | Mutarotation leading to a mixture of anomers with different activities. | Prepare fresh solutions of this compound for each experiment. Monitor the anomeric composition over time using HPLC or NMR. Consider using an anomerically locked derivative if possible. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC). | Anomerization of this compound into its beta-anomer and furanose forms. Degradation of ribose into other products. | For HPLC analysis of anomers, consider using a specialized column and mobile phase, or adjusting the column temperature to either separate or coalesce the anomeric peaks. To identify degradation products, use mass spectrometry (MS) coupled with chromatography. |
| Browning or yellowing of the ribose solution. | Caramelization due to exposure to high temperatures. Maillard reaction in the presence of amines (e.g., in buffers like Tris or with amino acids). | Avoid heating ribose solutions unless necessary. If heating is required, minimize the duration and temperature. If working with amines, be aware of the potential for the Maillard reaction and consider alternative buffering systems if this is a concern. |
| A gradual decrease in the concentration of the this compound peak over time. | Conversion to other anomers and degradation. | Quantify the total ribose content to assess if degradation is occurring or if it is solely an equilibration of anomers. Use freshly prepared standards for quantification. |
Quantitative Data on this compound Stability
Table 1: Equilibrium Composition of D-Ribose Anomers in Deuterium Oxide (D₂O) at 35°C
| Anomer | Percentage at Equilibrium |
| α-pyranose | 21.5% |
| β-pyranose | 58.5% |
| α-furanose | 6.5% |
| β-furanose | 13.5% |
Data from NMR studies.
Table 2: Half-life of D-Ribose at Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-life |
| 7.0 | 100 | 73 minutes |
| 7.0 | 0 | 44 years |
These values represent the overall decomposition of D-ribose, not specifically the alpha-pyranose anomer.[5]
Experimental Protocols
Protocol 1: Analysis of this compound and its Anomers by HPLC
This protocol provides a general method for the separation and quantification of ribose anomers.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).
-
Amine-based or specialized carbohydrate analysis column (e.g., Cogent Amide, Chiralpak AD-H).[6][7]
2. Mobile Phase:
-
A typical mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for the specific column.
3. Sample Preparation:
-
Dissolve a known concentration of this compound in the mobile phase or water.
-
For kinetic studies of mutarotation, inject the sample immediately after dissolution and at regular intervals.
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: Controlled, often at a specific temperature (e.g., 30°C) to ensure reproducible separation of anomers.
-
Injection Volume: 10-20 µL
5. Data Analysis:
-
Identify the peaks corresponding to the alpha and beta anomers based on their retention times (typically, the beta anomer elutes later).
-
Quantify the area of each peak to determine the relative percentage of each anomer.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound. The goal is to achieve 5-20% degradation.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1-10 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the stock solution. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the stock solution. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., UV or fluorescent light) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Analyze the samples using a stability-indicating HPLC method (as described in Protocol 1, potentially with a mass spectrometer detector) to separate and quantify the remaining this compound and any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like mass spectrometry.
Visualizations
Caption: Mutarotation pathway of D-ribose in solution.
Caption: Experimental workflow for a forced degradation study.
References
- 1. The mutarotation of 2-deoxy- -D-erythro-pentose ("2-deoxy- -D-ribose"). Conformations, kinetics, and equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of "caramel-type" thermal decomposition products of selected monosaccharides including fructose, mannose, galactose, arabinose and ribose by advanced electrospray ionization mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
- 8. sgs.com [sgs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Advanced Purification of α-D-Ribopyranose Anomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of α-D-ribopyranose anomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying α-D-ribopyranose anomers?
A1: The main challenge in purifying α-D-ribopyranose is the phenomenon of mutarotation. In solution, the α and β anomers exist in a dynamic equilibrium with the open-chain aldehyde form. This interconversion during purification, particularly chromatography, can lead to peak broadening, split peaks, or co-elution, making it difficult to isolate a pure anomer.[1] Additionally, the high polarity of ribose can make it challenging to achieve good retention and separation on standard reversed-phase HPLC columns.
Q2: How can I prevent peak splitting and broadening caused by mutarotation during HPLC separation?
A2: To minimize the effects of mutarotation during HPLC, you can either accelerate or decelerate the interconversion relative to the separation time.
-
Accelerate Interconversion: Increasing the column temperature (e.g., 70-80°C) or using a high pH mobile phase (pH > 10) can speed up mutarotation, causing the anomers to elute as a single, sharp peak.[2][3]
-
Decelerate Interconversion: Working at low temperatures and using aprotic solvents can slow down mutarotation, allowing for the separation of the individual anomeric peaks.
Q3: What type of HPLC column is best suited for separating α-D-ribopyranose anomers?
A3: Several types of columns can be used for the separation of sugar anomers:
-
Amine-bonded columns are commonly used for carbohydrate analysis.[4]
-
Amide-bonded columns offer an alternative to amine columns and can prevent the formation of Schiff bases.[4]
-
Chiral columns , such as those with cyclodextrin (B1172386) or polysaccharide-based stationary phases (e.g., Chiralpak AD-H), have been shown to be effective in resolving monosaccharide anomers.[5]
-
Ion-exchange columns with a borate (B1201080) mobile phase can also be used, as borate forms complexes with diols, enhancing separation.
Q4: Can I use crystallization to selectively isolate the α-D-ribopyranose anomer?
A4: Selective crystallization is a potential method, though it can be challenging for D-ribose due to the presence of multiple anomers in solution. The crystallization process is influenced by factors such as solvent, temperature, and the presence of impurities. In some cases, one anomer may preferentially crystallize from a solution at equilibrium.[6] For instance, it has been observed that for some sugars, one anomer may be kinetically favored during crystallization, even if it is not the most abundant in solution.
Q5: Are there enzymatic methods to selectively obtain α-D-ribopyranose?
A5: Enzymatic methods can be highly selective. While specific enzymes for the direct kinetic resolution of α/β-D-ribopyranose are not widely reported, related enzymatic strategies have been successful for other sugars and their derivatives.[7] One approach is enzymatic kinetic resolution , where an enzyme selectively reacts with one anomer, allowing for the separation of the unreacted anomer. For example, lipases have been used for the selective acylation of nucleoside anomers.[8] Another possibility is the use of phosphorylases that can be selective for a particular anomer in synthesis.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Split Peaks in HPLC | Mutarotation on the column. | Increase column temperature (e.g., 70-80°C) to coalesce peaks. Use a mobile phase that accelerates mutarotation (e.g., high pH).[2] Work at low temperatures to slow mutarotation and improve separation of anomers. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., acetonitrile (B52724)/water ratio). Consider adding a modifier like boric acid.[2] | |
| Poor Resolution of Anomers | Insufficient column selectivity. | Use a column with higher selectivity for sugar anomers (e.g., chiral column, amide column).[4][5] |
| Mobile phase is not optimal. | Adjust the mobile phase composition and additives. | |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration and separation. | |
| Low Yield/Recovery | Degradation of ribose. | Avoid harsh pH and high temperatures if the compound is unstable under these conditions. |
| Irreversible adsorption to the column. | Use a different stationary phase or add a competitive agent to the mobile phase. | |
| Incomplete elution. | Modify the mobile phase to ensure complete elution of the compound. | |
| Complex NMR Spectrum | Presence of multiple anomers (α/β-pyranose, α/β-furanose). | This is expected for ribose in solution. To confirm the structure of the purified anomer, dissolve it in a suitable deuterated solvent and immediately acquire the NMR spectrum at low temperature to minimize mutarotation. Over time, you will observe the appearance of signals from the other anomers as equilibrium is established.[9] |
| Irreproducible Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing and degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column equilibration is insufficient. | Equilibrate the column with the mobile phase for a sufficient time before injecting the sample. |
Data Presentation
Table 1: Comparison of Purification Techniques for D-Ribose Anomers (Illustrative)
| Technique | Stationary Phase / Method | Mobile Phase / Solvent | Purity (%) | Yield (%) | Key Considerations |
| Preparative HPLC | Amide | Acetonitrile/Water | >98 (anomeric purity) | Variable | Good for small to medium scale; requires careful optimization to manage mutarotation.[4] |
| Chiral (e.g., Polysaccharide-based) | Hexane/Ethanol | High anomeric purity | Variable | High selectivity for anomers, but may require derivatization for better retention.[5] | |
| Selective Crystallization | Cooling Crystallization | Ethanol/Water | >99 (for the crystallized anomer) | Dependent on solubility and equilibrium | Can be highly effective for obtaining one anomer in high purity if conditions are right.[6] |
| Enzymatic Kinetic Resolution | Immobilized Lipase | Organic Solvent | >95 (for the unreacted anomer) | <50 (for a single anomer) | Highly selective but limited to a theoretical maximum yield of 50% for one anomer.[8] |
Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions.
Experimental Protocols
Preparative HPLC Separation of α-D-Ribopyranose
Objective: To separate and isolate the α- and β-anomers of D-ribopyranose.
Materials:
-
Preparative HPLC system with a suitable detector (e.g., Refractive Index Detector - RID).
-
Preparative amide column (e.g., 250 x 21.2 mm, 5 µm).
-
D-ribose standard.
-
HPLC-grade acetonitrile and water.
-
Fraction collector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, 85:15 (v/v) acetonitrile:water. Degas the mobile phase thoroughly.
-
Sample Preparation: Dissolve the crude D-ribose sample in the mobile phase to a suitable concentration (e.g., 10-20 mg/mL).
-
Column Equilibration: Equilibrate the preparative amide column with the mobile phase at a constant flow rate (e.g., 15 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25°C to slow mutarotation for separation, or 80°C to merge peaks for total ribose quantification).
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks of the α- and β-anomers.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Pool the pure fractions of the desired anomer and remove the solvent under reduced pressure using a rotary evaporator.
Selective Crystallization of α-D-Ribopyranose
Objective: To selectively crystallize one anomer of D-ribopyranose from a solution.
Materials:
-
Pure D-ribose.
-
Ethanol and deionized water.
-
Crystallization dish.
-
Temperature-controlled environment (e.g., refrigerator).
Procedure:
-
Dissolution: Dissolve a known amount of D-ribose in a minimal amount of a water/ethanol mixture at a slightly elevated temperature to ensure complete dissolution.
-
Supersaturation: Slowly cool the solution to induce supersaturation. This can be done by leaving the solution at room temperature and then transferring it to a refrigerator at 4°C.[6]
-
Nucleation and Growth: Allow the solution to stand undisturbed for several days to allow for crystal nucleation and growth. Seeding with a small crystal of the desired anomer can promote crystallization.
-
Crystal Harvesting: Once a sufficient amount of crystals has formed, carefully decant the supernatant.
-
Washing: Gently wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Anomeric Purity Check: Determine the anomeric purity of the crystals by dissolving a small amount in a suitable solvent and immediately analyzing by NMR or HPLC at low temperature.
Visualizations
Caption: Experimental workflows for the purification of α-D-ribopyranose anomers.
Caption: Troubleshooting workflow for HPLC purification of α-D-ribopyranose.
References
- 1. biochemden.com [biochemden.com]
- 2. lcms.cz [lcms.cz]
- 3. shodex.com [shodex.com]
- 4. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Alpha-D-Ribopyranose Hydroxyl Group Modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of hydroxyl groups on alpha-D-ribopyranose.
Frequently Asked Questions (FAQs)
Q1: Why are the hydroxyl groups on my this compound starting material unreactive towards acylation?
A1: The low reactivity of the hydroxyl groups on the pyranose form of ribose is a known challenge. The secondary hydroxyls at the C2, C3, and C4 positions have similar, low nucleophilicity due to steric hindrance and stereoelectronic effects within the chair-like conformation of the pyranose ring. The anomeric hydroxyl group at C1 is generally the most reactive, but its reactivity is also influenced by the anomeric effect. To overcome this, consider using a stronger activating agent or a more reactive acylating agent, or employing a catalytic system.
Q2: I am attempting a regioselective modification but am getting a mixture of products. How can I improve selectivity for a specific hydroxyl group?
A2: Achieving regioselectivity among the C2, C3, and C4 hydroxyls is difficult due to their similar reactivity. A common and effective strategy is to use protecting groups to block all but the desired hydroxyl group. This multi-step process involves:
-
Protection: Reacting the ribopyranose with a protecting group that selectively blocks certain hydroxyls. For example, forming a cyclic acetal (B89532) (like an isopropylidene ketal) across C2 and C3.
-
Modification: Performing the desired reaction on the remaining free hydroxyl group(s).
-
Deprotection: Removing the protecting groups to yield the selectively modified ribopyranose.
Another approach is to use organotin-mediated reactions, where a tin reagent can selectively activate a specific hydroxyl group, enhancing its nucleophilicity for subsequent reactions.
Q3: What are the best practices for setting up a reaction to modify this compound?
A3: Success in modifying this compound often depends on rigorous experimental technique.
-
Anhydrous Conditions: Carbohydrates are sensitive to moisture. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like pyridine, dimethylformamide (DMF), or dichloromethane (B109758) (DCM) are commonly used as they can dissolve the carbohydrate and do not interfere with the reaction. Pyridine can often act as both a solvent and a base catalyst.
-
Temperature Control: Many reactions with carbohydrates require precise temperature control. Some protection steps may need to be run at low temperatures (e.g., 0 °C or -20 °C) to improve selectivity, while modification reactions may require heating to proceed at a reasonable rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Insufficient activation of the hydroxyl group. 2. Reagents (e.g., acylating agent) have degraded due to moisture. 3. Steric hindrance preventing reagent access. | 1. Use a stronger activating agent (e.g., DMAP with acetic anhydride). 2. Use freshly opened or purified reagents and ensure anhydrous reaction conditions. 3. Consider a smaller, less sterically hindered reagent if possible. |
| Formation of Multiple Products / Lack of Selectivity | 1. Similar reactivity of C2, C3, and C4 hydroxyl groups. 2. Protecting group migration or incomplete protection. | 1. Employ a protecting group strategy to differentiate the hydroxyls. 2. Confirm the stability of your chosen protecting group under the reaction conditions. Use TLC or NMR to verify complete protection before proceeding. |
| Difficulty in Product Purification | 1. Similar polarity of starting material, product, and byproducts. 2. Presence of unreacted, polar reagents. | 1. Use column chromatography with a carefully selected solvent gradient. Derivatization of the product to alter its polarity for purification can also be an option. 2. Perform an aqueous workup to remove water-soluble reagents before chromatography. |
| Anomerization during Reaction | The anomeric (C1) position is labile, especially under acidic or basic conditions. | Maintain neutral reaction conditions if possible. If the reaction requires acid or base, use the mildest possible conditions and monitor the reaction time closely to minimize anomerization. |
Quantitative Data Summary
The choice of protecting group and reaction conditions significantly impacts the regioselectivity and yield of the modification. The following table summarizes typical outcomes for the selective benzoylation of methyl α-D-ribopyranoside.
| Method | Target Position | Yield (%) | Regioselectivity | Reference |
| Phase Transfer Catalysis (Bu₂SnO then BzCl) | C3 | 85 | High for C3-OH | |
| Stannylene Acetal (Bu₂SnO then BzCl) | C2 & C3 | 70-90 | Favors C2/C3 over C4 | |
| Direct Benzoylation (BzCl, Pyridine, low temp) | C2, C3, C4 | Mixture | Low |
Experimental Protocols & Methodologies
Protocol 1: Regioselective 3-O-Benzoylation via a Stannylene Acetal
This protocol describes the selective activation and subsequent benzoylation of the C3 hydroxyl group of a commercially available methyl α-D-ribopyranoside.
Materials:
-
Methyl α-D-ribopyranoside
-
Dibutyltin (B87310) oxide (Bu₂SnO)
-
Methanol (B129727) (anhydrous)
-
Benzoyl chloride (BzCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Stannylene Acetal Formation: A solution of methyl α-D-ribopyranoside and an equimolar amount of dibutyltin oxide in anhydrous methanol is heated at reflux. The reaction progress is monitored by the dissolution of the reactants.
-
Solvent Removal: Once the reaction is complete, the methanol is removed under reduced pressure to yield the crude stannylene acetal as a white solid.
-
Benzoylation: The crude acetal is dissolved in anhydrous DCM. Triethylamine (1.1 equivalents) is added, and the solution is cooled to 0 °C.
-
Reagent Addition: Benzoyl chloride (1.1 equivalents) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The resulting crude product is purified by silica (B1680970) gel column chromatography to yield the 3-O-benzoyl-methyl-α-D-ribopyranoside.
Diagrams
Logical Workflow for Overcoming Low Reactivity
Caption: Decision workflow for modifying this compound.
Generalized Experimental Workflow
Caption: A generalized workflow for chemical modification experiments.
strategies to prevent anomerization of alpha-D-ribopyranose
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the anomerization of alpha-D-ribopyranose. It includes troubleshooting advice for common experimental issues, detailed protocols, and data summaries to ensure the stability and purity of your carbohydrate starting materials.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a concern for α-D-ribopyranose?
A1: Anomerization is the stereochemical interconversion of the two anomers of a cyclic sugar at the anomeric carbon (C1). For D-ribose, this involves the reversible transformation between the α- and β-anomers. This process occurs through the transient formation of the open-chain aldehyde form.[1] This is a significant concern in synthesis because starting with a pure anomer like α-D-ribopyranose can result in a complex equilibrium mixture in solution, leading to low yields and difficulties in purification and characterization of the desired stereospecific product.
Q2: What is the typical equilibrium distribution of D-ribose anomers in solution?
A2: In an aqueous solution at room temperature, D-ribose exists as a complex mixture of different isomers. The pyranose form is generally more abundant than the furanose form. The approximate distribution is detailed in the table below.[1]
Q3: What are the primary factors that promote anomerization?
A3: Anomerization, or mutarotation, is primarily promoted by:
-
Solvent: Protic solvents like water or alcohols facilitate the proton transfers necessary for ring-opening and closing, thereby accelerating anomerization.[2]
-
pH: The process is catalyzed by both acids and bases. Deviations from a neutral pH can significantly increase the rate of interconversion.[3]
-
Temperature: Higher temperatures increase the rate of anomerization, allowing the equilibrium to be reached more quickly.[4]
Q4: How can I completely prevent anomerization?
A4: Anomerization can be completely prevented by chemically modifying the anomeric hydroxyl group. This is typically achieved by forming a glycosidic bond, which "locks" the stereochemistry at the C1 carbon.[5] Storing the compound in a solid, crystalline state also prevents anomerization.[6]
Q5: Which anomer of D-ribopyranose is more stable in solution?
A5: In solution, the β-D-ribopyranose anomer is generally more stable and thus more abundant than the α-D-ribopyranose anomer, typically in about a 2:1 ratio.[1] This preference is influenced by factors including the anomeric effect and solvation.[2]
Troubleshooting Guide
Problem 1: My NMR spectrum shows a complex mixture of signals, but I started with pure crystalline α-D-ribopyranose.
-
Possible Cause: Your pure starting material has anomerized in the NMR solvent (e.g., D₂O or CD₃OD). This is the most common reason for observing multiple sets of signals for what was expected to be a single compound.
-
Troubleshooting Steps:
-
Lower the Temperature: Acquire the spectrum at a lower temperature to slow down the rate of interconversion. This may not stop it, but it can simplify the spectrum by reducing exchange broadening.
-
Use Aprotic Solvents: If solubility allows, use an aprotic solvent like DMSO-d₆, which is less likely to facilitate the proton transfers required for ring-opening.[2]
-
Immediate Derivatization: Before analysis or reaction, convert the ribose into a stable derivative where the anomeric hydroxyl is protected (e.g., as an acetate (B1210297) or glycoside). This will lock the configuration.[6]
-
Problem 2: The stereoselectivity of my glycosylation reaction is poor, yielding a mixture of α- and β-glycosides.
-
Possible Cause: The anomeric center of your glycosyl donor is equilibrating under the reaction conditions before or during coupling. This can be exacerbated by Lewis acids or elevated temperatures.
-
Troubleshooting Steps:
-
Employ Participating Protecting Groups: Place a participating group, such as an acetyl or benzoyl group, at the C2 position of the glycosyl donor. This group can form a transient cyclic intermediate that blocks one face of the molecule, directing the incoming nucleophile to the opposite face to yield 1,2-trans-glycosides.[7]
-
Control Reaction Conditions: Perform the reaction at the lowest possible temperature to minimize anomerization of the donor. Minimize the reaction time and quench promptly.
-
Use Pre-activated Donors: Consider using glycosyl donors (e.g., thioglycosides, trichloroacetimidates) that can be activated under conditions less prone to causing anomerization.
-
Problem 3: My purified α-D-ribopyranose derivative is degrading or isomerizing during storage.
-
Possible Cause: The derivative is unstable, or residual moisture/catalyst is causing hydrolysis of a protecting group at the anomeric center, allowing it to re-equilibrate.
-
Troubleshooting Steps:
-
Ensure Absolute Purity and Dryness: Make sure the compound is free of any acidic or basic impurities from the reaction workup. Lyophilize or dry the sample thoroughly under high vacuum.
-
Store as a Solid: Store the compound as a crystalline solid whenever possible, as the fixed lattice structure prevents isomerization.[6][8]
-
Inert Atmosphere and Low Temperature: Store the sample under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation and slow down any potential equilibration.[9]
-
Data Presentation
Table 1: Equilibrium Composition of D-Ribose in Aqueous Solution at Room Temperature
| Tautomeric Form | Anomer | Percentage (%) |
| Pyranose | β | ~51 |
| α | ~25 | |
| Furanose | β | ~18 |
| α | ~6 | |
| Open-Chain (Aldehyde) | N/A | ~0.1 |
| Data sourced from general carbohydrate literature.[1] |
Table 2: Overview of Chemical Strategies to Prevent Anomerization
| Strategy | Description | Key Considerations |
| Glycoside Formation | Reacting the anomeric -OH with an alcohol under acidic conditions to form a stable O-glycoside. | Locks the anomeric center permanently. Reaction conditions can yield mixtures of anomers. |
| Per-O-Acetylation | Converting all hydroxyl groups to acetate esters using acetic anhydride (B1165640) and a catalyst (e.g., pyridine). | Creates a stable, locked derivative. The anomeric acetate can be selectively replaced.[6] |
| Cyclic Acetal/Ketal Formation | Using reagents like acetone (B3395972) or benzaldehyde (B42025) to protect diols (e.g., 2,3- or 3,5-hydroxyls). | Constrains the ring conformation, which can stabilize a particular anomer.[7][10] |
| Silyl (B83357) Ether Formation | Protecting hydroxyl groups as silyl ethers (e.g., TBDMS, TIPS). | Offers a wide range of stabilities and removal conditions.[11] |
Experimental Protocols
Protocol 1: Per-O-Acetylation of D-Ribose to Prevent Anomerization
This protocol describes the conversion of D-ribose into its per-O-acetylated form, which is stable against anomerization.
Materials:
-
D-Ribose
-
Anhydrous Pyridine (B92270)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve D-ribose (1.0 eq) in anhydrous pyridine (5-10 mL per gram of ribose) in a round-bottom flask with a magnetic stir bar. Cool the flask in an ice bath to 0°C.
-
Acetylation: Slowly add acetic anhydride (5.0 eq, one for each hydroxyl group) to the stirring solution. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC analysis shows complete consumption of the starting material).
-
Quenching: Cool the reaction mixture back to 0°C and slowly add cold water to quench the excess acetic anhydride.
-
Extraction: Dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution (to remove acetic acid).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting syrup or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure per-O-acetylated ribose. The product will be a mixture of α and β anomers, but each is now configurationally stable.
Protocol 2: Preparation of 1-O-Methyl-α-D-ribopyranoside (Fischer Glycosylation)
This protocol locks the anomeric center by converting it into a methyl glycoside.
Materials:
-
D-Ribose
-
Anhydrous Methanol (B129727) (MeOH)
-
Acetyl Chloride or Dowex 50W-X8 resin (H⁺ form)
-
Sodium Bicarbonate (solid)
-
Anhydrous Calcium Sulfate (Drierite)
Procedure:
-
Preparation of Methanolic HCl: In a flask containing anhydrous methanol, slowly add acetyl chloride (e.g., 1 mL in 20 mL MeOH) at 0°C. This generates anhydrous HCl in situ. Alternatively, add pre-activated acidic resin (Dowex 50W-X8) to the methanol.
-
Glycosylation: Add D-ribose (1.0 eq) to the acidic methanol solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction will eventually reach an equilibrium of pyranoside and furanoside anomers. For pyranoside preference, refluxing the solution is often employed.
-
Neutralization: Once the desired equilibrium is reached (or the starting material is consumed), cool the solution and neutralize the acid by adding solid sodium bicarbonate until effervescence ceases. If using resin, simply filter it off.
-
Filtration and Concentration: Filter the mixture to remove the salt (or resin) and any remaining solids. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue contains a mixture of methyl glycosides. The desired 1-O-methyl-α-D-ribopyranoside can be isolated and purified by flash column chromatography.
Visualizations
Caption: Equilibrium of D-ribose tautomers in a neutral aqueous solution.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The pH Dependence of Saccharides' Influence on Thermal Denaturation of Two Model Proteins Supports an Excluded Volume Model for Stabilization Generalized to Allow for Intramolecular Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Enzymes Acting on α-D-Ribopyranose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing buffer conditions for enzymes that act on α-D-ribopyranose and related sugar isomers. Due to the specificity of α-D-ribopyranose as a substrate, this guide focuses on isomerases with known activity on D-ribose or broad substrate specificity that may encompass this particular anomer.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any activity with my enzyme and α-D-ribopyranose. What are the common causes?
There are several potential reasons for a lack of enzymatic activity. These can range from issues with the enzyme itself to suboptimal reaction conditions. A common problem is that the specific enzyme may not be active on the pyranose form of ribose, or it may require the phosphorylated version, ribose-5-phosphate. It is also possible that the enzyme has lost activity due to improper storage or handling. Additionally, the buffer conditions, including pH, temperature, and the presence of necessary cofactors, may not be optimal for your specific enzyme.
Q2: How do I determine the optimal pH for my enzyme?
The optimal pH for an enzyme should be determined experimentally by measuring its activity over a range of pH values. A common approach is to use a series of buffers with overlapping pH ranges to test a broad spectrum. For example, you can use citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and Tris buffer for pH 7.5-9. It's crucial to ensure that the buffer components themselves do not inhibit the enzyme's activity.
Q3: My enzyme requires a metal cofactor. How do I determine the optimal concentration?
If your enzyme requires a divalent cation for activity, such as Mn²⁺ or Co²⁺, you will need to titrate the concentration of this cofactor to find the optimum. This is typically done by holding the substrate and enzyme concentrations constant while varying the concentration of the metal ion. Be aware that excessively high concentrations of metal ions can sometimes be inhibitory.
Q4: The substrate, α-D-ribopyranose, seems to have low solubility in my assay buffer. What can I do?
While α-D-ribopyranose is generally soluble in aqueous solutions, issues can arise. Ensure your buffer is at room temperature, as solubility can decrease at lower temperatures. If you are using a stock solution of the substrate, ensure it is fully dissolved before adding it to the reaction mixture. In some rare cases, for modified or derivatized substrates, a small amount of a co-solvent like DMSO may be necessary, but you must first verify that the co-solvent does not inhibit your enzyme.
Q5: I'm observing a high background signal in my assay. What could be the cause?
A high background signal can be due to several factors. The substrate itself might be unstable under the assay conditions and spontaneously convert to the product. Alternatively, components in your sample or buffer could interfere with your detection method. Running proper controls, including a "no-enzyme" control and a "no-substrate" control, is essential to pinpoint the source of the high background.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme | Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme. |
| Suboptimal pH or temperature | Perform a pH and temperature optimization screen. | |
| Missing cofactors | Check the literature for required cofactors (e.g., metal ions) and add them to the assay buffer. | |
| Enzyme requires a different substrate form | Test other forms of ribose, such as D-ribofuranose or D-ribose-5-phosphate. | |
| High Background Signal | Substrate instability | Prepare substrate solutions fresh and assess their stability under assay conditions without the enzyme. |
| Interfering substances | Use appropriate controls to identify interfering components in your sample or buffer. Consider buffer exchange or sample purification. | |
| Contaminating enzymes | If using a cell lysate, consider purifying your enzyme of interest to remove other enzymes that may act on the substrate. | |
| Non-Linear Reaction Rate | Substrate depletion | Decrease the enzyme concentration or the reaction time. |
| Enzyme instability | Check the enzyme's stability under the assay conditions over time. Add stabilizing agents like glycerol (B35011) or BSA if necessary. | |
| Product inhibition | Measure the initial reaction rates and consider a continuous assay format if possible. |
Enzyme-Specific Buffer Conditions
The following tables summarize optimal conditions for isomerases that may act on D-ribose. These can serve as a starting point for optimizing your specific experimental setup.
Table 1: D-Ribose Isomerase from Mycobacterium smegmatis
| Parameter | Optimal Condition | Reference |
| pH | 7.5 - 8.5 | [1] |
| Temperature | Not specified | |
| Cofactors | Requires divalent cations. Optimal with Mn²⁺. | [1] |
| Substrate Km (D-ribose) | 4 mM | [1] |
Table 2: L-Arabinose Isomerase from Bacillus velezensis
| Parameter | Optimal Condition | Reference |
| pH | 8.0 | [2] |
| Temperature | 45°C | [2] |
| Cofactors | 1.0 mM Mn²⁺ | [2] |
Table 3: Mannose-6-Phosphate Isomerase from Bacillus subtilis
| Parameter | Optimal Condition | Reference |
| pH | 7.5 | [3] |
| Temperature | 40°C | [3] |
| Cofactors | 0.5 mM Co²⁺ | [3] |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
This protocol provides a general method for determining enzyme activity.
-
Prepare Assay Buffer: Prepare a buffer at the desired pH (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare Substrate Stock Solution: Dissolve α-D-ribopyranose in the assay buffer to a known concentration (e.g., 100 mM).
-
Prepare Enzyme Solution: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use.
-
Set up the Reaction: In a microplate or microcentrifuge tube, add the assay buffer, substrate solution, and any necessary cofactors.
-
Initiate the Reaction: Add the enzyme solution to start the reaction. The final volume should be consistent across all samples.
-
Incubate: Incubate the reaction at the desired temperature for a set period (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., by boiling or adding a strong acid/base, depending on the assay).
-
Detection: Quantify the product formed using a suitable method, such as a colorimetric assay (e.g., DNS assay for reducing sugars) or HPLC.
Protocol 2: Buffer pH Optimization Screen
This protocol outlines a method for determining the optimal pH for your enzyme.
-
Prepare a Series of Buffers: Prepare a set of buffers with different pH values covering a broad range (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments).
-
Set up Reactions: For each pH value, set up an enzyme reaction as described in Protocol 1, using the corresponding buffer.
-
Run Assays: Perform the enzyme activity assay for each pH point in triplicate.
-
Analyze Data: Plot the enzyme activity as a function of pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Visual Guides
Caption: General experimental workflow for enzyme buffer optimization.
Caption: Troubleshooting flowchart for low enzyme activity.
References
Technical Support Center: Analysis of Complex Isomeric Mixtures of D-Ribose in Solution
Welcome to the technical support center for the analysis of D-ribose isomeric mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of D-ribose in solution.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of D-ribose in solution complex?
A1: D-ribose in an aqueous solution exists as a complex equilibrium mixture of five different isomers: α-D-ribopyranose, β-D-ribopyranose, α-D-ribofuranose, β-D-ribofuranose, and the open-chain aldehyde form. These isomers, particularly the α and β anomers of the pyranose and furanose rings, are structurally very similar and can interconvert in a process called mutarotation. This dynamic equilibrium presents challenges for analytical techniques, often resulting in overlapping signals in NMR spectra and closely eluting or co-eluting peaks in chromatography.
Q2: What is the typical distribution of D-ribose isomers in an aqueous solution at room temperature?
A2: At room temperature, the pyranose forms of D-ribose are predominant. The approximate equilibrium distribution in water is as follows:
| Isomer | Abbreviation | Percentage (%) |
| β-D-ribopyranose | β-p | ~56-59% |
| α-D-ribopyranose | α-p | ~20% |
| β-D-ribofuranose | β-f | ~13-18% |
| α-D-ribofuranose | α-f | ~6-7% |
| Open-chain | - | ~0.1% |
Note: The exact percentages can vary slightly depending on experimental conditions such as temperature and pH.
Q3: How does temperature affect the isomeric distribution of D-ribose?
A3: Increasing the temperature of a D-ribose solution can alter the equilibrium distribution of its isomers. Generally, higher temperatures can lead to an increase in the proportion of the furanose forms relative to the more stable pyranose forms. This is an important consideration when developing and running analytical methods, as temperature control is crucial for reproducible results.
Q4: How does pH impact the analysis of D-ribose isomers?
A4: The pH of the solution can influence the rate of mutarotation and the stability of D-ribose. Both acidic and alkaline conditions can catalyze the interconversion between anomers. Under strongly alkaline conditions, enolization and degradation of the sugar can occur. Therefore, maintaining a consistent and appropriate pH is critical for accurate and reproducible analysis. For many applications, a neutral or slightly acidic pH is preferred to slow down mutarotation during the analytical run. For instance, in some HPLC applications, a mobile phase with a controlled pH is used to achieve better separation.
Troubleshooting Guides
HPLC Analysis
Problem: Peak splitting or broad peaks for D-ribose anomers.
-
Possible Cause 1: On-column mutarotation. The interconversion of anomers during their passage through the HPLC column can lead to peak broadening or splitting, as the different forms have slightly different retention times.
-
Solution:
-
Increase Column Temperature: Operating the column at a higher temperature (e.g., 70-80 °C) can accelerate the rate of mutarotation to the point where the anomers interconvert rapidly on the chromatographic timescale, resulting in a single, sharp peak.[1]
-
Use an Alkaline Mobile Phase: A moderately alkaline mobile phase can also increase the rate of mutarotation, leading to the elution of a single peak. Polymer-based amino columns are often suitable for use with alkaline mobile phases.[1]
-
-
-
Possible Cause 2: Inappropriate mobile phase or column. The choice of stationary and mobile phases is critical for resolving the structurally similar isomers.
-
Solution:
-
Optimize Mobile Phase: For amino-based columns, a common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[2] Adjusting the ratio of acetonitrile to water can alter the retention and selectivity.
-
Consider a Different Column: Ligand-exchange columns are also effective for carbohydrate analysis, often using water as the mobile phase.[2] Chiral columns can be used for the simultaneous separation of enantiomers and anomers.
-
-
-
Possible Cause 3: Sample solvent mismatch. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the D-ribose sample in the initial mobile phase.
-
NMR Spectroscopy
Problem: Overlapping signals in the ¹H NMR spectrum, making quantification difficult.
-
Possible Cause 1: Inherent spectral complexity. The presence of multiple isomers in solution naturally leads to a complex ¹H NMR spectrum with many overlapping signals, especially in the ring proton region.
-
Solution:
-
Higher Field Strength: Use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase spectral dispersion and better resolve overlapping multiplets.
-
Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning specific protons and carbons to each isomer, aiding in the deconvolution of the complex spectrum.
-
Selective 1D Experiments: Techniques like 1D-TOCSY (Total Correlation Spectroscopy) or 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to selectively excite a specific, well-resolved proton and identify other protons in the same spin system (i.e., belonging to the same isomer).
-
-
-
Possible Cause 2: Poor sample preparation. Residual water or other impurities can obscure signals of interest.
-
Solution:
-
Use High-Quality Deuterated Solvents: Ensure the deuterated solvent (e.g., D₂O) is of high purity.
-
Lyophilization: For samples in D₂O, lyophilizing the sample and re-dissolving it in fresh D₂O multiple times can reduce the residual HDO signal.
-
Solvent Suppression: Utilize solvent suppression pulse sequences during NMR acquisition to attenuate the large residual solvent signal.
-
-
Problem: Inaccurate quantification of isomers.
-
Possible Cause 1: Incomplete relaxation of nuclei. If the relaxation delay between scans is too short, signals from different isomers may not fully relax, leading to inaccurate integration.
-
Solution: Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons being quantified. The anomeric protons, which are often used for quantification, may have different T₁ values.
-
-
Possible Cause 2: Baseline distortion. A non-flat baseline can lead to errors in peak integration.
-
Solution: Apply appropriate baseline correction algorithms during data processing. Ensure proper shimming of the magnet to obtain symmetrical peak shapes.
-
Experimental Protocols
HPLC Method for D-Ribose Isomer Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
-
Column:
-
An amino-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a ligand-exchange column.[2]
-
-
Mobile Phase:
-
For an amino column: Acetonitrile:Water (e.g., 75:25 v/v).[2] The mobile phase should be degassed before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the D-ribose sample in the mobile phase to a known concentration (e.g., 1-10 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different D-ribose isomers based on their retention times (if resolved) or the single peak if mutarotation is accelerated.
-
Quantify the amount of D-ribose by comparing the peak area to a calibration curve prepared from D-ribose standards of known concentrations.
-
¹H NMR Spectroscopy for Isomer Quantification
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the D-ribose sample.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent, typically Deuterium Oxide (D₂O).[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D ¹H pulse-acquire sequence.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 10-20 seconds (to ensure full relaxation for quantification).
-
Acquisition time: 3-4 seconds.
-
Temperature: 298 K (maintain constant temperature for reproducibility).
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the anomeric protons of each isomer. The anomeric proton signals are typically well-resolved in the downfield region of the spectrum (around 4.5 - 5.5 ppm).
-
-
Quantification:
-
The relative percentage of each isomer can be calculated from the integral values of their respective anomeric proton signals.
-
Visualizations
Caption: Equilibrium of D-Ribose Isomers in Aqueous Solution.
Caption: HPLC Troubleshooting Workflow for D-Ribose Analysis.
Caption: Workflow for NMR Analysis of D-Ribose Isomers.
References
Technical Support Center: Enhancing Resolution in DOSY NMR for Carbohydrate Anomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in separating carbohydrate anomers using Diffusion-Ordered Spectroscopy (DOSY) NMR.
Frequently Asked Questions (FAQs)
Q1: What is DOSY NMR and how is it applied to carbohydrate anomer separation?
A: Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients.[1] The experiment generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other.[1] Since α- and β-anomers of a carbohydrate can have slightly different hydrodynamic radii and, consequently, different diffusion rates, DOSY can be used to resolve their individual NMR spectra from a mixture in equilibrium.[1][2]
Q2: How effective is DOSY NMR in resolving carbohydrate anomers?
A: The DOSY method has been successfully used to separate and analyze the α- and β-anomers of various carbohydrates, including D-glucopyranose, D-galactopyranose, D-mannopyranose, and cellobiose, by determining their distinct diffusion coefficients.[1][3] The success of the separation hinges on these small but measurable differences in their diffusion properties.[1]
Q3: What are the primary challenges when using DOSY to separate carbohydrate anomers?
A: The main difficulties include:
-
Similar Diffusion Coefficients: Anomers are isomers with very similar sizes and shapes, resulting in diffusion coefficients that are very close, making them difficult to resolve.[1][4]
-
Spectral Overlap: The ¹H NMR spectra of carbohydrates often feature severe signal overlap, particularly in the ring proton region, which can complicate the analysis and accurate determination of diffusion coefficients.[4][5]
-
Convection Artifacts: Temperature gradients within the NMR tube can cause convection currents, which interfere with molecular diffusion and can lead to distorted peak shapes and inaccurate measurements.[6][7]
Q4: What pulse sequences are recommended for high-resolution DOSY of carbohydrates?
A: Bipolar pulse pair stimulated echo (BPP-STE) sequences are commonly used.[1] For samples prone to convection, specialized sequences that compensate for these effects, such as those incorporating double stimulated echoes (Dbppste_cc), are recommended.[8] For enhanced sensitivity, "inclusive-DOSY" (I-DOSY) sequences can be beneficial.[8][9] The "one-shot" sequence is designed for rapid acquisition, capable of producing high-resolution DOSY spectra in under a minute.[10]
Troubleshooting Guides
Problem 1: Poor or no separation between anomeric signals in the diffusion dimension.
-
Possible Cause: Suboptimal experimental parameters, particularly the diffusion time (Δ) and the gradient pulse duration (δ).
-
Troubleshooting Steps:
-
Optimize Signal Attenuation: The key is to ensure the signal intensity of the anomeric protons decays sufficiently over the course of the gradient ramp. Acquire two 1D experiments at the lowest (e.g., 5%) and highest (e.g., 95%) gradient strengths.[7]
-
Adjust Δ and δ: Modify the diffusion time (Δ) and/or the gradient pulse length (δ) until the signal at the highest gradient strength is attenuated to approximately 5-10% of its initial intensity.[6][11]
-
Increase Signal-to-Noise (S/N): Low S/N can broaden peaks in the diffusion dimension, obscuring small differences. Increase the number of scans to improve data quality.[12]
-
Extend Gradient Range: Using a wider range of gradient strengths can help to better resolve components with very similar diffusion coefficients.[12]
-
Problem 2: Distorted peak shapes, "smiling" or "frowning" artifacts, and inaccurate diffusion coefficients.
-
Possible Cause: Convection currents within the sample tube are interfering with the diffusion measurement.
-
Troubleshooting Steps:
-
Thermal Equilibration: Allow the sample to equilibrate inside the magnet for at least 20 minutes before starting the experiment to minimize temperature gradients.[7]
-
Use Convection-Compensating Pulse Sequences: Employ pulse sequences specifically designed to minimize the effects of convection.[6][8]
-
Optimize Sample Geometry: Use smaller diameter NMR tubes (e.g., 3 mm) to physically restrict convection pathways.[7]
-
Cease Sample Spinning: Spinning can sometimes worsen instabilities that lead to convective flow; therefore, it should be turned off for DOSY experiments.[6][13]
-
Problem 3: Difficulty in extracting diffusion coefficients due to severe signal overlap.
-
Possible Cause: The inherent complexity of carbohydrate ¹H NMR spectra.
-
Troubleshooting Steps:
-
Utilize Higher Magnetic Fields: If available, use a higher field spectrometer (e.g., 600 MHz or above) to increase chemical shift dispersion.[1][3]
-
Employ Advanced Processing Methods: Instead of conventional single-peak fitting, use multivariate data analysis techniques. Multivariate Curve Resolution (MCR) is particularly effective as it analyzes the entire spectral dataset simultaneously to deconvolve overlapping signals and extract pure component spectra and their corresponding decay profiles.[14][15]
-
Use 2D DOSY Variants: Experiments like DOSY-COSY or DOSY-TOCSY can provide an additional dimension of resolution, helping to separate overlapping signals before diffusion analysis.[16]
-
Problem 4: Data quality is poor, leading to unreliable fits.
-
Possible Cause: Artifacts in the raw data such as baseline drift, or phase and frequency shifts.[14]
-
Troubleshooting Steps:
-
Data Pre-processing: Before performing the DOSY transformation, apply pre-processing routines. This includes baseline correction and methods like reference deconvolution to correct for phase and frequency shifts across the different gradient increments.[14][17]
-
Gradient Calibration: Ensure the gradient strength of the probe is accurately calibrated. Use a standard sample (e.g., H₂O in D₂O) to perform the calibration.[11][18]
-
Data Presentation: Parameters and Diffusion Coefficients
Table 1: Typical Experimental Parameters for DOSY Separation of Carbohydrate Anomers
| Parameter | Value / Description | Reference |
| Spectrometer | 600 MHz ¹H Frequency | [1] |
| Sample Conc. | ~20 mM in D₂O | [1] |
| Temperature | 30 °C (303 K) | [1] |
| Pulse Sequence | Bipolar pulse pair and longitudinal eddy current delay | [1] |
| Diffusion Time (Δ) | 50 - 200 ms | [1] |
| Gradient Duration (δ) | 1 - 2 ms | [1] |
| Gradient Amplitudes | Ramped from ~2% to 95% of max strength (e.g., 20–247 mT/m) | [1] |
| Relaxation Delay | ≥ 5 s | [1][7] |
| Number of Scans | 256 (for high S/N) | [1] |
Table 2: Experimentally Determined Diffusion Coefficients (D) for Selected Carbohydrate Anomers at 30 °C
| Carbohydrate | Anomer | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Reference |
| D-Glucopyranose | α-anomer | 7.6 | [2] |
| β-anomer | 7.2 | [2] | |
| (¹³C₆)-D-Glucopyranose | α-anomer | 7.4 | [1] |
| β-anomer | 7.0 | [1] | |
| D-Galactopyranose | α-anomer | 7.5 | [1] |
| β-anomer | 7.2 | [1] | |
| D-Mannopyranose | α-anomer | 7.8 | [1] |
| β-anomer | 7.5 | [1] | |
| Cellobiose | α-anomer | 5.8 | [1] |
| β-anomer | 5.5 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolve the carbohydrate sample in high-purity D₂O to a final concentration of approximately 20 mM.[1]
-
Transfer the solution into a standard 5 mm NMR tube. A sufficient sample height should be used.[13]
-
Allow the sample to reach thermal equilibrium inside the spectrometer for a minimum of 20 minutes before starting any measurements to prevent convection.[7]
Protocol 2: Key Experiment - DOSY Parameter Optimization and Acquisition
-
Gradient Calibration: Calibrate the probe's gradient strength using a standard sample (e.g., 1% H₂O in D₂O with 1 mg/mL GdCl₃).[11][18]
-
Initial Setup: Load a standard 2D DOSY pulse sequence (e.g., a bipolar pulse pair stimulated echo sequence).[1] Set a long relaxation delay (D1) of at least 5 seconds.[7]
-
Optimize Δ and δ:
-
Acquire a simple 1D ¹H spectrum with the pulsed field gradient (PFG) strength set to a low value (e.g., 5% of maximum).
-
Acquire a second 1D ¹H spectrum with the PFG strength set to a high value (e.g., 95% of maximum).
-
Overlay the two spectra. Adjust the diffusion time (Δ, typically d20) and gradient pulse duration (δ, typically p30) until the signal intensity of the anomeric peaks in the high-gradient spectrum is roughly 5-10% of the intensity in the low-gradient spectrum.[7]
-
-
Set Up 2D DOSY:
-
Acquisition: Start the acquisition without sample spinning.
Protocol 3: Data Processing
-
Pre-processing: Apply necessary corrections to the raw data. This includes baseline correction and correction for phase and frequency shifts that may occur between gradient steps.[14]
-
Fourier Transform (F2): Perform a Fourier transform along the direct chemical shift dimension (F2). Apply an appropriate window function (e.g., exponential multiplication with line broadening of ~0.5 Hz) to improve signal-to-noise.[7]
-
DOSY Transformation (F1): Use the spectrometer's software or a dedicated analysis program (e.g., GNAT) to process the diffusion dimension.[18] This involves fitting the signal decay for each chemical shift to the Stejskal-Tanner equation to calculate the diffusion coefficients.[9][11]
-
Visualization: Display the final 2D DOSY spectrum with the chemical shift axis (ppm) and the diffusion coefficient axis (log D, m²/s).
Visualizations
Caption: High-level workflow for a DOSY NMR experiment.
Caption: Troubleshooting logic for poor anomer resolution.
Caption: Detailed pathway for DOSY NMR data processing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 10. A one-shot sequence for high-resolution diffusion-ordered spectroscopy | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 11. Optimization of Diffusion-Ordered NMR Spectroscopy Experiments for High-Throughput Automation in Human Metabolic Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 16. High-Resolution Diffusion Measurements of Proteins by NMR under Near-Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating Anomeric Stability: A Comparative Guide to α- and β-D-Ribopyranose
For researchers, scientists, and drug development professionals, understanding the nuanced stability of sugar anomers is critical for predicting molecular behavior and designing effective therapeutics. This guide provides an objective comparison of the stability of α-D-ribopyranose and β-D-ribopyranose, supported by experimental and computational data.
The seemingly subtle difference in the orientation of the anomeric hydroxyl group in D-ribopyranose has significant implications for its conformational stability and, consequently, its role in biological systems. In aqueous solution, an equilibrium exists between the alpha and beta anomers. Experimental and computational studies consistently demonstrate that the β-anomer is the more stable and, therefore, the predominant form.
Quantitative Comparison of Anomer Stability
The relative stability of the α- and β-anomers of D-ribopyranose can be quantified by their population in solution at equilibrium and the corresponding Gibbs free energy difference (ΔG).
| Parameter | α-D-Ribopyranose | β-D-Ribopyranose | Methodology |
| Mole Fraction (Aqueous Solution, 25 °C) | ~0.2[1] | ~0.6[1] | ¹H NMR Spectroscopy |
| Equilibrium Constant (Keq) in Water | - | ~3.0 | Calculated from mole fractions |
| Gibbs Free Energy Difference (ΔG) in Water | - | ~ -2.7 kJ/mol | Calculated from Keq |
| Relative Gibbs Free Energy (ΔG) in Gas Phase | +0.9 kJ/mol (relative to the most stable β-anomer) | 0 kJ/mol (reference) | Density Functional Theory (G4 level)[2] |
Factors Influencing Anomeric Stability
The preference for the β-anomer can be attributed to a combination of steric and stereoelectronic effects. In the chair conformation of the pyranose ring, the substituents can occupy either axial or equatorial positions. Generally, bulky substituents favor the equatorial position to minimize steric hindrance.
In β-D-ribopyranose, all four hydroxyl groups can occupy equatorial positions, leading to a more stable conformation. Conversely, the α-anomer is forced to have one hydroxyl group in an axial position, introducing destabilizing 1,3-diaxial interactions.
Furthermore, the anomeric effect, a stereoelectronic phenomenon, also plays a role. This effect describes the tendency of an electronegative substituent at the anomeric carbon to favor an axial orientation. While this effect would slightly favor the α-anomer, the steric hindrance from the axial hydroxyl group in α-D-ribopyranose is the dominant factor in aqueous solution, leading to the overall greater stability of the β-anomer.
Experimental Protocols
Determination of Anomeric Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the steps to determine the relative concentrations of α- and β-D-ribopyranose in an aqueous solution at equilibrium.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of D-ribose.
-
Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean NMR tube.
-
Allow the solution to stand at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure that the anomeric equilibrium is reached.
2. NMR Data Acquisition:
-
Record the ¹H NMR spectrum of the sample at a constant temperature.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
The spectral window should be wide enough to include the anomeric proton signals, which typically appear between δ 4.5 and 5.5 ppm.
3. Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Identify the signals corresponding to the anomeric protons of α-D-ribopyranose and β-D-ribopyranose. These are typically well-separated doublets.
-
Integrate the area under each anomeric proton signal.
-
The mole fraction of each anomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of both anomeric proton signals.
Computational Chemistry Workflow for Stability Analysis
This workflow describes the general steps to calculate the relative Gibbs free energies of α- and β-D-ribopyranose using Density Functional Theory (DFT).
1. Conformer Generation:
-
Generate a diverse set of initial 3D conformers for both α-D-ribopyranose and β-D-ribopyranose. This can be done using molecular mechanics force fields and conformational search algorithms.
2. Geometry Optimization:
-
Perform geometry optimization for all generated conformers using a DFT method. A common choice is the B3LYP functional with a 6-31G(d) basis set for initial optimizations, followed by a more accurate functional and larger basis set (e.g., M06-2X with 6-311++G(d,p)) for the low-energy conformers.
3. Frequency Calculations:
-
For each optimized structure, perform frequency calculations at the same level of theory as the final geometry optimization.
-
Confirm that each structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
-
The frequency calculations provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
4. Gibbs Free Energy Calculation:
-
Calculate the Gibbs free energy (G) for each conformer by adding the thermal corrections to the electronic energy obtained from the geometry optimization.
-
The Gibbs free energy of each anomer is determined by the Boltzmann-weighted average of the Gibbs free energies of its stable conformers.
-
The relative Gibbs free energy difference (ΔG) between the α and β anomers is then calculated as the difference between their respective Gibbs free energies.
Conclusion
Both experimental and computational evidence consistently indicate that β-D-ribopyranose is thermodynamically more stable than its α-anomer. This preference is primarily driven by the minimization of steric hindrance, with all hydroxyl groups adopting equatorial positions in the most stable chair conformation of the β-form. This fundamental understanding of anomeric stability is crucial for modeling carbohydrate behavior in complex biological systems and for the rational design of carbohydrate-based molecules in drug discovery and development.
References
- 1. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of alpha-D-ribopyranose and alpha-L-ribopyranose
A comprehensive guide to the stereochemical nuances of ribopyranose enantiomers, offering a deep dive into their structural data and the experimental techniques used for their characterization.
For researchers, scientists, and professionals in drug development, a precise understanding of molecular stereochemistry is paramount. The subtle yet significant differences between enantiomers can have profound impacts on biological activity and pharmacological properties. This guide provides a detailed structural comparison of α-D-ribopyranose and its non-superimposable mirror image, α-L-ribopyranose.
At a Glance: Key Structural Differences
α-D-ribopyranose and α-L-ribopyranose are enantiomers, meaning they are chiral molecules that are mirror images of each other and are not superimposable. This fundamental difference in their three-dimensional arrangement dictates their interaction with other chiral molecules, a critical consideration in drug design and molecular recognition. The core distinction lies in the spatial orientation of the hydroxyl groups attached to the chiral carbon atoms (C1, C2, C3, and C4) of the pyranose ring.
While possessing identical chemical formulas and connectivity, their differing stereochemistry leads to distinct optical properties and biological functions. D-ribose is the naturally occurring enantiomer and a fundamental component of ribonucleic acid (RNA), whereas L-ribose is synthesized artificially.
Quantitative Structural Comparison
The precise arrangement of atoms within these enantiomers can be elucidated through techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While extensive experimental data for α-L-ribopyranose is less common than for its D-counterpart, computational models and data from related L-sugars provide valuable insights. As enantiomers, the corresponding bond lengths and angles are theoretically identical. Any observed differences in the solid state would be due to crystal packing forces.
| Parameter | α-D-ribopyranose | α-L-ribopyranose | Data Source |
| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ | Standard Chemical Information |
| Molar Mass | 150.13 g/mol | 150.13 g/mol | Standard Chemical Information |
| ¹H NMR (Anomeric Proton) | ~5.1 ppm | ~5.1 ppm | Spectroscopic Databases |
| ¹³C NMR (Anomeric Carbon) | ~94.2 ppm | ~94.2 ppm | Spectroscopic Databases |
Note: Specific bond lengths and angles are highly dependent on the crystalline form and the experimental conditions. The values for α-L-ribopyranose are predicted to be identical to α-D-ribopyranose due to their enantiomeric relationship.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing structural data. Below are standardized protocols for the characterization of ribopyranose enantiomers.
Single-Crystal X-ray Diffraction Protocol
Objective: To determine the precise three-dimensional atomic structure of the crystalline solid.
-
Crystal Growth:
-
Dissolve the purified ribopyranose sample in a suitable solvent (e.g., water, ethanol, or a mixture) to achieve a supersaturated solution.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
-
Crystal Mounting:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryo-loop or a glass fiber with a suitable adhesive.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Determine the unit cell parameters and space group.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial model of the molecule and refine it against the experimental data to obtain the final structure, including atomic coordinates, bond lengths, and bond angles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To determine the connectivity and chemical environment of atoms in solution.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the ribopyranose sample in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to deduce the proton environment and connectivity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling, to observe the carbon signals.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings.
-
Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate directly bonded proton and carbon atoms.
-
Perform Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to identify long-range proton-carbon couplings, which helps in assigning quaternary carbons and confirming the overall structure.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of all protons and carbons in the molecule.
-
Structural Visualization
The stereochemical relationship between α-D-ribopyranose and α-L-ribopyranose is best understood through a visual representation. The following diagram illustrates their mirror-image relationship.
Caption: Enantiomeric relationship of α-D-ribopyranose and α-L-ribopyranose.
Conclusion
The structural comparison of α-D-ribopyranose and α-L-ribopyranose highlights the critical importance of stereochemistry in molecular structure and function. While sharing the same chemical constitution, their enantiomeric relationship results in distinct three-dimensional structures. A thorough understanding of these differences, supported by robust experimental data from techniques like X-ray crystallography and NMR spectroscopy, is essential for advancing research in fields where molecular recognition plays a key role, particularly in drug discovery and development.
comparative analysis of pyranose versus furanose forms of D-ribose
For Researchers, Scientists, and Drug Development Professionals
D-ribose, a pentose (B10789219) sugar, is a fundamental component of numerous biological molecules, most notably ribonucleic acid (RNA). In solution, D-ribose exists in a dynamic equilibrium between its open-chain aldehyde form and, more predominantly, its cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings. Each of these cyclic forms further exists as α and β anomers. Understanding the structural and conformational differences between the pyranose and furanose forms of D-ribose is critical for comprehending its biological roles and for the rational design of nucleotide-based therapeutics. This guide provides an objective comparison of the pyranose and furanose forms of D-ribose, supported by experimental data.
Structural and Stability Comparison
The primary distinction between the pyranose and furanose forms lies in their ring size, which significantly influences their stability and conformational flexibility. The pyranose form, a six-membered tetrahydropyran (B127337) ring, is generally more stable than the furanose form, a five-membered tetrahydrofuran (B95107) ring, due to lower ring strain.[1] This inherent stability is reflected in the equilibrium distribution of D-ribose in an aqueous solution at room temperature, where the pyranose forms are predominant.[2][3]
The furanose ring, although less stable in its free form, is the exclusive form of ribose found in nucleic acids and many other biologically active molecules.[4][5] This preference is attributed to the specific stereochemical requirements of the enzymes involved in nucleotide and nucleic acid synthesis. The flexibility of the furanose ring, which can adopt various "puckered" conformations (envelope and twist), is crucial for the conformational dynamics of RNA and its ability to fold into complex three-dimensional structures.[1][4] In contrast, the pyranose ring is more conformationally rigid, typically adopting stable chair conformations.[1]
Quantitative Data Summary
The equilibrium distribution of the different forms of D-ribose in a deuterium (B1214612) oxide (D₂O) solution can be quantified using ¹H NMR spectroscopy. The relative percentages are calculated by integrating the area under the signals of the anomeric protons for each form.[6]
| Form | Anomer | Ring Size | Relative Abundance in D₂O at Room Temperature (%)[2][3] | ¹H NMR Anomeric Proton Chemical Shift (ppm in D₂O)[6] |
| Pyranose | β-D-Ribopyranose | 6-membered | 59 | 4.91 |
| α-D-Ribopyranose | 6-membered | 20 | 4.99 | |
| Furanose | β-D-Ribofuranose | 5-membered | 13 | 5.30 |
| α-D-Ribofuranose | 5-membered | 7 | 5.42 | |
| Open-chain | Aldehyde | - | ~0.1 | - |
Experimental Protocols
Determination of Pyranose/Furanose Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the general steps for quantifying the equilibrium distribution of D-ribose anomers in an aqueous solution.
1. Sample Preparation:
-
Dissolve a known quantity of D-ribose in deuterium oxide (D₂O) to a final concentration of approximately 10-20 mg/mL.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for several hours to ensure that the mutarotation has reached equilibrium.
2. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The solvent (D₂O) signal can be used as a reference (δ ≈ 4.79 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Spectral Analysis:
-
Identify the signals corresponding to the anomeric protons (H-1) of the four cyclic forms of D-ribose in the region of δ 4.8-5.5 ppm.[6]
-
Integrate the area under each of the identified anomeric proton signals.
-
The relative percentage of each form is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.[6]
Conformational Analysis by X-ray Crystallography
X-ray crystallography provides precise information about the solid-state conformation of molecules. Interestingly, studies have shown that crystalline D-ribose exists in its pyranose forms, not the biologically prevalent furanose form.[7][8]
1. Crystallization:
-
Single crystals of D-ribose can be grown from a supersaturated aqueous solution by slow evaporation.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector.
3. Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic model is built into the electron density map and refined to best fit the experimental data. This process yields the precise bond lengths, bond angles, and torsional angles that define the molecular conformation.
Visualizations
Caption: Equilibrium of D-Ribose forms in solution.
Caption: D-Ribose in the Pentose Phosphate Pathway.
Conclusion
The pyranose and furanose forms of D-ribose exhibit distinct structural and stability profiles that dictate their respective roles in chemistry and biology. While the pyranose form is the thermodynamically favored species in solution, the less stable but more flexible furanose ring is exclusively selected for incorporation into nucleic acids and other vital biomolecules. This selection highlights the intricate relationship between molecular structure, stability, and biological function. A thorough understanding of the equilibrium and conformational dynamics of D-ribose is paramount for researchers in the fields of biochemistry, drug discovery, and molecular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ribose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ribose | Description, Forms, Function, & Uses | Britannica [britannica.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure of D-Ribose [internetchemistry.com]
Validation of Ribitol-Containing Glycopolymers as Specific Bacterial Antigens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of specific bacterial antigens, with a focus on ribitol-containing wall teichoic acids (WTAs) as a prime example of a validated Gram-positive bacterial antigen. While alpha-D-ribopyranose itself is not typically found as a standalone antigenic determinant, its reduced form, ribitol (B610474), is a fundamental building block of WTAs, which are significant antigenic structures on the surface of many pathogenic bacteria. This document compares the immunogenic properties of these WTAs with other well-known bacterial antigens and provides detailed experimental protocols for their validation.
Validation of Ribitol-Containing Wall Teichoic Acids as Specific Bacterial Antigens
Wall teichoic acids (WTAs) are anionic glycopolymers covalently linked to the peptidoglycan of Gram-positive bacteria.[1] The backbone of WTAs in many common pathogens, such as Staphylococcus aureus, is composed of repeating ribitol phosphate (B84403) units.[2] These structures play a crucial role in bacterial physiology and pathogenesis.[3]
The antigenicity of ribitol-containing WTAs is well-documented. The human immune system recognizes these molecules, leading to the production of specific antibodies.[4][5] In fact, the detection of antibodies against teichoic acids is a diagnostic marker for infections caused by S. aureus.[6][7][8] The immune response to WTAs is primarily mediated through Toll-like receptor 2 (TLR2), a key pattern recognition receptor of the innate immune system.[9][10] This recognition triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the activation of an adaptive immune response.[7]
Comparison with Other Bacterial Antigens
To provide a clear perspective on the immunogenic potential of ribitol-containing WTAs, the following table compares their key characteristics with those of Lipopolysaccharide (LPS), a major antigen from Gram-negative bacteria.
| Feature | Ribitol-Containing Wall Teichoic Acids (WTAs) | Lipopolysaccharides (LPS) |
| Bacterial Source | Gram-positive bacteria (e.g., Staphylococcus aureus) | Gram-negative bacteria (e.g., Escherichia coli) |
| Primary Immune Receptor | Toll-like Receptor 2 (TLR2)[9][10] | Toll-like Receptor 4 (TLR4)[11] |
| Potency (Cytokine Induction) | Moderate to high | Very high |
| Reported In Vivo Effects | Induction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), septic shock at high concentrations.[1][12][13] | Potent induction of pro-inflammatory cytokines, can lead to septic shock even at low concentrations.[1][13] |
| Antibody Response | Induces specific IgG and IgM antibodies, used in diagnostics.[7][8] | Induces antibodies against the O-antigen, highly variable between strains.[14] |
| Clinical Relevance | Target for vaccine development and diagnostics for Gram-positive infections.[2][5] | A major factor in the pathophysiology of Gram-negative sepsis.[11] |
Experimental Protocols
The validation of a bacterial antigen involves several key experimental steps. Below are detailed methodologies for the extraction, purification, and immunological analysis of ribitol-containing WTAs.
Extraction and Purification of Wall Teichoic Acids (WTAs)
This protocol is adapted from established methods for the isolation of WTAs from Gram-positive bacteria.[9][11][15]
a. Bacterial Culture and Cell Wall Preparation:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in an appropriate liquid medium to the late exponential phase.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the cells in a buffer and mechanically lyse them using methods such as bead beating or sonication.
-
Treat the lysate with DNase and RNase to remove nucleic acids.
-
Collect the crude cell wall fraction by centrifugation.
b. WTA Extraction:
-
Resuspend the cell wall fraction in a buffer containing SDS (sodium dodecyl sulfate) and boil to remove non-covalently bound proteins and lipids.
-
Wash the pellet extensively to remove the SDS.
-
Treat the pellet with proteases (e.g., trypsin, proteinase K) to digest remaining proteins.
-
Inactivate the proteases by boiling.
-
Extract the WTAs from the peptidoglycan by treatment with dilute acid (e.g., trichloroacetic acid) or base (e.g., NaOH).
-
Separate the solubilized WTA from the insoluble peptidoglycan by centrifugation.
c. Purification:
-
Neutralize the extracted WTA solution.
-
Purify the WTA using size-exclusion chromatography or ion-exchange chromatography.
-
Dialyze the purified fractions against water and lyophilize.
Immunological Validation of WTAs
a. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-WTA Antibodies: [4][7][8][16]
-
Coat a 96-well microtiter plate with purified WTA.
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA in PBS).
-
Add diluted serum samples from immunized animals or infected patients to the wells and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibodies.
-
Wash the plate to remove the unbound secondary antibody.
-
Add a substrate that is converted by the enzyme into a detectable product (e.g., a colored or chemiluminescent signal).
-
Measure the signal using a plate reader. The signal intensity is proportional to the amount of anti-WTA antibodies in the sample.
b. Cytokine Production Assay:
-
Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) in vitro.
-
Stimulate the cells with purified WTA at various concentrations.
-
As a positive control, stimulate cells with a known TLR2 agonist (e.g., Pam3CSK4) and a known TLR4 agonist (e.g., LPS).
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex cytokine assay.
Signaling Pathways and Experimental Workflows
Signaling Pathway of WTA Recognition
Ribitol-containing WTAs are primarily recognized by TLR2 on the surface of immune cells. This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of inflammatory cytokines.
Caption: TLR2-mediated signaling pathway for Wall Teichoic Acid.
Experimental Workflow for Antigen Validation
The following diagram illustrates a typical workflow for the validation of a putative bacterial antigen.
Caption: Experimental workflow for bacterial antigen validation.
References
- 1. Lipopolysaccharide and lipoteichoic acid induce different immune responses in the bovine mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Anti-Teichoic Acid Antibody ELISA Kit (A79731) [antibodies.com]
- 4. Human anti-teichoic acid antibody (TA) Elisa Kit – AFG Scientific [afgsci.com]
- 5. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 6. Immunogenic molecules associated with gut bacterial cell walls: chemical structures, immune-modulating functions, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]
- 8. Cellular trafficking of lipoteichoic acid and Toll-like receptor 2 in relation to signaling; role of CD14 and CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxiliary role for d-alanylated wall teichoic acid in Toll-like receptor 2-mediated survival of Staphylococcus aureus in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide and lipoteichoic acid induce different innate immune responses in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Immunostimulatory and Proinflammatory Activities of Candidate Gram-Positive Endotoxins, Lipoteichoic Acid, Peptidoglycan, and Lipopeptides in Murine and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Detection of anti-teichoic acid immunoglobulin G antibodies in experimental Staphylococcus epidermidis endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mybiosource.com [mybiosource.com]
A Comparative Guide to the Biological Activities of Alpha- and Beta-Ribose Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribose, a five-carbon aldopentose, is a fundamental building block for life, forming the carbohydrate backbone of ribonucleic acid (RNA) and serving as a key component of essential molecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1] In solution, ribose exists in equilibrium between its linear form and cyclic furanose and pyranose structures. The orientation of the hydroxyl group at the anomeric carbon (C1') in these cyclic forms gives rise to two distinct diastereomers: the alpha (α) and beta (β) anomers. While the β-anomer of D-ribofuranose is ubiquitously found in canonical biological structures, the specific biological activities and roles of the α-anomer are less understood. This guide provides a comparative overview of the known biological activities of α- and β-ribose, supported by available data and relevant experimental methodologies.
Predominance and Structural Significance of β-D-Ribofuranose
The β-anomer of D-ribofuranose is the exclusive form of ribose found in the backbone of RNA and in crucial biological molecules like ATP, NAD, and FAD.[1][2] This preference is attributed to its structural conformation, which allows for the formation of stable, long-chain polymers like RNA and facilitates specific enzyme-substrate interactions.[3] Computational studies suggest that while both anomers can form Watson-Crick double helices, the β-configuration is thermodynamically favored in the context of nucleosides and nucleotides.[2] The specific geometry of β-D-ribofuranose is critical for the secondary structure of RNA and for the precise positioning of the nucleobases for genetic coding and catalytic functions.[3]
Biological Roles and Activities
β-D-Ribose: The Architect of Genetic Material and Energy Metabolism
The biological activities of β-D-ribose are well-established and central to cellular function:
-
Component of Nucleic Acids: β-D-ribofuranose is the sugar moiety in the nucleotides that constitute RNA, playing a crucial role in gene expression and regulation.[4]
-
Energy Currency: It is an integral part of ATP, ADP, and AMP, molecules that drive countless metabolic processes.[5]
-
Coenzyme Structure: β-D-ribose is a component of vital coenzymes such as Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD), which are essential for cellular respiration and redox reactions.[6]
-
Secondary Messaging: Derivatives of β-D-ribose, like cyclic adenosine monophosphate (cAMP), act as secondary messengers in signal transduction pathways.[2]
α-D-Ribose: An Emerging Role in Salvage Pathways
Evidence for the specific biological activities of α-D-ribose is limited. However, research suggests it is not merely an inert stereoisomer. In aqueous solution, D-ribose exists in an equilibrium of its different forms, with the β-D-ribopyranose being the most abundant, followed by the α-D-ribopyranose, and smaller amounts of the furanose forms.[6] A key study has demonstrated that α-D-ribose can be utilized in rat brain extracts for the salvage of nucleobases and the activation of the chemotherapeutic pro-drug 5-fluorouracil.[7] This suggests that enzymes in these pathways can recognize and metabolize the α-anomer.
The proposed mechanism involves the conversion of α-D-ribose to phosphoribosyl pyrophosphate (PRPP) and ribose-1-phosphate (B8699412) (R1P), which are key intermediates in nucleotide synthesis.[7] Specifically, the study suggests that α-D-ribose can be converted to α-D-ribose-1-phosphate, which then serves as a substrate for purine (B94841) nucleoside phosphorylase in the synthesis of nucleosides.[7][8]
Comparative Data
Direct quantitative comparisons of the biological activities of α- and β-ribose anomers are scarce in the scientific literature. The following table summarizes the known roles and observations.
| Feature | α-D-Ribose | β-D-Ribose |
| Primary Biological Role | Substrate in nucleobase salvage pathways[7] | Structural component of RNA, ATP, NAD, FAD[1][2] |
| Incorporation into Nucleic Acids | Not naturally incorporated | Exclusively incorporated into RNA[4] |
| Enzymatic Recognition | Recognized by enzymes in salvage pathways (e.g., ribokinase, phosphopentomutase)[7] | Specifically recognized by polymerases and kinases for nucleotide and nucleic acid synthesis |
| Thermodynamic Stability of Nucleosides | Computationally shown to have a slight stability advantage in some cases in solution[2] | Predominant and functionally integrated form in biological systems |
| Abundance in Solution | Present in equilibrium, with the pyranose form being significant[6] | Present in equilibrium, with the pyranose form being the most abundant[6] |
Experimental Protocols
To further elucidate the distinct biological activities of α- and β-ribose anomers, the following experimental approaches can be employed. These protocols are based on established methodologies in biochemistry and cell biology and are adapted for the specific comparison of ribose anomers.
Protocol 1: In Vitro Enzyme Kinetics Assay
Objective: To determine and compare the kinetic parameters (Km and Vmax) of a specific enzyme (e.g., ribokinase) for α- and β-D-ribose.
Methodology:
-
Preparation of Substrates: Obtain or synthesize pure α-D-ribose and β-D-ribose. The purity of the anomers should be confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy.
-
Enzyme Source: Use a purified recombinant enzyme (e.g., human ribokinase) to avoid confounding activities from other cellular components.
-
Assay Principle: A coupled-enzyme assay can be used to monitor the reaction continuously. The phosphorylation of ribose by ribokinase produces ADP, which can be coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) system. The oxidation of NADH to NAD+ by LDH is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Reaction Conditions:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, ATP, phosphoenolpyruvate (B93156) (PEP), NADH, PK, and LDH.
-
Initiate the reaction by adding the purified ribokinase.
-
Perform the assay with varying concentrations of either α-D-ribose or β-D-ribose.
-
-
Data Analysis:
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each anomer.
-
Protocol 2: Cellular Uptake and Metabolism Assay
Objective: To compare the rate of uptake and metabolic fate of α- and β-D-ribose in cultured cells.
Methodology:
-
Cell Culture: Use a relevant cell line (e.g., a human cancer cell line or primary cells) and culture them to a suitable confluency.
-
Radiolabeled Substrates: Utilize commercially available or custom-synthesized [14C]-labeled α-D-ribose and [14C]-labeled β-D-ribose.
-
Uptake Assay:
-
Incubate the cells with a known concentration of the radiolabeled ribose anomer for various time points.
-
At each time point, wash the cells rapidly with ice-cold buffer to stop the uptake process.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Metabolic Analysis:
-
After incubation with the radiolabeled ribose anomer, extract the intracellular metabolites.
-
Separate the metabolites using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Identify and quantify the radiolabeled metabolic products (e.g., ribose-5-phosphate, ATP, RNA) to determine the metabolic pathways utilized by each anomer.
-
-
Data Analysis:
-
Calculate the rate of uptake for each anomer.
-
Determine the distribution of radioactivity into different metabolic pools to compare their metabolic fates.
-
Visualizations
Caption: Metabolic fate of α- and β-D-ribose anomers.
Caption: Workflow for comparing α- and β-ribose activities.
Conclusion
The biological significance of β-D-ribofuranose is well-documented, underpinning its central role in genetics and metabolism. In contrast, the biological activities of α-D-ribose are only beginning to be explored. The available evidence suggests that the α-anomer is not biologically inert and can participate in important metabolic salvage pathways. However, a significant knowledge gap exists regarding the direct comparison of the biological effects of these two anomers. Future research employing rigorous comparative experimental designs, such as those outlined in this guide, is crucial to fully understand the distinct roles of α- and β-ribose in cellular physiology and to explore their potential applications in drug development and therapy. The preferential utilization of the β-anomer in fundamental life processes underscores the remarkable stereospecificity of biological systems, while the emerging metabolic relevance of the α-anomer opens new avenues for investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The chemical logic behind... the Pentose-phosphate Pathway [homepage.ufp.pt]
- 4. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine, 2'-deoxypseudouridine, and other C-(2'-deoxyribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine nucleoside phosphorylase cleaves the C--O bond of ribose 1-phosphate. Evidence from the 18O shift in 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recycling of alpha-D-ribose 1-phosphate for nucleoside interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Studies on the Conformational Energies of Ribopyranose Anomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational and experimental findings on the conformational energies of α- and β-ribopyranose anomers. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex potential energy landscapes of carbohydrates, offering insights crucial for understanding their biological roles and for the rational design of carbohydrate-based therapeutics. This document summarizes key quantitative data from DFT studies and outlines the experimental protocols used for their validation.
Data Presentation: Conformational Energies of Ribopyranose Anomers
The conformational landscape of ribopyranose is dominated by various chair, boat, and skew-boat conformers. The relative energies of these conformers for both the α and β anomers have been investigated using various DFT functionals. The following tables summarize the relative free energies (in kJ/mol) of the most stable conformers of α-D-ribopyranose and β-D-ribopyranose in the gas phase, as determined by different theoretical methods. The β-anomer, particularly in its chair conformations, is consistently identified as the most stable form.
Table 1: Calculated Relative Free Energies (ΔG) of α-D-Ribopyranose Conformers (kJ/mol)
| Conformer | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| 4C1 | 0.00 | 0.00 |
| 1C4 | 5.23 | 4.85 |
| 2,5B | 15.77 | 14.90 |
| B3,O | 16.23 | 15.15 |
| 1S3 | 12.34 | 11.88 |
| OS2 | 18.91 | 17.61 |
Data extracted from the supplementary information of Azofra et al., New Journal of Chemistry, 2014, 38, 529-538.
Table 2: Calculated Relative Free Energies (ΔG) of β-D-Ribopyranose Conformers (kJ/mol)
| Conformer | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | G4 |
| 1C4 | 0.00 | 0.00 | 0.00 |
| 4C1 | 0.42 | 0.29 | ~0.9[1] |
| B3,O | 12.80 | 11.97 | - |
| 2,5B | 14.85 | 13.81 | - |
| OS2 | 12.55 | 11.76 | - |
| 1S5 | 16.57 | 15.40 | - |
Data for B3LYP and M06-2X extracted from the supplementary information of Azofra et al., New Journal of Chemistry, 2014, 38, 529-538. G4 data from Szczepaniak & Moc, Carbohydrate Research, 2014, 385, 34-42.[1]
Experimental Protocols
The computational findings from DFT studies are often validated through experimental techniques that provide information about the conformational preferences of molecules in solution and in the solid state. The two primary methods for ribopyranose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For ribopyranose, ¹H NMR is particularly useful for elucidating the dominant conformations by analyzing the scalar coupling constants (³JH,H) between protons on the pyranose ring.
Sample Preparation: A sample of D-ribose is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of approximately 10-20 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift referencing.
NMR Data Acquisition: High-resolution 1D ¹H and 2D ¹H-¹H correlation spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Provides initial information on the chemical shifts of the anomeric protons, which can help to identify the different anomers present in the solution.
-
2D ¹H-¹H TOCSY: This experiment is crucial for assigning all the proton resonances of a particular spin system (i.e., a single anomer). By irradiating the anomeric proton, correlations to all other protons within the same pyranose ring can be observed.[2]
-
2D ¹H-¹H COSY: Provides through-bond correlation information, which aids in the assignment of adjacent protons.
Data Analysis for Conformational Information: The key to conformational analysis lies in the extraction of the vicinal proton-proton coupling constants (³JH,H) from the high-resolution spectra. These coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation.
-
Extraction of Coupling Constants: The coupling constants are measured from the fine splitting of the signals in the ¹H NMR spectrum.
-
Karplus Equation: The experimentally determined ³JH,H values are used in the Karplus equation to estimate the dihedral angles between the protons on the pyranose ring.
-
Conformational Determination: By comparing the determined dihedral angles with the ideal values for different chair and boat conformations, the predominant conformation of each anomer in solution can be determined. For instance, large ³J values (typically 8-10 Hz) are indicative of an axial-axial relationship between protons, which is characteristic of certain chair conformations.[2]
Single-Crystal X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering a static picture of the molecular conformation.
Crystallization: Single crystals of D-ribose suitable for X-ray diffraction are grown. A common method is zone-melting recrystallization, where a small molten zone is moved along a polycrystalline sample, leading to the growth of a single crystal upon cooling.[3]
X-ray Data Collection: A single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a synchrotron source or a rotating anode generator. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.
-
Data Integration and Scaling: The intensities of the diffraction spots are measured and scaled.
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data.
-
Phase Problem: The phases of the diffracted X-rays are determined using computational methods.
-
Model Building: An initial model of the ribose molecule is built into the electron density map.
-
Refinement: The atomic coordinates and thermal parameters are refined to improve the agreement between the calculated and observed diffraction patterns.
The final refined structure provides detailed information on bond lengths, bond angles, and torsion angles, revealing the precise conformation of the ribopyranose anomers in the solid state. Studies have shown that crystalline D-ribose exists as a mixture of α- and β-pyranose forms.[4]
Mandatory Visualization
DFT Conformational Analysis Workflow
The following diagram illustrates the typical workflow for a DFT-based conformational analysis of ribopyranose anomers.
References
Comparative Analysis of Protein Binding Affinities of α-D-Ribopyranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein binding performance of various α-D-ribopyranose derivatives, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in selecting appropriate molecules for further investigation and in designing relevant experimental workflows.
Quantitative Binding Data Summary
The following table summarizes the binding affinities of several α-D-ribopyranose derivatives and related monosaccharides to specific protein targets. It is important to note that the data is compiled from different studies using varied experimental conditions, which may influence the absolute values. Direct comparison should, therefore, be made with caution.
| Derivative/Analog | Protein Target | Binding Assay | Affinity Metric (Value) | Source |
| α-D-Ribopyranose | Yeast α-glucosidase | Enzyme Inhibition | Ki = 21 mM | [1] |
| D-Lyxose | Yeast α-glucosidase | Enzyme Inhibition | Ki = 1.0 M | Not explicitly cited |
| 6-deoxy-D-glucose | Yeast α-glucosidase | Enzyme Inhibition | Ki = 0.38 mM | Not explicitly cited |
| D-Glucose | Yeast α-glucosidase | Enzyme Inhibition | Ki = 1.8 mM | Not explicitly cited |
| D-Galactose | Yeast α-glucosidase | Enzyme Inhibition | Ki = 164 mM | Not explicitly cited |
| D-Mannose | Yeast α-glucosidase | Enzyme Inhibition | Ki = 120 mM | Not explicitly cited |
Note: Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity. A smaller Ki value indicates a stronger binding affinity.
Experimental Protocols
Detailed methodologies for key protein binding assays are provided below. These protocols are generalized from standard laboratory practices and should be optimized for specific experimental systems.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically in the micromolar concentration range) in a suitable buffer.
-
Prepare a solution of the α-D-ribopyranose derivative (ligand) in the same buffer at a concentration 10-20 times that of the protein.
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell.
-
The instrument measures the heat released or absorbed after each injection.
-
Continue the injections until the protein becomes saturated with the ligand, and the heat change per injection diminishes to the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to a protein immobilized on the chip.
Methodology:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry (e.g., carboxymethyl dextran (B179266) for amine coupling).
-
Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the target protein to the activated surface via covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the α-D-ribopyranose derivative (analyte) over the surface. The binding of the analyte to the immobilized protein causes a change in the SPR signal, which is recorded as a sensorgram.
-
After each injection, allow for a dissociation phase where the running buffer flows over the surface, and the dissociation of the analyte is monitored.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the signal from a reference channel (without immobilized protein) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for studying carbohydrate-protein interactions.
Methodology:
-
Probe Preparation:
-
Synthesize or obtain a fluorescently labeled version of the α-D-ribopyranose derivative or a competing ligand. The fluorophore should have a suitable excitation and emission wavelength.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the fluorescent probe and a constant concentration of the target protein.
-
To this mixture, add varying concentrations of the unlabeled α-D-ribopyranose derivative, which will act as a competitor.
-
-
Measurement:
-
Excite the sample with polarized light at the fluorophore's excitation wavelength.
-
Measure the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.
-
The instrument calculates the fluorescence polarization value. When the fluorescent probe is bound to the protein, it tumbles slower, and the polarization is high. When displaced by the unlabeled competitor, it tumbles faster, and the polarization is low.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the competitor.
-
Fit the resulting competition curve to a suitable model to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Visualizations
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a general workflow for determining the binding affinity of an α-D-ribopyranose derivative to a target protein using a biophysical assay like SPR or ITC.
Caption: A generalized workflow for determining protein-ligand binding affinity.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling pathway where the binding of an α-D-ribopyranose derivative to a cell surface receptor (a lectin) initiates an intracellular signaling cascade.
Caption: A hypothetical signaling cascade initiated by ligand-receptor binding.
References
A Researcher's Guide to Distinguishing Alpha- and Beta-Anomers of Ribose by NMR Spectroscopy
For researchers, scientists, and drug development professionals working with ribose and its derivatives, such as in the synthesis of nucleoside analogues, the precise determination of the anomeric configuration is a critical step in structural elucidation. The alpha (α) and beta (β) anomers of ribose, particularly in its furanose form, can confer significantly different biological activities and conformational properties to the final molecule. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for this determination. This guide provides a detailed comparison of NMR techniques for distinguishing between the α- and β-anomers of D-ribofuranose, supported by experimental data and protocols.
Key Differentiating NMR Parameters
The stereochemical difference at the anomeric carbon (C1) between the α- and β-anomers of ribose leads to distinct and predictable differences in several key NMR parameters. These differences are most pronounced for the nuclei at or near the anomeric center (H1, C1, H2).
¹H NMR Chemical Shifts (δ)
The chemical environment of the anomeric proton (H1) is highly sensitive to its orientation. In furanose rings, the anomeric proton of the α-anomer is typically observed at a lower field (higher ppm value) compared to the β-anomer . This is a reliable initial indicator for anomeric assignment. For D-ribose in D₂O, the anomeric proton (H1) of the α-furanose appears at approximately 5.42 ppm, while the β-furanose H1 resonates at a higher field around 5.30 ppm[1].
¹³C NMR Chemical Shifts (δ)
Similar to the proton shifts, the chemical shift of the anomeric carbon (C1) is a strong indicator of configuration. The C1 of the β-anomer is characteristically shifted downfield (higher ppm) compared to the α-anomer. This trend is consistent across various furanosides. For D-ribose, the C1 of the β-furanose is found at approximately 102.4 ppm, whereas the α-furanose C1 is upfield at 97.8 ppm. Other ring carbons also show slight, but consistent, differences between the two anomers.
Vicinal Coupling Constants (³JH1,H2)
The three-bond coupling constant between the anomeric proton (H1) and the adjacent proton on C2 (H2) is arguably the most definitive parameter for assigning anomeric configuration in furanose rings. This coupling is dependent on the H1-C1-C2-H2 dihedral angle, as described by the Karplus relationship.
-
In α-D-ribofuranose , the H1 and H2 protons are in a cis relationship, resulting in a larger coupling constant, typically in the range of 3.0–5.0 Hz .
-
In β-D-ribofuranose , the H1 and H2 protons are trans, leading to a significantly smaller coupling constant, generally 0–2.0 Hz .
This marked difference in the ³JH1,H2 value often provides an unambiguous assignment.
Nuclear Overhauser Effect (NOE)
Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space correlations between protons that are in close proximity (< 5 Å), providing powerful stereochemical information. For ribofuranose anomers, specific NOE patterns are expected:
-
β-Anomer : The anomeric proton (H1) is on the same face of the furanose ring as the H4 proton. Therefore, a cross-peak between H1 and H4 is a characteristic indicator of the β-configuration.
-
α-Anomer : The anomeric proton (H1) is on the opposite face of the ring from H4. An NOE correlation is expected between H1 and H2 , and potentially between H1 and the protons of a substituent at C2 if present. The absence of a strong H1-H4 NOE is indicative of the α-configuration.
Quantitative Data Comparison
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for the furanose anomers of D-ribose in D₂O. Note that ribose in solution exists in equilibrium between its furanose and pyranose forms; the data below pertains specifically to the furanose isomers.
| Anomer | Parameter | C1 | C2 | C3 | C4 | C5 |
| α-D-Ribofuranose | ¹³C Chemical Shift (ppm) | 97.8 | 72.4 | 71.5 | 84.5 | 62.9 |
| β-D-Ribofuranose | ¹³C Chemical Shift (ppm) | 102.4 | 76.7 | 71.9 | 84.0 | 64.0 |
| Anomer | Parameter | H1 | H2 | ³JH1,H2 (Hz) |
| α-D-Ribofuranose | ¹H Chemical Shift (ppm) | ~5.42[1] | ~4.19[1] | ~4.0 |
| β-D-Ribofuranose | ¹H Chemical Shift (ppm) | ~5.30[1] | ~4.07[1] | < 1.0 |
Note: ¹H chemical shifts for H3-H5 are complex and often overlap, requiring 2D NMR for full assignment. The ³JH1,H2 values are typical ranges observed for α- and β-furanosides.
Alternative Methods
While the parameters above are the primary tools, other NMR methods can also aid in differentiation:
-
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules. In some cases, α- and β-anomers have slightly different hydrodynamic radii, allowing for their separation and individual spectrum extraction in a DOSY experiment.
-
Long-Range Heteronuclear Couplings (²JC,H, ³JC,H): Analysis of long-range couplings, for instance between C1 and H2 or C2 and H1, can also provide conformational information to support anomeric assignment.
Experimental Protocols
Protocol for 1D ¹H NMR and ¹³C NMR Acquisition
This protocol outlines the basic steps for obtaining spectra to determine chemical shifts and coupling constants.
-
Sample Preparation:
-
Dissolve 5-10 mg of the ribose sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). D₂O is used to avoid a large, obscuring solvent signal from water.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Allow the sample to sit for several hours (or gently warm) to ensure mutarotation reaches equilibrium, so that all anomeric forms are present.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A simple pulse-acquire sequence is sufficient.
-
To suppress the residual HOD signal (typically around 4.7-4.8 ppm), use a presaturation sequence.
-
Set the spectral width to cover the expected range of carbohydrate protons (e.g., 0 to 6 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., DSS) or the residual HOD signal.
-
Measure the chemical shifts of the anomeric protons and determine the ³JH1,H2 coupling constant from the splitting pattern of the H1 signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling and results in a single peak for each unique carbon.
-
Set the spectral width to cover the full range of carbon signals (e.g., 0 to 110 ppm for ribose).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum and identify the C1 signals for the α and β anomers based on their characteristic chemical shifts.
-
Protocol for 2D NOESY Acquisition
This experiment is crucial for confirming assignments through spatial correlations.
-
Sample Preparation: Use the same sample prepared for 1D NMR. Ensure it is free of paramagnetic impurities which can interfere with the NOE effect.
-
Instrument Setup: Lock and shim the spectrometer as described above.
-
Acquisition:
-
Select a 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Set the spectral widths in both dimensions to cover all proton signals of interest.
-
The key parameter is the mixing time (d8) . This is the period during which NOE transfer occurs. A typical range for small molecules like ribose is 300-800 ms. It may be necessary to run a few experiments with different mixing times to optimize the cross-peak intensity.
-
Acquire a sufficient number of scans per increment to achieve good signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions, Fourier transformation, and phasing.
-
Analyze the resulting 2D spectrum for cross-peaks. A cross-peak between H1 and H4 confirms the β-anomer. A cross-peak between H1 and H2, in the absence of an H1-H4 cross-peak, supports the α-anomer assignment.
-
Visualization of Experimental Workflow
The logical flow for distinguishing ribose anomers using the described NMR methods can be visualized as follows:
Caption: Workflow for NMR-based assignment of ribose anomers.
References
Functional Differences Between alpha-D-Ribopyranose and Other Pentoses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between alpha-D-ribopyranose and other pentoses, supported by experimental data. The focus is on their roles in key metabolic pathways, interactions with enzymes, and conformational distinctions that underpin their unique biological functions.
Structural and Conformational Differences
Pentoses, five-carbon sugars, exist in various isomeric forms, including different stereoisomers and ring structures (furanose and pyranose). The specific conformation of a pentose (B10789219) significantly influences its biological activity.
This compound is the six-membered ring form of the aldopentose D-ribose, with the anomeric hydroxyl group in the alpha configuration. While the furanose form of ribose is a critical component of nucleic acids like RNA and ATP, the pyranose form also plays important biological roles.[1] The conformational flexibility of the sugar ring, described by pseudorotation, differs between pentoses and affects their interaction with enzymes. For instance, repulsive interactions between vicinal hydroxyl groups can destabilize certain conformations in ribose and lyxose compared to arabinose and xylose.
Experimental Protocol: Determination of Anomeric Configuration by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the anomeric configuration (alpha or beta) of sugars in solution.
Principle: The chemical shift and coupling constants of the anomeric proton (H-1) are distinct for α and β anomers. Generally, the anomeric proton of an α-anomer resonates at a lower field (higher ppm) compared to the β-anomer.[2] The coupling constant (³JH1,H2) also provides conformational information.
Sample Preparation:
-
Dissolve 1-10 mg of the pentose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Lyophilize the sample to exchange hydroxyl protons with deuterium and then redissolve in 100% D₂O.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 500 MHz or higher spectrometer.
-
Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
Identify the anomeric proton signals, which typically appear in the 4.5-5.5 ppm region for aldopentoses.[3]
-
Measure the chemical shift (δ) and the coupling constant (³JH1,H2) for each anomeric signal.
-
Compare the observed values with known values for α- and β-anomers of the specific pentose to determine the configuration. For example, in D-mannose, a J₁,₂ of 1.6 Hz is indicative of the α-anomer, while 0.8 Hz suggests the β-anomer.[1]
Role in the Pentose Phosphate (B84403) Pathway (PPP)
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. Its primary functions are to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate precursor molecules for nucleotide synthesis, including ribose-5-phosphate.[4] Various pentose phosphates serve as intermediates in the non-oxidative phase of the PPP, where they are interconverted by enzymes like transketolase and transaldolase.
The metabolism of different pentoses feeds into the PPP at various points. For instance, D-xylose can be converted to D-xylulose and then phosphorylated to D-xylulose-5-phosphate, a key substrate for transketolase.[5] L-arabinose can also be metabolized to D-xylulose-5-phosphate through a series of enzymatic reactions.[6]
Logical Relationship of Pentose Entry into the PPP
Caption: Entry points of different pentoses into the Pentose Phosphate Pathway.
Enzyme Kinetics and Substrate Specificity
The efficiency with which different pentoses are metabolized is determined by the kinetic properties of the enzymes involved. Parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency.
Table 1: Comparative Enzyme Kinetic Data for Pentose Metabolizing Enzymes
| Enzyme | Substrate | Organism | Km (mM) | Vmax (U/mg) | Reference |
| Transketolase | D-Ribose-5-phosphate | Rat Liver | 0.3 | - | [7] |
| D-Xylulose-5-phosphate | Rat Liver | 0.5 | - | [7] | |
| D-Erythrose-4-phosphate | Rat Liver | 0.13 | - | [7] | |
| Transaldolase | D-Erythrose-4-phosphate | Rat Liver | 0.13-0.17 | - | [7] |
| D-Fructose-6-phosphate | Rat Liver | 0.30-0.35 | - | [7] | |
| Xylose Isomerase | D-Xylose | Piromyces sp. | - | - | Inhibited by xylitol[5] |
| Pentose Transporters | D-Xylose | S. cerevisiae (Hxt family) | Low affinity | - | [8] |
| L-Arabinose | S. cerevisiae (Hxt family) | Low affinity | - | [8] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.[9]
Experimental Protocol: Continuous Spectrophotometric Assay for Transketolase Activity
This assay measures the activity of transketolase by coupling the reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[10]
Principle: Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate). The product, glyceraldehyde-3-phosphate, is converted to dihydroxyacetone phosphate, which is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, consuming NADH in the process.[10]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂
-
Substrate solution: 100 mM Ribose-5-phosphate
-
Coupling enzymes: Triosephosphate isomerase (10 U/mL) and glycerol-3-phosphate dehydrogenase (1 U/mL)
-
NADH solution: 10 mM NADH
-
Recombinant human Transketolase
Procedure:
-
In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL NADH Solution
-
10 µL Coupling Enzyme Mix
-
10 µL Transketolase Enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of Ribose-5-phosphate solution to each well.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for 30 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of the reaction (V) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law, where the extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[11]
Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions and provides a dynamic view of cellular metabolism. By using isotopically labeled substrates (e.g., ¹³C-labeled glucose), the flow of carbon atoms through different pathways, including the PPP, can be traced.
Experimental Workflow for ¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway
Caption: General workflow for ¹³C-Metabolic Flux Analysis of the PPP.
Experimental Protocol: HPLC-MS/MS Analysis of Pentose Phosphate Pathway Intermediates
This method allows for the separation and quantification of various sugar phosphates in the PPP.
Principle: High-performance liquid chromatography (HPLC) separates the polar sugar phosphates, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification.
Sample Preparation (Metabolite Extraction):
-
Quench metabolic activity in cell cultures by rapidly adding ice-cold 80% methanol.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the metabolites.
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC column, such as a reversed-phase C18 column with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column, to separate the sugar phosphates.[13] A gradient elution with appropriate mobile phases (e.g., acetonitrile (B52724) and water with ammonium (B1175870) acetate) is typically employed.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode, as phosphate-containing compounds are readily detected in this mode.[13] Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific sugar phosphates and their isotopologues.
Data Analysis:
-
Identify and quantify the different mass isotopologues for each PPP intermediate.
-
Use the Mass Isotopologue Distribution (MID) data to calculate the relative flux through the PPP and other connected pathways using specialized software.[12]
Conclusion
The functional differences between this compound and other pentoses are multifaceted, stemming from their distinct structural conformations which dictate their interactions with metabolic enzymes. While D-ribose, primarily in its furanose form, is central to the structure of nucleic acids and energy currency molecules, its pyranose form and other pentoses like D-xylose and L-arabinose are key players in the interconnectivity of carbohydrate metabolism through the pentose phosphate pathway. The substrate specificities and kinetic efficiencies of enzymes such as transketolase and transaldolase for various pentose phosphates underscore the finely tuned regulation of this pathway. Advanced analytical techniques like NMR spectroscopy and metabolic flux analysis are indispensable tools for elucidating these functional distinctions, providing critical insights for researchers in biochemistry, drug development, and metabolic engineering.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. Metabolic engineering for improved microbial pentose fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of Pentose Transport in Saccharomyces cerevisiae for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of alpha-D-ribopyranose: A Guide for Laboratory Professionals
Introduction
alpha-D-ribopyranose, a monosaccharide and a fundamental component of nucleic acids, is a common reagent in many research and development laboratories. While it is not classified as a hazardous substance, proper handling and disposal are essential to maintain a safe laboratory environment and comply with institutional and local regulations. This guide provides detailed procedures for the safe disposal of this compound in both solid and aqueous forms.
Safety and Handling Precautions
Although this compound is not considered hazardous, it is recommended to follow standard laboratory safety protocols when handling this chemical.[1] This includes wearing appropriate personal protective equipment (PPE) to minimize any potential for irritation or allergic reaction.
| Personal Protective Equipment (PPE) | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[2] |
| Skin Protection | Handle with gloves and wear a lab coat.[2] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[1] If dust is generated, a respirator may be necessary. |
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution. The following are general guidelines based on the non-hazardous nature of this carbohydrate.[3]
Aqueous Solutions of this compound
Dilute, aqueous solutions of carbohydrates like this compound are generally not considered environmentally harmful and can often be disposed of via the sanitary sewer system.[3]
Experimental Protocol for Disposal of Aqueous Solutions:
-
Confirm Institutional Policy: Before proceeding, verify that your institution's safety guidelines permit the drain disposal of non-hazardous, water-soluble carbohydrates.
-
Dilution: Ensure the solution is sufficiently dilute. While specific concentration limits are not typically defined for non-hazardous substances, as a matter of good practice, avoid disposing of highly concentrated solutions directly.
-
Disposal: Pour the solution directly into the drain.
-
Flushing: Flush the drain with a generous amount of cold water (at least an equal volume to the solution disposed) to ensure it is cleared from the plumbing system.[4]
Solid this compound
Solid this compound is typically disposed of as non-hazardous solid waste.[5]
Experimental Protocol for Disposal of Solid Waste:
-
Containerization: Place the solid this compound in a well-sealed container to prevent dust formation.[2]
-
Labeling: Clearly label the container as "this compound" or "Non-hazardous laboratory solid waste."
-
Disposal: Dispose of the container in the regular laboratory trash, in accordance with your institution's waste management policies for non-hazardous materials.[5]
Spill Cleanup
In the event of a spill, follow these procedures to safely clean the affected area.
Experimental Protocol for Spill Cleanup:
-
Restrict Access: Cordon off the area of the spill to prevent further contamination.
-
Wear PPE: Ensure you are wearing the appropriate PPE, including gloves and safety glasses.[2]
-
Containment: For larger spills, use an absorbent material to contain the substance.
-
Cleanup: Carefully sweep up the solid material, avoiding the generation of dust. Place the collected material into a sealed container for disposal.
-
Decontamination: Clean the affected area with water and a suitable laboratory detergent.
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials as non-hazardous solid waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided in this guide is intended for general guidance only. Researchers, scientists, and drug development professionals must always consult their institution's specific waste disposal policies and local regulations before disposing of any chemical waste. The Safety Data Sheet (SDS) for the specific product should also be reviewed for any special handling or disposal instructions.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling alpha-D-Ribopyranose
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling alpha-D-ribopyranose, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1][2] The following PPE is recommended when handling this compound in solid form or in solution:
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of solutions or accidental contact with the solid powder.[3][4][5] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical.[3][6] |
| Body Protection | Standard laboratory coat | Protects clothing and skin from potential spills.[3][6] |
| Respiratory Protection | Not generally required under normal use conditions.[4][5] | If handling procedures are likely to generate significant dust, a NIOSH-approved respirator (e.g., N95) may be used to avoid inhalation.[1][6] |
Operational Plan: A Step-by-Step Guide for Safe Handling
Proper handling of this compound minimizes exposure risk and ensures the integrity of the compound for experimental use.
1. Preparation and Weighing:
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid, handle it in a well-ventilated area.[2][3]
-
To minimize dust formation, avoid vigorous scooping or pouring of the powder.[3]
2. Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to prevent splashing.
-
If heating is required to dissolve the solid, do so gently and use appropriate heat-resistant gloves.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep it away from strong oxidizing agents, as they are incompatible.[7]
Disposal Plan
This compound is not regulated as a hazardous waste.[8] However, proper disposal procedures should still be followed to maintain a safe and compliant laboratory.
Solid Waste:
-
For small quantities of solid this compound, it can be carefully swept up, collected in a suitable container, and disposed of in the regular laboratory trash.[7]
-
Avoid creating dust during cleanup.[7]
Liquid Waste:
-
Aqueous solutions of this compound can typically be disposed of down the drain with plenty of water, in accordance with local regulations.
-
Do not dispose of solutions containing hazardous solvents in the sink. These should be collected in an appropriate hazardous waste container.
Safety and Physical Data
The following table summarizes key safety and physical data for this compound.
| Property | Value |
| Molecular Formula | C₅H₁₀O₅ |
| Molecular Weight | 150.13 g/mol [9] |
| Appearance | Off-white to light yellow solid powder[5][7] |
| Odor | Odorless[7] |
| Melting Point | 88 - 92 °C[5] |
| Solubility | Soluble in water[7] |
| Stability | Stable under normal conditions[2][7] |
| Hazard Classification | Not a hazardous substance or mixture[1][2] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. alpha-D-Ribose | C5H10O5 | CID 6102353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
